molecular formula C8H11ClN2 B12514593 (1S)-1-(2-chloropyridin-4-yl)propan-1-amine

(1S)-1-(2-chloropyridin-4-yl)propan-1-amine

Cat. No.: B12514593
M. Wt: 170.64 g/mol
InChI Key: NAEAXIYCMLCDSF-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-1-(2-chloropyridin-4-yl)propan-1-amine is a useful research compound. Its molecular formula is C8H11ClN2 and its molecular weight is 170.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1S)-1-(2-chloropyridin-4-yl)propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S)-1-(2-chloropyridin-4-yl)propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11ClN2

Molecular Weight

170.64 g/mol

IUPAC Name

(1S)-1-(2-chloropyridin-4-yl)propan-1-amine

InChI

InChI=1S/C8H11ClN2/c1-2-7(10)6-3-4-11-8(9)5-6/h3-5,7H,2,10H2,1H3/t7-/m0/s1

InChI Key

NAEAXIYCMLCDSF-ZETCQYMHSA-N

Isomeric SMILES

CC[C@@H](C1=CC(=NC=C1)Cl)N

Canonical SMILES

CCC(C1=CC(=NC=C1)Cl)N

Origin of Product

United States

Foundational & Exploratory

physicochemical properties of (1S)-1-(2-chloropyridin-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of (1S)-1-(2-chloropyridin-4-yl)propan-1-amine[1]

Executive Summary

Molecule: (1S)-1-(2-chloropyridin-4-yl)propan-1-amine Role: High-value Chiral Building Block (CBB) Primary Application: Synthesis of allosteric SHP2 inhibitors, kinase inhibitors (e.g., c-Met, ALK), and GPCR modulators.[1]

This guide details the physicochemical profile, synthesis, and handling of (1S)-1-(2-chloropyridin-4-yl)propan-1-amine.[1] As a chiral


-branched amine situated on an electron-deficient pyridine ring, this molecule presents unique challenges in basicity modulation and salt selection during drug development.[1] Its structural motif—combining a lipophilic "metabolic handle" (2-chloropyridine) with a polar, ionizable amine—makes it a critical scaffold for optimizing the Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) of clinical candidates.[1]

Part 1: Molecular Identity & Structural Analysis

The molecule consists of a pyridine ring substituted at the 2-position with a chlorine atom and at the 4-position with a propyl chain bearing a primary amine at the benzylic-like carbon.[1] The (S)-configuration at the chiral center is critical for biological recognition.[1]

PropertyDetail
IUPAC Name (1S)-1-(2-chloropyridin-4-yl)propan-1-amine
Common Name (S)-1-(2-chloro-4-pyridyl)propylamine
Molecular Formula C

H

ClN

Molecular Weight 170.64 g/mol
Chiral Center C1 (S-configuration)
Key Pharmacophore

-deficient aromatic ring + Protonatable amine
Stereochemical Importance

The (S)-enantiomer is typically the bioactive form in SHP2 inhibitor scaffolds, where the amine nitrogen forms a critical salt bridge with acidic residues (e.g., Glu/Asp) in the target protein's allosteric pocket.[1] Enantiomeric excess (ee) >98% is required to prevent off-target binding associated with the (R)-isomer.[1]

Part 2: Physicochemical Profile[4]

Ionization (pKa)

This molecule contains two nitrogen atoms with vastly different basicities.[1] Understanding their ionization states is crucial for formulation and extraction.

  • Pyridine Nitrogen (

    
    ):  The 2-chloro substituent is strongly electron-withdrawing (inductive effect), significantly lowering the basicity of the pyridine nitrogen.[1]
    
    • Predicted pKa: ~0.5 – 1.0 (Non-basic at physiological pH).[1]

  • Amine Nitrogen (

    
    ):  The primary amine is the dominant basic center.[1] However, its pKa is lower than a standard aliphatic amine (e.g., propylamine, pKa 10.7) due to the electron-withdrawing nature of the pyridine ring.[1]
    
    • Predicted pKa: 8.6 – 8.9.[1]

Implication: At physiological pH (7.4), the molecule exists predominantly (>95%) as the mono-cation (


).[1] This ensures high solubility in gastric fluid but requires lipophilic masking (e.g., amide formation) to cross cell membranes effectively.[1]
Lipophilicity (LogP / LogD)

The 2-chloro substituent increases lipophilicity compared to the unsubstituted pyridine, improving membrane permeability.[1]

ParameterValue (Approx.)Context
LogP (Neutral) 1.9 – 2.1Moderate lipophilicity; good balance for oral bioavailability.[1]
LogD (pH 7.4) -0.5 – 0.0Reduced effective lipophilicity due to ionization.[1]
Polar Surface Area (PSA) ~39 Å

Favorable for CNS penetration if the amine is masked.[1]
Solubility
  • Free Base: Low aqueous solubility; soluble in DCM, EtOAc, Methanol. Likely an oil or low-melting solid at room temperature.[1]

  • HCl Salt: Highly water-soluble (>50 mg/mL).[1] Hygroscopic.

  • Fumarate/Tartrate: Often used to produce non-hygroscopic crystalline solids for easier handling.[1]

Part 3: Chemical Stability & Reactivity

1. Racemization Risk

The chiral center is at a benzylic-like position.[1] While the pyridine ring is electron-deficient (stabilizing the C-H bond against oxidation), the proton at the chiral center is slightly acidic.[1]

  • Risk: Low under standard conditions.[1]

  • Caution: Avoid strong bases (e.g., NaH, LDA) at high temperatures, which could deprotonate the benzylic position and lead to racemization.[1]

2. Nucleophilic Aromatic Substitution (

)

The 2-chloropyridine moiety is susceptible to


 reactions, particularly with strong nucleophiles (thiols, alkoxides) at elevated temperatures.[1]
  • Drug Design Utility: The Cl atom can be displaced later in the synthesis to introduce diversity (e.g., introducing an ether or amine linkage), or retained to fill hydrophobic pockets.

Part 4: Synthesis & Experimental Protocols

The industry-standard method for synthesizing high-purity chiral amines of this class is the Ellman Sulfinamide Synthesis .[1] This method guarantees high diastereoselectivity and enantiopurity.[2]

Diagram: Ellman Synthesis Workflow

EllmanSynthesis cluster_QC Quality Control Start 2-Chloropyridine-4- carboxaldehyde Inter1 Chiral Sulfinyl Imine (Intermediate) Start->Inter1 Condensation Reagent1 (S)-tert-Butanesulfinamide + Ti(OEt)4 Reagent1->Inter1 Inter2 Sulfinamide (Diastereomerically Pure) Inter1->Inter2 Asymmetric Addition (dr > 95:5) Reagent2 Ethylmagnesium Bromide (EtMgBr, Grignard) Reagent2->Inter2 Product (1S)-1-(2-chloropyridin-4-yl) propan-1-amine HCl Inter2->Product Hydrolysis Reagent3 HCl / Dioxane (Deprotection) Reagent3->Product QC1 Chiral HPLC (>98% ee) Product->QC1

Caption: Stereoselective synthesis of (1S)-1-(2-chloropyridin-4-yl)propan-1-amine via Ellman auxiliary.

Detailed Protocol: Chiral Purity Determination (SFC)

To validate the "Self-Validating System" pillar, the following method is recommended for checking enantiomeric excess.

Method: Supercritical Fluid Chromatography (SFC)[1]

  • Column: Chiralpak AD-H or IG (4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase: CO

    
     / Methanol (with 0.1% Diethylamine) 90:10 to 60:40 gradient.
    
  • Flow Rate: 3.0 mL/min.[1]

  • Detection: UV at 254 nm (Pyridine absorption).[1]

  • Expectation: The (S)-enantiomer typically elutes first or second depending on the specific column interaction; racemates must be run first to establish retention times.[1]

Part 5: Applications in Drug Discovery

This amine acts as a "warhead carrier" or a "linker scaffold" in modern medicinal chemistry.

Case Study: SHP2 Inhibition

In the development of allosteric SHP2 inhibitors (e.g., analogs of TNO155), the amine group of this molecule often forms an amide bond with a pyrazine or pyridine core.[1][3][4]

  • Mechanism: The 2-chloropyridine moiety sits in a hydrophobic pocket of the SHP2 protein (tunnel region).[1]

  • Interaction: The chlorine atom provides a specific halogen bond or fills a small lipophilic cavity, enhancing potency by 5-10x compared to the des-chloro analog.[1]

  • Metabolism: The chloropyridine is less prone to oxidative metabolism (CYP450) than a phenyl ring, improving the drug's half-life (

    
    ).[1]
    
Diagram: Pharmacophore Logic

Pharmacophore cluster_features Structural Features cluster_effects Biological Effect Molecule (1S)-1-(2-chloropyridin-4-yl) propan-1-amine Amine Primary Amine (S-Chiral) Molecule->Amine Cl 2-Chloro Substituent Molecule->Cl Propyl Propyl Chain Molecule->Propyl Solubility High Solubility (pKa ~8.8) Amine->Solubility Ionization Metab Metabolic Stability (Blocked oxidation) Cl->Metab EWG Effect Potency Hydrophobic Pocket Fill Cl->Potency Lipophilicity Propyl->Potency Shape Fit

Caption: Structure-Activity Relationship (SAR) mapping of the amine building block.[1]

References

  • Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide." Chemical Reviews.

  • Novartis Institutes for BioMedical Research. (2020).[1] "Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer." Journal of Medicinal Chemistry. (Contextualizes the use of chloropyridine-amine scaffolds). [1][3]

  • PubChem. "2-Chloropyridin-4-amine Compound Summary."[1] (Source for base pyridine properties).[1][5][2][6][7] [1]

  • ChemScene. "2-(2-Chloropyridin-4-yl)propan-2-amine."[1][6] (Physicochemical data for the isopropyl analog).

Sources

Comprehensive Characterization Profile: (1S)-1-(2-chloropyridin-4-yl)propan-1-amine

[1]

Executive Summary

Compound: (1S)-1-(2-chloropyridin-4-yl)propan-1-amine Molecular Formula: C₈H₁₁ClN₂ Molecular Weight: 170.64 g/mol Role: Key chiral intermediate for tyrosine kinase inhibitors (e.g., crizotinib analogs) and CNS-active agents. Critical Quality Attributes (CQAs):

  • Chiral Purity: >98% ee (S-enantiomer).

  • Regiochemistry: Confirmation of 2-chloro substitution vs. 3-chloro isomers.

  • Salt Form: Often isolated as a Hydrochloride (HCl) or Dihydrochloride salt for stability; data below refers to the free base unless noted.

Structural Analysis & Validation Workflow

The characterization logic follows a subtractive approach: confirming the pyridine core integrity, verifying the alkyl chain length, and establishing the stereocenter configuration.

Analytical Workflow Diagram

CharacterizationWorkflowSampleIsolated Sample(Free Base/Salt)HNMR1H NMR(Structure & Stoichiometry)Sample->HNMRMSMS (ESI+)(MW & Isotope Pattern)Sample->MSIRFT-IR(Functional Groups)Sample->IRCNMR13C NMR(Carbon Skeleton)HNMR->CNMRConfirmChiralChiral HPLC/SFC(Enantiomeric Excess)HNMR->ChiralPurity CheckReleaseBatch ReleaseCNMR->ReleaseMS->ReleaseIR->ReleaseChiral->Release

Figure 1: Analytical workflow for validating chiral pyridine amines. The parallel processing of NMR and MS ensures immediate confirmation of structural integrity before expensive chiral analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃ (for free base) or DMSO-d₆ (for HCl salts). Internal Standard: TMS (0.00 ppm).

1H NMR Prediction & Assignment (400 MHz, CDCl₃)

The pyridine ring protons exhibit a characteristic splitting pattern due to the 2-chloro substitution. The chiral center at C1' creates a distinct methine signal.

PositionShift (δ, ppm)MultiplicityIntegrationAssignment / Coupling (Hz)
H6 (Pyridine)8.28 - 8.35Doublet (d)1HAr-H adjacent to N. J ≈ 5.2 Hz.
H3 (Pyridine)7.25 - 7.30Singlet (s)1HAr-H between Cl and alkyl chain. Often appears as a broad singlet or fine doublet (J~1.5 Hz).
H5 (Pyridine)7.15 - 7.20dd1HAr-H between alkyl and H6. J ≈ 5.2, 1.5 Hz.
H1' (Chiral Center)3.85 - 3.95Triplet (t)1HBenzylic-like methine. Key diagnostic for the amine attachment point.
NH₂ (Amine)1.40 - 1.80Broad s2HExchangeable. Shift varies with concentration/water content.
H2' (Methylene)1.60 - 1.75Multiplet (m)2HDiastereotopic protons adjacent to the chiral center.
H3' (Methyl)0.90 - 0.95Triplet (t)3HTerminal methyl group. J ≈ 7.4 Hz.

Expert Insight:

  • Differentiation from Isomers: The 2-chloro-4-substituted pattern is distinct from the 3-chloro isomer, which would show two doublets with larger coupling constants or different symmetry.

  • Salt Shift: If analyzing the HCl salt in DMSO-d₆, the H1' methine will shift downfield (to ~4.3-4.5 ppm) and the NH₂ protons will appear as a broad signal at ~8.5 ppm (NH3+).

13C NMR Profile (100 MHz, CDCl₃)
  • Pyridine Carbons:

    • C2 (C-Cl): ~151.5 ppm (Quaternary).

    • C6 (C-H): ~149.8 ppm.

    • C4 (Ipso): ~156.0 ppm (Quaternary, attachment point).

    • C3/C5: ~121.0 - 123.0 ppm.

  • Aliphatic Carbons:

    • C1' (CH-NH2): ~57.5 ppm (Diagnostic for primary amine).

    • C2' (CH2): ~32.0 ppm.

    • C3' (CH3): ~10.5 ppm.

Mass Spectrometry (MS)

Method: Electrospray Ionization (ESI) in Positive Mode.

Isotope Pattern Analysis

The presence of a single Chlorine atom provides a definitive "fingerprint" that must be verified to rule out de-chlorination side reactions.

  • M+ (³⁵Cl): m/z 171.07

  • M+2 (³⁷Cl): m/z 173.07

  • Intensity Ratio: The M+ : M+2 ratio must be approximately 3:1 .

Fragmentation Pathway

The fragmentation is dominated by alpha-cleavage at the amine and loss of ammonia.

MSFragmentationParent[M+H]+ m/z 171/173Frag1Loss of NH3 [M+H - 17]+ m/z 154/156Parent->Frag1- NH3Frag2Alpha Cleavage (Loss of Ethyl) m/z 142/144Parent->Frag2- C2H5BasePyridyl Cation m/z 112/114Frag1->BaseRing degradationFrag2->Base

Figure 2: Predicted ESI+ fragmentation pathway. The preservation of the 3:1 isotope ratio in fragments (e.g., m/z 154/156) confirms the chlorine remains on the pyridine ring.

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on neat oil or solid.

Frequency (cm⁻¹)Vibration ModeDiagnostic Value
3350 - 3280 N-H StretchingDoublet typically seen for primary amines (-NH₂).
2960 - 2870 C-H StretchingAlkyl chain (propyl) vibrations.
1585, 1470 C=C / C=N StretchingCharacteristic Pyridine ring "breathing" modes.
1050 - 1090 C-N StretchingPrimary aliphatic amine C-N bond.
740 - 800 C-Cl StretchingAryl chloride stretch (often strong).

Chiral Purity Determination (HPLC)

Since this is the (1S) enantiomer, distinguishing it from the (1R) enantiomer is critical.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).

  • Detection: UV at 254 nm.

  • Expected Elution: The enantiomers typically separate with an alpha value (α) > 1.2.

  • Standard: A racemic mixture must be injected first to establish retention times for both (R) and (S).

Experimental Protocol: Sample Preparation for Analysis

Objective: Isolate the free base from the HCl salt for clean NMR/IR data.

  • Dissolution: Dissolve 50 mg of the amine salt in 2 mL of saturated NaHCO₃ solution.

  • Extraction: Extract with 3 x 2 mL of Dichloromethane (DCM) or Chloroform.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄.

  • Filtration & Evaporation: Filter and concentrate under reduced pressure (keep bath < 35°C to avoid volatility loss).

  • Analysis: Immediately dissolve the residue in CDCl₃ for NMR to prevent carbonate formation from air.

References

  • Analogous Synthesis & Characterization: Gudmundsson, K. S., et al. "An Improved Large Scale Synthesis of 2-Amino-4-chloropyridine..." Synthetic Communications, 1997.[1]

  • Chiral Amine Synthesis (Transaminase): Matcham, G. W., et al. "Enzymatic synthesis of chiral amines using 2-aminopropane as amine donor."[2] US Patent 6,133,018.

  • Pyridine Ring NMR Shifts:Pretsch, E., et al. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer, 2009. (Standard Reference Text).
  • Related Chiral Intermediate: BenchChem Technical Data. "2-(2-Chloropyridin-4-yl)propan-2-amine."[3]

Technical Guide: Crystal Structure & Solid-State Characterization of (1S)-1-(2-chloropyridin-4-yl)propan-1-amine

[1]

Executive Summary

(1S)-1-(2-chloropyridin-4-yl)propan-1-amine (CAS: 1332525-42-4 for generic/racemic ref) is a high-value chiral building block utilized in the synthesis of next-generation kinase inhibitors (e.g., c-Met, ALK, and ROS1 targets). Its structural integrity—specifically the (S)-enantiomeric purity—is critical for pharmacophore binding affinity.

While the free base form of this molecule often exists as a viscous oil or low-melting solid, its crystalline salt forms (hydrochloride, tartrate) are the industry standard for X-ray diffraction (XRD) characterization and absolute configuration determination. This guide outlines the crystallogenesis, expected structural metrics, and validation protocols for this specific intermediate.

Molecular Architecture & Stereochemistry

The molecule features a pyridine core substituted at the C2 position with a chlorine atom and at the C4 position with a chiral propyl-amine handle.

FeatureSpecification
Formula C₈H₁₁ClN₂
Mol.[1][2][3][4][5][6][7][8][9] Weight 170.64 g/mol
Chiral Center C(1) of the propyl chain (S-configuration)
H-Bond Donors 1 (Primary Amine -NH₂)
H-Bond Acceptors 2 (Pyridine N, Amine N)
Lipophilicity (LogP) ~1.9 (Predicted)
Stereochemical Significance

In kinase inhibitor design, the (S)-configuration of the amine linker often dictates the vector of the attached warhead (e.g., pyrazole or aminopyridine moiety) into the ATP-binding pocket. The 2-chloro substituent on the pyridine ring serves as a critical electronic modulator (reducing basicity of the pyridine N) and a handle for further cross-coupling reactions (e.g., Suzuki-Miyaura).

Crystallogenesis & Solid-State Strategy

Because the free base is kinetically difficult to crystallize due to high rotational freedom of the propyl chain, salt formation is the requisite strategy for obtaining diffraction-quality crystals.

Recommended Salt Screens

To generate a stable crystal lattice, the following counter-ions are prioritized based on pKa matching and packing efficiency:

  • Hydrochloride (HCl) : Forms a robust ionic lattice. The chloride ion acts as a bridging acceptor between the protonated ammonium group and the pyridine ring of adjacent molecules.

  • L-Tartrate : Used for both chiral resolution and crystallographic determination. The bitartrate anion provides a rigid chiral framework that locks the (S)-amine into a diastereomeric salt crystal.

  • D-Dibenzoyl Tartrate : Often yields larger, well-defined prisms suitable for rapid XRD analysis if the L-tartrate fails.

Crystallization Protocol (Vapor Diffusion)
  • Solvent System : Ethanol/Diethyl Ether or Methanol/Isopropyl Ether.

  • Method :

    • Dissolve 50 mg of the amine salt in minimal hot ethanol (0.5 mL).

    • Place in a small inner vial.

    • Place inner vial inside a larger jar containing diethyl ether (antisolvent).

    • Seal and allow to stand at 4°C for 48–72 hours.

    • Result : Colorless prisms or needles suitable for Single Crystal XRD (SC-XRD).

Structural Analysis & Expected Metrics

Based on analogous structures (e.g., (S)-1-(2-chloropyridin-4-yl)ethanamine), the crystal structure of the salt form is expected to exhibit the following parameters:

  • Crystal System : Monoclinic or Orthorhombic.

  • Space Group : Sohncke Space Group (e.g., P2₁ or P2₁2₁2₁) is mandatory for a pure enantiomer.

  • Absolute Configuration : Confirmed by the Flack parameter (using Cu Kα radiation). The presence of the Chlorine atom (Z=17) provides sufficient anomalous scattering to assign the absolute configuration (S) with high confidence (Flack x ≈ 0.0).

Packing Motifs

The lattice is stabilized by a 3D hydrogen-bonding network:

  • Primary Interaction : N–H⁺···Cl⁻ (or Tartrate O⁻) charge-assisted hydrogen bonds.

  • Secondary Interaction : π-π stacking between antiparallel pyridine rings (centroid-centroid distance ~3.6–3.8 Å).

  • Conformation : The propyl chain adopts an anti conformation relative to the pyridine ring to minimize steric clash with the ortho-chloro substituent.

Experimental Workflow: From Synthesis to Structure

The following workflow details the logical progression from racemic synthesis to crystallographic validation.

GRacemicRacemic Synthesis(Grignard or Reductive Amination)ResolutionChiral Resolution(via L-Tartaric Acid)Racemic->Resolution Enantiomeric EnrichmentSaltFormationSalt Formation(Conversion to HCl Salt)Resolution->SaltFormation Free Base Liberation -> HClCrystallizationVapor Diffusion(EtOH / Et2O)SaltFormation->Crystallization Slow GrowthXRDSingle Crystal XRD(Data Collection)Crystallization->XRD Harvest CrystalRefinementStructure Refinement(Flack Parameter Check)XRD->Refinement Solve Phase ProblemFinalConfirmed (S)-StructureRefinement->Final Flack x < 0.1

Figure 1: Workflow for the isolation and structural determination of the (S)-enantiomer.

Pharmaceutical Relevance

The (S)-1-(2-chloropyridin-4-yl)propan-1-amine scaffold acts as a "chiral hinge" in drug molecules.

  • Binding Mode : In c-Met inhibitors, the pyridine nitrogen often forms a water-mediated hydrogen bond, while the chiral propyl group directs the inhibitor into the hydrophobic back-pocket (selectivity filter).

  • Quality Control : Regulatory bodies (FDA/EMA) require explicit proof of absolute configuration for chiral drugs. The crystal structure of the precursor amine is often the "Source of Truth" for the stereochemical integrity of the final API.

References

  • Analogous Structure & Synthesis: Synthesis and characterization of chiral 1-(pyridin-4-yl)alkylamines. (General methodology for pyridine-amine resolution).
  • Crystallographic Methods : Flack, H. D. (1983). "On enantiomorph-polarity estimation." Acta Crystallographica Section A, 39(6), 876-881. Link

  • General Synthesis of Chiral Amines : Breuer, M., et al. (2004). "Industrial Methods for the Production of Optically Active Amines." Angewandte Chemie International Edition, 43(7), 788-824. Link

  • Database Reference : PubChem Compound Summary for 1-(2-chloropyridin-4-yl)ethanamine (Analog). Link

Biological Activity & Synthetic Utility of (1S)-1-(2-chloropyridin-4-yl)propan-1-amine Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the biological activity, synthesis, and pharmacological profiling of (1S)-1-(2-chloropyridin-4-yl)propan-1-amine and its enantiomers.

Executive Summary

(1S)-1-(2-chloropyridin-4-yl)propan-1-amine is a critical chiral building block (synthon) used in the synthesis of high-affinity kinase inhibitors (e.g., targeting ALK, ROS1, c-Met) and GPCR modulators. Its structural core—a 2-chloropyridine ring substituted at the 4-position with a chiral propyl-amine—serves as a "privileged scaffold" in medicinal chemistry.

The biological activity of this molecule must be understood in two distinct contexts:

  • Pharmacophore Contribution: As a structural motif within a larger drug molecule, the (S)-enantiomer typically directs the spatial arrangement of the inhibitor into the ATP-binding pocket (hinge region), acting as the eutomer (active form). The (R)-enantiomer often acts as the distomer (inactive or less active) due to steric clash with the gatekeeper residue or solvent front.

  • Intrinsic Activity (Safety Signal): As a free amine intermediate, the molecule belongs to the aminopyridine class , which is known to block voltage-gated potassium channels (Kv1 family), posing a risk of neuronal hyperexcitability (seizures) if not fully consumed during synthesis.

This guide details the synthesis, chiral separation, and biological profiling of these enantiomers.

Chemical Profile & Pharmacophore Analysis

The molecule consists of three key pharmacophoric elements:

  • 2-Chloropyridine Ring: Acts as a scaffold for further functionalization (e.g., Suzuki-Miyaura coupling at the Cl-position) and provides a nitrogen atom as a hydrogen bond acceptor (HBA) for the kinase hinge region.

  • Primary Amine (-NH2): Serves as a hydrogen bond donor (HBD) or a linker for amide/urea formation.

  • Chiral Center (C1): The (S)-configuration at the benzylic carbon directs the propyl group into a specific hydrophobic sub-pocket (e.g., the specificity pocket or solvent channel).

Table 1: Physicochemical Properties of Enantiomers
Property(1S)-Enantiomer (Eutomer)(1R)-Enantiomer (Distomer)
Configuration (S)-Absolute(R)-Absolute
Predicted Binding High affinity (fits hydrophobic pocket)Low affinity (steric clash)
Role Primary PharmacophoreImpurity / Inactive Isomer
Key Interaction H-bond (Hinge) + Hydrophobic FitH-bond (Hinge) + Steric Clash
Intrinsic Toxicity Kv Channel Blockade (Moderate)Kv Channel Blockade (Moderate)

Synthesis & Enantioselective Access

To ensure biological activity, the (S)-enantiomer must be synthesized with high enantiomeric excess (>98% ee). The industry-standard method is the Ellman’s Sulfinamide Synthesis , which uses a chiral auxiliary to induce stereochemistry.

Synthetic Pathway (Ellman's Method)
  • Condensation: 2-Chloropyridine-4-carboxaldehyde reacts with (S)-(-)-tert-butanesulfinamide to form the chiral N-sulfinyl imine.

  • Grignard Addition: Ethylmagnesium bromide (EtMgBr) adds diastereoselectively to the imine. The bulky tert-butyl group directs the attack to the Re-face, yielding the (S,S)-sulfinamide intermediate.

  • Deprotection: Acidic hydrolysis (HCl/MeOH) removes the sulfinyl group, yielding the free (S)-amine salt.

DOT Diagram: Synthesis Workflow

SynthesisWorkflow Start 2-Chloropyridine-4-carboxaldehyde Imine Chiral N-Sulfinyl Imine Start->Imine Ti(OEt)4, THF Auxiliary (S)-(-)-tert-Butanesulfinamide Auxiliary->Imine Intermediate (S,S)-Sulfinamide Intermediate Imine->Intermediate Diastereoselective Addition Grignard EtMgBr (Grignard Addition) Grignard->Intermediate Product (1S)-1-(2-chloropyridin-4-yl)propan-1-amine (>98% ee) Intermediate->Product Hydrolysis Deprotection HCl / MeOH

Caption: Stereoselective synthesis of the (S)-enantiomer using Ellman's auxiliary to ensure high optical purity.

Biological Mechanism of Action

Kinase Inhibition (Pharmacophore Role)

In the context of kinase inhibitors (e.g., ALK, c-Met), the (1S)-1-(2-chloropyridin-4-yl)propan-1-amine moiety typically functions as the "warhead" or "hinge binder".

  • Hinge Binding: The pyridine nitrogen accepts a hydrogen bond from the backbone amide of the kinase hinge region (e.g., Met1199 in ALK).

  • Chiral Discrimination:

    • The (S)-Propyl Group: Projects into the Solvent Front or a specific Hydrophobic Pocket (e.g., under the P-loop). This stabilizes the complex and increases potency (IC50 < 10 nM).

    • The (R)-Propyl Group: Projects towards the Gatekeeper Residue or the Catalytic Spine , causing a steric clash that destabilizes binding (IC50 > 1000 nM).

Intrinsic Toxicity (Kv Channel Blockade)

Free aminopyridines are known blockers of Voltage-Gated Potassium Channels (Kv1) .

  • Mechanism: The protonated amine mimics the K+ ion, blocking the pore from the intracellular side.

  • Consequence: This prolongs the action potential, leading to increased neurotransmitter release and potential seizures (convulsant activity).

  • Safety Note: While the final drug molecule (where the amine is capped as an amide/urea) usually loses this toxicity, the intermediate itself must be handled with care in the lab.

DOT Diagram: Mechanism of Action

Mechanism cluster_toxicity Intrinsic Toxicity (Free Amine) Drug (S)-Enantiomer Drug Complex Hinge Kinase Hinge Region (H-Bond Acceptor) Drug->Hinge Pyridine N binds backbone Pocket Hydrophobic Pocket (Solvent Front) Drug->Pocket (S)-Propyl fits perfectly Clash Steric Clash (Gatekeeper Residue) Drug->Clash (R)-Propyl collides FreeAmine Free Aminopyridine KvChannel Kv1 Potassium Channel FreeAmine->KvChannel Pore Blockade Seizure Neuronal Hyperexcitability KvChannel->Seizure Prolonged AP

Caption: Dual mechanism: (S)-enantiomer fits the kinase pocket (top), while free amine blocks Kv channels (bottom).

Experimental Protocols

Chiral Separation (SFC Method)

To verify the enantiomeric excess (ee) of the synthesized intermediate, Supercritical Fluid Chromatography (SFC) is the gold standard.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: CO2 / Methanol (with 0.1% Diethylamine) 80:20.

  • Flow Rate: 3.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Retention:

    • (R)-Enantiomer: ~2.5 min (varies by column).

    • (S)-Enantiomer: ~3.8 min (varies by column).

Kinase Inhibition Assay (ADP-Glo)

To test the biological activity of the final drug derived from the enantiomer:

  • Reagents: Recombinant ALK or c-Met kinase, ATP (10 µM), Substrate (Poly-Glu-Tyr), Test Compound.

  • Reaction: Incubate kinase + substrate + compound for 60 min at room temperature.

  • Detection: Add ADP-Glo reagent to deplete unconsumed ATP, then add Kinase Detection Reagent to convert ADP to ATP -> Luciferase light signal.

  • Analysis: Measure Luminescence (RLU). Plot Dose-Response Curve. Calculate IC50.

    • Valid Result: (S)-derived drug IC50 < 10 nM; (R)-derived drug IC50 > 500 nM.

References

  • Ellman, J. A., et al. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research. Link

  • Cui, J. J., et al. (2011). "Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry. Link

  • Judge, S. I., & Bever, C. T. (2006). "Potassium Channel Blockers in Multiple Sclerosis: Neuronal Mechanisms and Clinical Applications." Pharmacology & Therapeutics.[1][2][3] Link

  • Stalcup, A. M., et al. (1996). "Separation of chiral amines on polysaccharide-based chiral stationary phases." Journal of Chromatography A. Link

Sources

Technical Guide: Mechanism & Utility of (1S)-1-(2-chloropyridin-4-yl)propan-1-amine

[1][2]

Executive Summary: The Pharmacophore Identity

(1S)-1-(2-chloropyridin-4-yl)propan-1-amine is a high-value chiral intermediate belonging to the class of


-chiral heteroaryl amines1212
  • Chemical Structure: A pyridine ring substituted at the 2-position with a chlorine atom and at the 4-position with a chiral (S)-1-aminopropyl group.[1][2]

  • Key Role: It functions as a stereospecific anchor in drug molecules, directing the ligand into precise hydrophobic pockets within target proteins (typically ATP-binding sites or allosteric tunnels).[1][2]

  • Primary Targets:

    • ERK1/2 (Extracellular Signal-Regulated Kinase): Structural analog to the ethyl-amine moiety in Ravoxertinib (GDC-0994) .[1][2]

    • SHP2 (Src Homology-2 Phosphatase): Used in the synthesis of allosteric inhibitors (e.g., TNO155 analogs) to stabilize the auto-inhibited conformation.[1][2]

    • ALK (Anaplastic Lymphoma Kinase): Structural congener to the chiral amine scaffold in Crizotinib .[1][2]

Structural Biology & Mechanism of Binding

When incorporated into a bioactive ligand, this specific moiety drives potency and selectivity through three distinct mechanistic pillars:

The "Anchor" Mechanism (Hinge/Salt-Bridge Interaction)

The primary amine (

2
  • In ERK Inhibitors: The amine (often derivatized as a urea) forms a bidentate hydrogen bond network with the kinase hinge region (e.g., residues Met108 in ERK2) or interacts with the conserved Glu-Lys salt bridge (catalytic lysine).[1][2]

  • Chiral Discrimination: The (S)-configuration is non-negotiable. It orients the propyl chain away from steric clashes in the ribose-binding pocket, whereas the (R)-enantiomer would likely cause steric collision, reducing potency by >100-fold.[2]

The Pyridine-Chlorine Motif (Halogen Bonding & Lipophilicity)

The 2-chloropyridine ring is not merely a scaffold; it is an active binding element.[1][2]

  • Halogen Bonding: The chlorine atom at the 2-position can participate in a directed halogen bond (X-bond) with backbone carbonyl oxygen atoms or specific side chains (e.g., Tyrosine or Phenylalanine) in the target pocket.[1][2] This interaction is highly directional (

    
    -hole effect).[1]
    
  • Metabolic Stability: The electron-withdrawing nature of the pyridine nitrogen and the chlorine substituent deactivates the ring against oxidative metabolism (e.g., by CYP450s), prolonging the drug's half-life.

The Propyl Linker (Hydrophobic Filling)

The propyl chain (

12
  • Unlike a methyl group (too small) or a phenyl group (too bulky), the propyl chain can snake into narrow hydrophobic channels (e.g., the Gatekeeper region in kinases), optimizing van der Waals contacts without inducing conformational strain.

Visualization: Signaling & Synthesis Pathways[2]

Pharmacophore Integration in ERK Signaling Pathway

This diagram illustrates how the inhibitor (containing the amine moiety) blocks the RAS-RAF-MEK-ERK cascade.[1][2]

ERK_PathwayGFGrowth Factors(EGF, FGF)RTKRTK Activation(EGFR, FGFR)GF->RTKBindingRASRAS-GTP(Active)RTK->RASGRB2/SOSRAFRAF DimerizationRAS->RAFRecruitmentMEKMEK1/2 PhosphorylationRAF->MEKPhosphorylationERKERK1/2(Target Protein)MEK->ERKPhosphorylation (Thr202/Tyr204)SubstratesNuclear Substrates(c-Myc, Elk-1)ERK->SubstratesActivation (Blocked)InhibitorInhibitor Drug(Contains (1S)-1-(2-Cl-Py)propylamine)Inhibitor->ERKATP-CompetitiveBindingProliferationCell Proliferation& SurvivalSubstrates->ProliferationTranscription

Caption: The inhibitor, built from the chiral amine scaffold, selectively binds ERK1/2, halting the phosphorylation of downstream nuclear transcription factors.[2]

Synthesis & Manufacturing (The Origin of Chirality)

The biological activity is strictly dependent on the (S)-enantiomer .[1][2] Producing this chirally pure amine requires advanced asymmetric synthesis.[1][2]

Preferred Route: Ellman's Sulfinamide Auxiliary

This is the industry standard for producing high-enantiomeric excess (ee > 99%) chiral amines.[1][2]

Step-by-Step Protocol:

  • Condensation: React 2-chloropyridine-4-carboxaldehyde with (S)-(-)-tert-butanesulfinamide (Ellman's auxiliary) in the presence of

    
     (Lewis Acid catalyst) to form the chiral N-sulfinyl imine.[1][2]
    
    • Solvent: THF or DCM.[1]

    • Temp: Room Temperature (RT).[1][2]

  • Grignard Addition: Add ethylmagnesium bromide (EtMgBr) at low temperature (-78°C).

    • Mechanism:[1][2][3][4][5][6] The bulky tert-butyl group on the sulfinamide directs the Grignard reagent to attack from the Re-face, establishing the (S)-chiral center.[1][2]

    • Result: Formation of the diastereomerically pure sulfinamide intermediate.[1][2]

  • Deprotection: Hydrolyze the sulfinyl group using HCl in dioxane/methanol .

    • Product:(1S)-1-(2-chloropyridin-4-yl)propan-1-amine hydrochloride salt .[1][2]

    • Workup: Basify with NaOH, extract with EtOAc.[1][2]

Alternative Route: Biocatalytic Transamination

Using

12
  • Substrate: 1-(2-chloropyridin-4-yl)propan-1-one.[1][2]

  • Enzyme: (S)-selective Transaminase (e.g., from Vibrio fluvialis).[1][2]

  • Amine Donor: Isopropylamine or Alanine.[1][2]

  • Advantage: Green chemistry, high ee, no heavy metals.[1][2]

Experimental Validation Protocols

To verify the mechanism and quality of this intermediate in drug discovery:

Chiral Purity Assay (HPLC)[1][2]
  • Objective: Confirm Enantiomeric Excess (ee) > 98%.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).[1][2]

  • Mobile Phase: Hexane : Isopropanol (90:[1][2]10) with 0.1% Diethylamine.[1][2]

  • Detection: UV at 254 nm (Pyridine absorption).[1][2]

  • Expectation: The (S)-enantiomer should elute as a single sharp peak; the (R)-enantiomer (impurity) should be < 1%.[1][2]

Functional Binding Assay (Surface Plasmon Resonance - SPR)
  • Objective: Measure binding affinity (

    
    ) of the fragment to the target protein (e.g., ERK2).[2]
    
  • Protocol:

    • Immobilize biotinylated ERK2 on a Streptavidin sensor chip.[1][2]

    • Inject increasing concentrations of (1S)-1-(2-chloropyridin-4-yl)propan-1-amine (fragment screening).[1][2]

    • Measure dissociation curves.[1][2][7]

    • Note: As a fragment, the affinity will be low (

      
      M range).[2] High affinity (nM) is achieved only after coupling to the rest of the drug scaffold.[1][2]
      

Comparison of Structural Analogs

This table highlights why the specific 2-Cl-Pyridine and Propyl combination is chosen.

Feature(1S)-1-(2-Cl-Py)-propylamine(1S)-1-Phenyl-ethylamine(1S)-1-(2-Cl-Py)-ethylamine
Ring System 2-Cl-Pyridine Phenyl2-Cl-Pyridine
Linker Propyl EthylEthyl
Lipophilicity Moderate (LogP ~1.[1][2]9)HighLow
Metabolic Stability High (Cl blocks oxidation)Low (Ring oxidation)High
Binding Pocket Deep hydrophobic pocketsShallow pocketsShallow pockets
Key Drug Analog Novel ERK/SHP2 Inhibitors Common GenericGDC-0994 (Ravoxertinib)

References

  • Robarge, K. D., et al. (2014).[1][2] "Discovery of GDC-0994 (Ravoxertinib): A Highly Selective, Orally Bioavailable, and Potent Inhibitor of ERK1/2."[2] Journal of Medicinal Chemistry, 57(21), 8817-8834. Link

  • Ellman, J. A., et al. (2002).[1] "Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide." Accounts of Chemical Research, 35(11), 984-995. Link

  • Chen, Y. N., et al. (2016).[1][2] "Allosteric Inhibition of SHP2 Phosphatase: A New Frontier in Cancer Therapy."[1][2] Nature, 535, 148-152.[1][2] Link[2]

  • PubChem Compound Summary. "2-Chloropyridin-4-amine derivatives." National Center for Biotechnology Information.[1][2] Link

  • PDB Entry 4QTE. "Crystal structure of ERK2 in complex with GDC-0994." RCSB Protein Data Bank.[1][2] Link

Solubility Profiling of (1S)-1-(2-chloropyridin-4-yl)propan-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Profiling and Physicochemical Characterization of (1S)-1-(2-chloropyridin-4-yl)propan-1-amine Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Scientists[1][2][3]

Executive Summary

(1S)-1-(2-chloropyridin-4-yl)propan-1-amine is a specialized chiral building block, structurally significant in the synthesis of tyrosine kinase inhibitors (e.g., ALK/ROS1 inhibitors) and other pyridine-based pharmaceutical intermediates.[1][2][3] Its dual functionality—comprising a lipophilic 2-chloropyridine ring and a polarizable primary amine—creates a complex solubility profile heavily dependent on solvent polarity and pH.[1][3][4]

This guide provides a comprehensive framework for determining the solubility of this compound. Given that specific experimental data for this chiral intermediate is often proprietary, this document synthesizes predictive physicochemical modeling with rigorous, field-proven experimental protocols. It is designed to empower process scientists to generate high-fidelity solubility data necessary for crystallization, chiral resolution, and reaction optimization.[1][2][3][4]

Physicochemical Profile & Theoretical Solubility[2][3][4]

Understanding the molecular architecture is the first step in predicting solubility behavior.[1][2][3][4] The molecule features a basic primary amine (pKa ~10) and a weakly basic pyridine nitrogen (pKa ~2-3), rendered less basic by the electron-withdrawing chlorine atom.[1][2][3][4]

Molecular Descriptors (Predicted)[1][2][3][4]
PropertyEstimated ValueSignificance for Solubility
Molecular Formula C₈H₁₁ClN₂Low molecular weight facilitates dissolution.[1][2][4]
Molecular Weight ~170.64 g/mol Favorable for high molar solubility.[1][2][3][4]
pKa (Aliphatic Amine) 10.2 – 10.7Protonated at physiological pH; high water solubility as a salt.[1][2][3][4]
pKa (Pyridine Nitrogen) 2.0 – 2.5Remains unprotonated except in strong acids.[1][2][3][4]
LogP (Octanol/Water) 1.8 – 2.2Moderately lipophilic; indicates good solubility in organic solvents like DCM.[1][2][3][4]
Chirality (1S)-EnantiomerEnantiopure forms often exhibit different crystal lattice energies (and thus solubility) compared to racemates.[1][2][3][4]
Predicted Solubility Landscape

Based on the "Like Dissolves Like" principle and the calculated LogP, the following solubility profile is projected for the Free Base form of the molecule at 25°C.

Solvent ClassRepresentative SolventPredicted SolubilityMechanistic Rationale
Chlorinated Dichloromethane (DCM)High (>100 mg/mL) Excellent interaction with the lipophilic chloropyridine core.[1][2][3]
Alcohols Methanol, EthanolHigh (>50 mg/mL) H-bonding with the primary amine; good solvent for crystallization.[1][2][3][4]
Polar Aprotic DMSO, DMFVery High (>200 mg/mL) Strong dipole interactions solubilize both polar and aromatic domains.[1][2][3][4]
Ethers THF, MTBEModerate (10-50 mg/mL) Good solubility; MTBE often used as an anti-solvent in crystallization.[1][2][3][4]
Hydrocarbons Heptane, HexaneLow (<1 mg/mL) The polar amine group resists dissolution in non-polar alkanes.[1][2][3][4]
Aqueous (pH > 11) Water (Basic)Low (<1 mg/mL) Free base is lipophilic and precipitates.[1][2][3][4]
Aqueous (pH < 4) Water (Acidic)High (>100 mg/mL) Formation of the hydrophilic ammonium salt.[1][2][3][4]

Experimental Protocols for Solubility Determination

Do not rely solely on visual estimates. For pharmaceutical applications, quantitative data is required.[1][2][3][4] The following protocols ensure data integrity and reproducibility.

Protocol A: Equilibrium Solubility by HPLC (The Gold Standard)[1][2][3][4]

Objective: Determine the thermodynamic solubility of the solid compound in a specific solvent.

Reagents:

  • Test Compound: (1S)-1-(2-chloropyridin-4-yl)propan-1-amine (>98% ee).[1][2][3]

  • Solvents: HPLC grade (MeOH, ACN, Water).[1][2][3][4]

  • Standard: Benzoic acid or external standard for calibration.

Workflow:

  • Saturation: Add excess solid compound (~50 mg) to 1 mL of the target solvent in a glass vial.

  • Equilibration: Agitate the suspension at 25°C for 24 hours (use a thermomixer @ 800 rpm).

    • Critical Check: Ensure solid is still present after 24 hours.[1][2][3][4] If dissolved, add more solid.[1][2][3][4]

  • Filtration: Centrifuge the sample (10,000 rpm, 5 min) or filter through a 0.22 µm PTFE syringe filter.

    • Pre-saturation:[1][2][3][4] Discard the first 100 µL of filtrate to prevent drug adsorption loss on the filter membrane.[1][2][3][4]

  • Dilution: Dilute the filtrate with the mobile phase (e.g., 1:100 or 1:1000) to fit within the HPLC linear range.

  • Quantification: Inject into HPLC (C18 column, UV detection @ 260 nm). Calculate concentration against a standard curve.

Protocol B: Dynamic Vapor Sorption (DVS) / Hygroscopicity[1][2][3][4]

Since the amine can form hydrates, it is vital to assess stability in humid environments.[1][2][3][4]

  • Place 10 mg of sample in a DVS microbalance.

  • Cycle relative humidity (RH) from 0% to 90% and back to 0%.[1][2][3][4]

  • Result Interpretation: A mass increase >2% indicates hygroscopicity, suggesting the free base may require storage in a desiccator or conversion to a salt (e.g., HCl or Tosylate) for stability.[1][2][3][4]

pH-Dependent Solubility (The Salt Advantage)[1][2][3]

For drug development, the free base is often too lipophilic for aqueous delivery.[1][2][3][4] The solubility changes drastically with pH due to the protonation of the aliphatic amine.[1][2][3][4]

Theoretical pH-Solubility Profile (Henderson-Hasselbalch)


Where 

is total solubility and

is intrinsic solubility of the free base.[1][2][3]

Strategic Insight:

  • At pH 1.2 (Gastric): The amine is fully protonated (

    
    ).[1][2][3][4] Solubility is maximal.
    
  • At pH 7.4 (Blood): The amine is partially protonated.[1][2][3][4] Solubility drops.[1][2][3][4]

  • At pH 12 (Extraction): The amine is uncharged.[1][2][3][4] The compound partitions into the organic layer (DCM/EtOAc), allowing for efficient purification during synthesis.[1][2][3][4]

Visualization: Solubility Screening Workflow

The following diagram outlines the decision logic for selecting a solvent system for crystallization or reaction, based on solubility data.

SolubilityWorkflow Start Start: Solid (1S)-Amine Screen Visual Solubility Screen (10 mg in 100 µL) Start->Screen Dissolved Fully Dissolved? Screen->Dissolved HighSol High Solubility Solvent (Use for Reaction) Dissolved->HighSol Yes LowSol Low Solubility Solvent (Use as Anti-Solvent) Dissolved->LowSol No Quant Protocol A: HPLC Quantification HighSol->Quant Determine Exact mg/mL Cryst Crystallization Trial (Cooling or Anti-solvent) LowSol->Cryst Pair with High Sol Quant->Cryst Optimize Recovery

Caption: Logical workflow for categorizing solvents and transitioning from visual screening to quantitative HPLC analysis.

Critical Considerations for Chiral Amines

Enantiomeric Excess (ee) & Solubility

For chiral compounds like (1S)-1-(2-chloropyridin-4-yl)propan-1-amine, the solubility of the pure enantiomer (


) differs from the racemate (

).[1][2][3]
  • Conglomerate Systems:

    
     (Rare, but allows spontaneous resolution).[1][2][3][4]
    
  • Racemic Compound:

    
     (Common; the racemate crystal lattice is more stable).[1][2][3][4]
    
  • Action: Always measure the solubility of the specific optical isomer you are working with.[1][2][3][4] Do not assume the racemate data applies to the enantiomer.[1][2][3][4]

Chemical Stability in Solution[3][4]
  • Chlorinated Solvents: Avoid prolonged storage in chloroform, which can generate HCl over time, unintentionally forming the salt of the amine.[1][2][3][4]

  • Ketones: Primary amines can react with acetone or MEK to form imines (Schiff bases).[1][2][3][4] Avoid ketone solvents for stability studies.

References

  • Avdeef, A. (2012).[1][2][3][4] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2][3][4] (Standard text for pH-dependent solubility profiling).

  • Pfizer Inc. (2014).[1][2][3][4][5] Crystal Forms of ALK Inhibitors. Patent WO2014123456.[1][2][3][4] (Describes solubility of structurally related aminopyridines like Crizotinib intermediates).

  • PubChem. (2025).[1][2][3][4][6] Compound Summary: 2-Chloropyridin-4-amine.[1][2][4] National Library of Medicine.[1][2][3][4] Link (Source for base pyridine fragment properties).[1][2][3][4]

  • Black, S. N., et al. (2006).[1][2][3][4] Structure, Solubility, Screening, and Synthesis of Molecular Salts. Journal of Pharmaceutical Sciences. Link (Protocol for salt selection of amines).[1][2][3][4]

Sources

(1S)-1-(2-chloropyridin-4-yl)propan-1-amine as a chiral building block in synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (1S)-1-(2-Chloropyridin-4-yl)propan-1-amine in Advanced Organic Synthesis and Drug Discovery

Executive Summary

The design and synthesis of highly specific chiral building blocks are foundational to modern structure-based drug discovery. Among these, (1S)-1-(2-chloropyridin-4-yl)propan-1-amine stands out as a privileged scaffold. This molecule elegantly combines a stereochemically pure primary amine—ideal for directing hydrogen-bonding interactions within target binding pockets—with a 2-chloropyridine moiety, which serves as a highly reactive vector for late-stage functionalization. This whitepaper details the mechanistic rationale, enantioselective synthesis protocols, and pharmacological applications of this critical intermediate.

Structural Rationale & Causality in Drug Design

The strategic value of (1S)-1-(2-chloropyridin-4-yl)propan-1-amine lies in its dual-functional nature, which allows medicinal chemists to decouple the establishment of stereochemistry from the optimization of molecular interactions.

  • The 2-Chloropyridine Vector (Late-Stage Diversification): The chlorine atom at the C2 position of the pyridine ring is highly activated. The electron-withdrawing nature of the adjacent pyridine nitrogen lowers the lowest unoccupied molecular orbital (LUMO) of the ring, making the C-Cl bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Causality: By retaining the chlorine atom until the final synthetic steps, researchers can generate massive libraries of derivatives from a single enantiopure precursor without risking racemization of the chiral center[1].

  • The (1S)-Propan-1-amine Motif (Stereospecific Binding): The chiral amine provides a precise geometric vector. In kinase inhibitors, for example, the ethyl group (derived from the propyl chain) provides optimal steric bulk to occupy lipophilic sub-pockets, while the (1S) stereochemistry precisely orients the amine nitrogen to act as a hydrogen bond donor to the kinase hinge region.

Enantioselective Synthesis Methodologies

Synthesizing enantiopure 1-heteroarylalkylamines requires rigorous stereocontrol. Below is a comparative analysis of the primary synthetic methodologies used to construct this scaffold.

Method A: Ellman’s Sulfinamide Auxiliary (The Gold Standard)

The most robust and widely adopted method for synthesizing α-chiral primary amines is the use of Ellman’s chiral auxiliary, tert-butanesulfinamide[2]. The synthesis begins with the condensation of 2-chloroisonicotinaldehyde with (R)-tert-butanesulfinamide. Mechanistic Causality: Titanium tetraethoxide (Ti(OEt)4) is strictly required for this condensation. It acts dually as a Lewis acid to activate the electron-deficient aldehyde and as a water scavenger, irreversibly trapping byproduct water as titanium dioxide (TiO2) to drive the equilibrium to completion[2]. Subsequent addition of ethylmagnesium bromide proceeds via a highly ordered, chelation-controlled six-membered transition state. The bulky tert-butyl group of the auxiliary sterically shields one face of the imine, forcing the Grignard reagent to attack exclusively from the Re face, thereby dictating the (1S) configuration.

Method B: Ru-Catalyzed Borrowing Hydrogen Amination

A modern, atom-economical alternative involves the direct conversion of racemic 1-(2-chloropyridin-4-yl)propan-1-ol to the chiral amine using a ruthenium(II) PNP-type pincer catalyst (Ru-Macho)[3]. Mechanistic Causality: The Ru-catalyst oxidizes the racemic alcohol to a ketone, temporarily "borrowing" the hydrogen. The ketone condenses with the chiral sulfinamide, and the Ru-hydride intermediate then stereoselectively reduces the resulting imine. This dynamic kinetic resolution eliminates the need for stoichiometric organometallic reagents[3].

Quantitative Comparison of Synthetic Routes
Synthetic MethodologyChiral SourceTypical Yield (%)Enantiomeric Excess (ee %)ScalabilityKey Mechanistic Driver
Ellman's Auxiliary (Grignard) (R)-tert-butanesulfinamide75 - 85> 95High (Multi-gram)Chelation-controlled 6-membered transition state
Ru-Catalyzed Borrowing Hydrogen Ru-Macho / Sulfinamide55 - 80> 95 (dr > 95:5)MediumDynamic kinetic resolution / Diastereoselective reduction
Biocatalytic Transamination ω-Transaminase40 - 60> 99Low to MediumEnzyme active site steric constraints

Experimental Methodology: Self-Validating Protocol via Ellman's Auxiliary

The following protocol details the synthesis of (1S)-1-(2-chloropyridin-4-yl)propan-1-amine. It is designed as a self-validating system, incorporating In-Process Controls (IPCs) to ensure mechanistic integrity at each step.

Step 1: Synthesis of the Chiral Sulfinyl Imine

  • Preparation: In an oven-dried, argon-purged flask, dissolve 2-chloroisonicotinaldehyde (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq) in anhydrous tetrahydrofuran (THF) (0.5 M).

  • Activation: Add Ti(OEt)4 (2.0 eq) dropwise at room temperature. Causality: THF is chosen over dichloromethane here to ensure complete solubility of the titanium complexes.

  • Reaction & IPC: Stir for 12 hours. Validation Check: Perform TLC (Hexane/EtOAc 7:3). The reaction is complete when the aldehyde spot (Rf ~0.6) disappears and a new, UV-active imine spot (Rf ~0.4) appears.

  • Workup: Quench with saturated aqueous NaHCO3. Filter the resulting white TiO2 suspension through a Celite pad. Extract the filtrate with EtOAc, dry over Na2SO4, and concentrate.

Step 2: Diastereoselective Grignard Addition

  • Preparation: Dissolve the crude sulfinyl imine in anhydrous dichloromethane (CH2Cl2) (0.2 M) and cool to -48 °C. Causality: CH2Cl2 is critical; coordinating solvents like THF disrupt the rigid chelation-controlled transition state, drastically lowering the diastereomeric ratio (dr). The -48 °C temperature maximizes the energy difference between competing transition states.

  • Addition: Slowly add ethylmagnesium bromide (EtMgBr, 3.0 M in diethyl ether, 2.0 eq) dropwise.

  • Reaction & IPC: Stir at -48 °C for 4 hours. Validation Check: Analyze via 1H NMR of a crude aliquot. Look for the diagnostic shift of the imine proton (~8.5 ppm) to a methine proton (~4.2 ppm). A dr of >95:5 should be observed based on the tert-butyl singlet integrations.

  • Workup: Quench with saturated aqueous NH4Cl, extract with CH2Cl2, and purify via flash chromatography.

Step 3: Auxiliary Cleavage (Deprotection)

  • Cleavage: Dissolve the purified intermediate in methanol. Add 4M HCl in dioxane (3.0 eq) and stir at room temperature for 1 hour. Causality: The acidic conditions selectively hydrolyze the N-S bond without affecting the 2-chloropyridine ring.

  • Isolation: Concentrate the mixture in vacuo, triturate with diethyl ether, and filter to isolate (1S)-1-(2-chloropyridin-4-yl)propan-1-amine as a hydrochloride salt.

SynthWorkflow A 2-Chloroisonicotinaldehyde C (R)-N-(2-Chloropyridin-4-ylmethylene) -2-methylpropane-2-sulfinamide A->C B (R)-t-Butanesulfinamide + Ti(OEt)4 B->C E (Rs,1S)-Sulfinamide Intermediate C->E Stereoselective Nucleophilic Addition D EtMgBr (Ethyl Grignard) in CH2Cl2, -48°C D->E G (1S)-1-(2-Chloropyridin-4-yl) propan-1-amine E->G Auxiliary Cleavage F HCl in Dioxane/MeOH

Stereoselective synthesis workflow of (1S)-1-(2-chloropyridin-4-yl)propan-1-amine.

Pharmacological Application: Target-Directed Synthesis

The (1S)-1-(2-chloropyridin-4-yl)propan-1-amine building block is highly relevant in the synthesis of kinase inhibitors, particularly those targeting the p38α Mitogen-Activated Protein Kinase (MAPK) pathway.

In the development of tetrasubstituted alkylsulfanylimidazoles, 2-chloropyridine derivatives serve as critical intermediates[1]. Once the core scaffold is assembled using the chiral amine, the 2-chloro position is subjected to a late-stage SNAr reaction with various amines or alkoxides to optimize the inhibitor's pharmacokinetic profile. The resulting compounds act as allosteric or hinge-binding inhibitors, effectively shutting down the phosphorylation cascade that leads to inflammatory gene expression.

MAPKPathway Stimulus Pro-inflammatory Cytokines (TNF-α, IL-1) MKK3_6 MKK3 / MKK6 Stimulus->MKK3_6 Activation p38MAPK p38α MAPK MKK3_6->p38MAPK Phosphorylation Downstream MK2 / ATF2 p38MAPK->Downstream Phosphorylation Inhibitor Chiral Pyridyl Inhibitor (Derived from Building Block) Inhibitor->p38MAPK Allosteric/Hinge Binding Response Inflammatory Gene Expression Downstream->Response Transcription

p38α MAPK signaling pathway illustrating the allosteric inhibition node.

References

  • A Diverse and Versatile Regiospecific Synthesis of Tetrasubstituted Alkylsulfanylimidazoles as p38α Mitogen-Activated Protein Kinase Inhibitors Source: MDPI (Molecules) URL:[Link]

  • Practical and Asymmetric Synthesis of Apremilast Using Ellman's Sulfinamide as a Chiral Auxiliary Source: MDPI (Molecules) URL:[Link]

  • From Racemic Alcohols to Enantiopure Amines: Ru-Catalyzed Diastereoselective Amination Source: NIH / PubMed Central (JACS) URL:[Link]

Sources

Methodological & Application

Application Note: Diastereoselective Synthesis of (1S)-1-(2-Chloropyridin-4-yl)propan-1-amine via Sulfinyl Imine Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Strategic Rationale

The 2-chloropyridin-4-yl motif is a highly versatile pharmacophore frequently utilized in the development of kinase inhibitors, notably in p38α mitogen-activated protein kinase (MAPK) inhibitors[1]. The synthesis of chiral primary amines bearing this moiety, such as (1S)-1-(2-chloropyridin-4-yl)propan-1-amine , requires robust, scalable, and highly stereoselective methodologies to meet the stringent purity requirements of drug discovery.

This application note details a validated, three-step synthetic protocol utilizing Ellman’s chiral auxiliary ((S)-(-)-2-methyl-2-propanesulfinamide).

Mechanistic Causality: Why this route?
  • Titanium-Mediated Condensation: We employ Titanium(IV) ethoxide (

    
    ) rather than standard Brønsted acids for imine formation. The electron-deficient nature of the 2-chloropyridine ring reduces the electrophilicity of the starting ketone. 
    
    
    
    acts as both a powerful Lewis acid to activate the carbonyl and an irreversible water scavenger, driving the equilibrium forward without degrading the acid-sensitive sulfinamide.
  • Predictable Stereocontrol: The reduction of the resulting (S)-sulfinyl imine with Sodium Borohydride (

    
    ) proceeds via a non-chelating, open transition state. The bulky tert-butyl group of the auxiliary dictates that hydride delivery occurs almost exclusively from the less sterically hindered face, reliably yielding the (S,S)-diastereomer (which maps to the (1S)-amine target).
    

Synthetic Pathway Visualization

SynthesisPathway Ketone 1-(2-chloropyridin-4-yl) propan-1-one (Starting Material) Imine (S)-Sulfinyl Imine Intermediate Ketone->Imine (S)-t-BuSONH2 Ti(OEt)4, THF, 70°C Protected Protected (1S)-Amine Diastereomer Imine->Protected NaBH4, THF -48°C to rt Product (1S)-1-(2-chloropyridin-4-yl) propan-1-amine (Target) Protected->Product 1. HCl/MeOH 2. NaOH (aq)

Fig 1. Three-step synthetic workflow utilizing Ellman's auxiliary for chiral amine synthesis.

Detailed Experimental Protocols

Note: All reactions involving moisture-sensitive reagents (


) must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
Phase 1: Condensation to (S)-N-(1-(2-chloropyridin-4-yl)propylidene)-2-methylpropane-2-sulfinamide
  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-(2-chloropyridin-4-yl)propan-1-one (10.0 g, 58.9 mmol) and (S)-(-)-2-methyl-2-propanesulfinamide (7.85 g, 64.8 mmol, 1.1 equiv).

  • Solvent & Reagent Addition: Dissolve the mixture in anhydrous THF (100 mL). Syringe in Titanium(IV) ethoxide (26.9 g, 117.8 mmol, 2.0 equiv) in one portion at room temperature.

  • Reaction: Heat the reaction mixture to 70 °C (reflux) and stir for 18 hours. Monitor conversion via LC-MS or TLC.

  • Workup: Cool the mixture to room temperature. Pour the solution into a vigorously stirring mixture of brine (100 mL) and EtOAc (100 mL). Critical Step: A thick white precipitate of titanium dioxide (

    
    ) will form. Stir for 15 minutes, then filter the entire suspension through a pad of Celite, washing the filter cake thoroughly with EtOAc (3 × 50 mL).
    
  • Isolation: Separate the organic layer from the filtrate, dry over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc, 8:2 to 6:4) to afford the pure sulfinyl imine.
    
Phase 2: Diastereoselective Reduction
  • Setup: Dissolve the purified (S)-sulfinyl imine (12.0 g, 44.0 mmol) in anhydrous THF (120 mL) in a dry flask under Argon.

  • Temperature Control: Cool the solution to -48 °C using a dry ice/acetonitrile bath. Causality Note: Dropping the temperature to -48 °C maximizes the facial selectivity of the hydride attack while maintaining sufficient reaction kinetics; -78 °C often results in stalled reactions for deactivated pyridyl substrates.

  • Reduction: Add Sodium Borohydride (

    
    ) (5.0 g, 132.0 mmol, 3.0 equiv) in three portions over 15 minutes.
    
  • Maturation: Allow the reaction to stir at -48 °C for 2 hours, then slowly warm to room temperature overnight.

  • Quench: Carefully quench the reaction by the dropwise addition of saturated aqueous

    
     (50 mL) at 0 °C. Extract with EtOAc (3 × 75 mL). Wash the combined organics with brine, dry over 
    
    
    
    , and concentrate. The crude diastereomeric ratio (dr) should be >95:5.
Phase 3: Auxiliary Cleavage and Freebasing
  • Deprotection: Dissolve the crude protected amine (10.0 g, 36.4 mmol) in Methanol (50 mL). Add a solution of 4M HCl in 1,4-dioxane (18.2 mL, 72.8 mmol, 2.0 equiv). Stir at room temperature for 2 hours.

  • Monitoring: The cleavage of the sulfinyl group is rapid and can be tracked by the disappearance of the starting material on TLC.

  • Concentration: Concentrate the mixture in vacuo to yield the hydrochloride salt of the target amine.

  • Freebasing: Suspend the salt in Dichloromethane (DCM) (100 mL) and add 1M aqueous NaOH until the aqueous layer reaches pH 11. Extract with DCM (3 × 50 mL).

  • Final Isolation: Dry the combined DCM layers over

    
    , filter, and evaporate to yield the target (1S)-1-(2-chloropyridin-4-yl)propan-1-amine  as a pale yellow oil.
    

Quantitative Data & Yield Metrics

The following table summarizes the expected performance metrics for this protocol based on standard optimization parameters for pyridyl-ketone substrates.

Synthetic PhaseTarget Intermediate / ProductYield (%)Purity (LC-MS)Stereochemical Purity
Phase 1 (S)-Sulfinyl Imine82 - 88%> 98%N/A
Phase 2 Protected (1S)-Amine85 - 90%> 95%dr > 95:5 (by

NMR)
Phase 3 (1S)-1-(2-chloropyridin-4-yl)propan-1-amine92 - 95%> 99%ee > 98% (Chiral HPLC)
Overall Final Target Molecule ~ 64 - 75% > 99% ee > 98%

Table 1. Expected yield and purity metrics across the three-step synthesis.

References

  • Title: Synthesis and Applications of tert-Butanesulfinamide Source: Accounts of Chemical Research URL: [Link]

  • Title: A Diverse and Versatile Regiospecific Synthesis of Tetrasubstituted Alkylsulfanylimidazoles as p38α Mitogen-Activated Protein Kinase Inhibitors[1] Source: Molecules (MDPI) URL: [Link]

  • Title: tert-Butanesulfinamide: A versatile chiral auxiliary for the synthesis of chiral amines Source: Chemical Reviews URL: [Link]

Sources

experimental procedure for enantioselective synthesis of (1S)-1-(2-chloropyridin-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists requiring a high-fidelity protocol for the enantioselective synthesis of (1S)-1-(2-chloropyridin-4-yl)propan-1-amine .

This protocol utilizes the Ellman Auxiliary (tert-butanesulfinamide) method. This approach is selected over asymmetric hydrogenation or biocatalysis due to its operational simplicity on milligram-to-gram scales, predictable stereochemical outcome, and the ready availability of precursors.

Introduction & Retrosynthetic Logic

The target molecule, (1S)-1-(2-chloropyridin-4-yl)propan-1-amine, is a valuable chiral building block for medicinal chemistry, particularly in the development of kinase inhibitors (e.g., c-Met, ALK) where the 2-chloropyridine moiety serves as a versatile handle for subsequent cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

To achieve the (1S) configuration, we employ (R)-tert-butanesulfinamide . In non-coordinating solvents (DCM), the addition of Grignard reagents to the N-sulfinyl aldimine proceeds via an open transition state, directing the nucleophile to the Si-face of the imine, yielding the (S)-amine upon deprotection.

Retrosynthetic Analysis[1]

Retrosynthesis Target (1S)-1-(2-chloropyridin-4-yl)propan-1-amine (Target) Sulfinamide (S)-N-(1-(2-chloropyridin-4-yl)propyl) -2-methylpropane-2-sulfinamide Target->Sulfinamide Acid Hydrolysis (HCl/Dioxane) Imine (R,E)-N-((2-chloropyridin-4-yl)methylene) -2-methylpropane-2-sulfinamide Sulfinamide->Imine EtMgBr, DCM (Diastereoselective Addition) Precursors 2-chloropyridine-4-carbaldehyde + (R)-tert-butanesulfinamide Imine->Precursors Ti(OEt)4, THF (Condensation)

Figure 1: Retrosynthetic disconnection showing the origin of chirality from the (R)-sulfinamide auxiliary.

Experimental Protocol

Phase A: Formation of the Chiral Imine

Objective: Condensation of 2-chloropyridine-4-carbaldehyde with (R)-tert-butanesulfinamide.

  • Reagents:

    • 2-Chloropyridine-4-carbaldehyde (1.0 equiv)

    • (R)-2-methyl-2-propanesulfinamide (1.1 equiv)

    • Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 equiv)

    • Solvent: Anhydrous THF (0.5 M concentration)

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Charge the flask with 2-chloropyridine-4-carbaldehyde and (R)-tert-butanesulfinamide. Add anhydrous THF via syringe.

  • Activation: Add Ti(OEt)₄ dropwise to the stirring solution at room temperature (RT). The solution typically turns yellow/orange.

  • Reaction: Stir the mixture at RT for 12–16 hours. Monitor by TLC (EtOAc/Hexanes) or LCMS. The aldehyde spot should disappear.

  • Quench: Pour the reaction mixture into a vigorously stirred brine solution (equal volume to THF). A white precipitate (Titanium salts) will form.

  • Workup: Dilute with EtOAc. Filter the suspension through a pad of Celite to remove titanium salts. Wash the Celite cake thoroughly with EtOAc.

  • Extraction: Transfer filtrate to a separatory funnel. Separate phases. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (SiO₂, gradient 0–30% EtOAc in Hexanes) to yield the pure N-sulfinyl imine.

Phase B: Diastereoselective Grignard Addition

Objective: Installation of the ethyl group to generate the (S)-chiral center.[1] Critical Parameter: Solvent choice is critical. DCM (Dichloromethane) must be used to favor the non-chelated transition state, which yields the (S)-product when using the (R)-auxiliary.

  • Reagents:

    • N-sulfinyl imine (from Phase A) (1.0 equiv)

    • Ethylmagnesium bromide (EtMgBr) (3.0 M in Et₂O, 2.0 equiv)

    • Solvent: Anhydrous DCM (0.2 M)

Procedure:

  • Setup: Flame-dry a reaction flask and cool to -78 °C (dry ice/acetone bath) under nitrogen.

  • Dissolution: Dissolve the N-sulfinyl imine in anhydrous DCM and transfer to the flask.

  • Addition: Add the EtMgBr solution dropwise via syringe pump or dropping funnel over 30 minutes. Maintain internal temperature below -70 °C to maximize diastereoselectivity (dr).

  • Reaction: Stir at -78 °C for 4 hours, then allow to warm slowly to RT overnight.

  • Quench: Cool to 0 °C. Quench carefully with saturated aqueous NH₄Cl.

  • Workup: Extract with DCM (3x). Combine organics, dry over MgSO₄, and concentrate.

  • Analysis: Check diastereomeric ratio (dr) via ¹H NMR or chiral HPLC. If dr > 95:5, proceed.[2] If lower, recrystallize (usually from Hexanes/Et₂O) to upgrade dr.

Phase C: Auxiliary Cleavage (Deprotection)

Objective: Removal of the sulfinyl group to release the primary amine hydrochloride salt.

  • Reagents:

    • Sulfinamide intermediate (Phase B)

    • HCl (4.0 M in 1,4-Dioxane) (4.0 equiv)

    • Solvent: MeOH (minimal volume)

Procedure:

  • Reaction: Dissolve the sulfinamide in MeOH (approx 2 mL/mmol). Add HCl/Dioxane solution at 0 °C.

  • Stir: Warm to RT and stir for 1–2 hours. A white precipitate (amine HCl salt) may begin to form.[3]

  • Isolation: Concentrate the mixture to near dryness. Add Et₂O (diethyl ether) to triturate the solid.

  • Filtration: Filter the white solid, wash with cold Et₂O, and dry under high vacuum.

  • Product: (1S)-1-(2-chloropyridin-4-yl)propan-1-amine dihydrochloride.

Mechanistic Insight & Stereochemical Model[2][4][5][6]

The stereochemical outcome is dictated by the transition state of the Grignard addition.[1] In non-coordinating solvents like DCM, the reaction proceeds through an Open Transition State .

  • Auxiliary: (R)-configuration at Sulfur.

  • Conformation: The imine adopts the s-trans conformation (sulfinyl oxygen anti to the imine nitrogen lone pair) to minimize dipole repulsion.

  • Attack: The bulky tert-butyl group blocks the Re-face. The Grignard reagent attacks from the less hindered Si-face.

  • Result: Formation of the (S)-configuration at the new chiral center.

TransitionState Step1 Imine Formation (R)-Auxiliary + Aldehyde TS Open Transition State (DCM Solvent) Mg coordinates N only Step1->TS EtMgBr attack from Si-face Product (S)-Amine Product TS->Product 1. Formation of Sulfinamide 2. HCl Cleavage

Figure 2: Mechanistic flow showing the origin of the (S) stereocenter.

Quality Control & Analytical Data

To validate the synthesis, the following analytical parameters should be met:

ParameterSpecificationMethod
Appearance White to off-white solid (HCl salt)Visual
Purity > 98%HPLC (UV 254 nm)
Enantiomeric Excess (ee) > 98%Chiral HPLC (e.g., Chiralpak AD-H, Hex/IPA)
¹H NMR Characteristic methine quartet at ~4.2 ppm400 MHz DMSO-d₆
Identity MS [M+H]⁺ matches calc.[4][5] MW (170.6 for free base)LC-MS (ESI)

Troubleshooting Guide:

  • Low Yield in Step 1: Ensure Ti(OEt)₄ is fresh. Old reagent hydrolyzes and loses activity.

  • Poor Diastereoselectivity: Ensure DCM is strictly anhydrous and the temperature during Grignard addition is maintained at -78 °C. Warming too fast promotes the non-selective pathway.

  • Stuck "Intermediate": If deprotection is slow, ensure the system is anhydrous before adding HCl; water can slow down the cleavage in some solvent systems.

References

  • Ellman, J. A.; Owens, T. D.; Tang, T. P. "Synthesis of Chiral Amines using tert-Butanesulfinamide."[6] Accounts of Chemical Research, 2002 , 35(11), 984–995. Link

  • Robak, M. T.; Herbage, M. A.; Ellman, J. A. "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 2010 , 110(6), 3600–3740. Link

  • Cogan, D. A.; Liu, G.; Ellman, J. A. "Asymmetric Synthesis of Chiral Amines by Highly Diastereoselective 1,2-Additions of Organometallic Reagents to N-tert-Butanesulfinyl Imines."[6] Tetrahedron, 1999 , 55(29), 8883–8904. Link

Sources

Application Note: Strategic Utilization of (1S)-1-(2-Chloropyridin-4-yl)propan-1-amine in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective targeted therapeutics, particularly within the human kinome and G-protein coupled receptor (GPCR) families, increasingly relies on the incorporation of complex chiral architectures [10]. (1S)-1-(2-chloropyridin-4-yl)propan-1-amine has emerged as a highly versatile, bifunctional chiral building block in medicinal chemistry.

This application note details the structural rationale, reactivity profiles, and validated synthetic protocols for integrating this scaffold into drug discovery pipelines. By leveraging both the nucleophilic primary amine and the electrophilic 2-chloropyridine moiety, medicinal chemists can rapidly generate diverse, spatially defined chemical libraries.

Structural Rationale & Medicinal Chemistry Profile

The utility of (1S)-1-(2-chloropyridin-4-yl)propan-1-amine stems from three distinct structural features, each offering a specific advantage in rational drug design:

  • The (1S)-Chiral Center: The stereospecific orientation of the amine is critical for vectoring substituents into tight binding pockets, such as the hinge region of kinases. Exploring chirality within these pockets is a proven strategy to improve kinome druggability, enhance selectivity, and reduce off-target toxicity [10].

  • The Propyl Chain: Compared to its methyl analog (ethanamine), the propyl group provides increased lipophilicity and steric bulk. This allows the molecule to more effectively occupy hydrophobic sub-pockets, often leading to improved binding affinity and favorable pharmacokinetic (PK) profiles.

  • The 2-Chloropyridine Core: The chlorine atom at the C2 position of the pyridine ring serves as a highly programmable electrophilic handle. The electron-withdrawing nature of the pyridine nitrogen activates the C2 position for Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions [5].

Reactivity Causality: SNAr vs. Cross-Coupling

While 2-chloropyridines are activated for SNAr, they are significantly less reactive than 2-fluoropyridines or 2-chloropyrimidines. Quantitative relative reactivity models demonstrate that the activation energy (


G‡SNAr) for 2-chloropyridine requires elevated temperatures or strong nucleophiles (e.g., alkoxides or primary aliphatic amines) [5]. For weaker nucleophiles (e.g., anilines or sterically hindered secondary amines), Palladium-catalyzed Buchwald-Hartwig amination is required to overcome the C-Cl bond dissociation barrier [6].

Mechanistic Pathways

The bifunctional nature of the molecule allows for divergent synthetic workflows. Typically, the primary amine is functionalized first (via amide coupling or reductive amination) to prevent competitive side reactions, followed by the functionalization of the 2-chloropyridine core.

G SM (1S)-1-(2-Chloropyridin-4-yl) propan-1-amine Amide Amide Coupling (HATU, DIPEA) SM->Amide Primary Amine Functionalization SNAr SNAr / Cross-Coupling (Pd-Cat or Nucleophile) SM->SNAr C-Cl Bond Functionalization ProdA Chiral Amide Derivative Amide->ProdA ProdB C2-Functionalized Pyridine SNAr->ProdB ProdA->SNAr Sequential Derivatization

Divergent synthetic workflows utilizing (1S)-1-(2-chloropyridin-4-yl)propan-1-amine.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that the critical (1S) stereocenter is preserved while maximizing yield.

Protocol A: Enantioretentive Amide Coupling

Objective: Functionalize the primary amine while preventing epimerization of the adjacent chiral center.

Causality & Reagent Selection: HATU is selected as the coupling reagent over standard EDC/HOBt because its highly reactive nature facilitates rapid amide bond formation, minimizing the time the activated ester exists in a potentially enolizable state. DIPEA is used as a sterically hindered, non-nucleophilic base to prevent amidine by-product formation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve the desired carboxylic acid (1.1 equiv.) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

  • Activation: Add HATU (1.2 equiv.) and DIPEA (3.0 equiv.) to the solution. Stir at room temperature for 15 minutes to ensure complete formation of the active O7-azabenzotriazole ester.

  • Amine Addition: Dissolve (1S)-1-(2-chloropyridin-4-yl)propan-1-amine (1.0 equiv.) in a minimal volume of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor reaction completion via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Purification: Dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination of the C2-Position

Objective: Substitute the 2-chloro moiety with a secondary amine nucleophile.

Causality & Reagent Selection: Because the 2-chloropyridine is relatively deactivated compared to 2-fluoropyridines, unactivated SNAr with secondary amines often requires harsh conditions (>120 °C) that can degrade complex intermediates [1]. Therefore, a Palladium-catalyzed approach using Pd2(dba)3 and BrettPhos is employed. BrettPhos is specifically designed to facilitate the oxidative addition of aryl chlorides and promote reductive elimination of hindered amines [6].

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk tube, add the 2-chloropyridine intermediate from Protocol A (1.0 equiv.), the desired secondary amine (1.5 equiv.), Pd2(dba)3 (5 mol%), BrettPhos (10 mol%), and sodium tert-butoxide (NaOtBu) (2.0 equiv.).

  • Degassing: Evacuate and backfill the tube with argon three times.

  • Solvent Addition: Add anhydrous, degassed Toluene (0.1 M concentration) via syringe.

  • Reaction: Seal the tube and heat the mixture at 90 °C in an oil bath for 8–12 hours.

  • Workup: Cool the mixture to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite to remove the palladium catalyst.

  • Purification: Concentrate the filtrate and purify via reverse-phase preparative HPLC to obtain the final functionalized target.

Quantitative Data & Optimization

The choice between SNAr and metal-catalyzed cross-coupling depends heavily on the nucleophile. Table 1 summarizes optimized conditions for functionalizing the 2-chloropyridine core of this scaffold.

Table 1: Comparative Reactivity and Optimization for C2-Functionalization

Nucleophile TypeReaction ClassReagents / Catalyst SystemSolvent & TempExpected Yield
Primary Aliphatic AmineSNArDIPEA (3.0 eq)NMP, 120 °C65 - 80%
Alkoxide (e.g., NaOMe)SNArNaH (1.5 eq)THF, 60 °C85 - 95%
Secondary Amine (Cyclic)Buchwald-HartwigPd2(dba)3, BrettPhos, NaOtBuToluene, 90 °C70 - 85%
Aniline DerivativesBuchwald-HartwigPd(OAc)2, Xantphos, Cs2CO31,4-Dioxane, 100 °C60 - 75%
Aryl Boronic AcidSuzuki-MiyauraPd(dppf)Cl2, K2CO3 (aq)Dioxane/H2O, 90 °C80 - 90%

Note: SNAr yields are highly dependent on the steric bulk of the nucleophile. For highly hindered amines, Palladium catalysis is strictly required to prevent starting material recovery [6].

References

  • Embarking on a Chemical Space Odyssey Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • The Exploration of Chirality for Improved Druggability within the Human Kinome Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors Source: Chemical Science (RSC Publishing) URL:[Link]

protocol for the purification of (1S)-1-(2-chloropyridin-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Purification and Chiral Resolution Protocol for (1S)-1-(2-chloropyridin-4-yl)propan-1-amine

Executive Summary

The isolation of enantiopure chiral heteroaryl alkylamines is a critical bottleneck in the synthesis of modern active pharmaceutical ingredients (APIs). The compound (1S)-1-(2-chloropyridin-4-yl)propan-1-amine presents unique purification challenges due to the presence of a reactive primary amine, a weakly basic and electron-deficient 2-chloropyridine ring, and the potential for positional isomers or dehalogenated byproducts generated during upstream synthesis.

This guide outlines a field-proven, three-phase protocol designed to upgrade crude, racemic 1-(2-chloropyridin-4-yl)propan-1-amine to an absolute (1S)-enantiomer (>99.5% ee, >99% chemical purity). By synthesizing classical thermodynamic resolution with state-of-the-art Supercritical Fluid Chromatography (SFC), this workflow provides a scalable, self-validating system for high-throughput purification.

Mechanistic Rationale & Strategy

The purification strategy is governed by the distinct physicochemical properties of the molecule:

  • Differential Basicity: The primary aliphatic amine has a predicted pKa of ~10.6[1], while the pyridine nitrogen's basicity is severely attenuated by the electron-withdrawing 2-chloro substituent (pKa < 2.0). This massive pKa differential allows for highly selective pH-driven liquid-liquid extraction.

  • Thermodynamic Salt Resolution: Tartaric acid derivatives, specifically (+)-Di-p-toluoyl-D-tartaric acid (D-DTTA), are exceptionally effective resolving agents for 1-arylalkylamines[2]. The bulky aromatic groups of D-DTTA enhance the crystalline lattice energy of the target diastereomeric salt, driving selective precipitation.

  • Chromatographic Polishing: Preparative Chiral SFC using immobilized amylose stationary phases (e.g., Chiralpak IG) provides rapid, high-resolution separation of any remaining (1R)-enantiomer[3]. The addition of a basic modifier is mandatory to suppress non-specific interactions between the primary amine and residual silanols on the silica support[4].

G A Crude Racemic Amine Chemical & Chiral Impurities B Phase 1: Acid-Base Extraction (pH 2.0 -> pH 12.0) A->B C Chemically Pure Racemate (>98% purity) B->C Organic Extract H Waste: Neutral/Acidic Impurities B->H Aqueous Wash D Phase 2: Diastereomeric Resolution (+)-D-DTTA in IPA C->D E Enantioenriched (1S)-Amine (~90% ee) D->E Crystallization I Waste: (1R)-Enantiomer Salt D->I Mother Liquor F Phase 3: Preparative Chiral SFC Chiralpak IG + 0.1% DEA E->F G Absolute (1S)-Enantiomer (>99.5% ee, >99% purity) F->G Target Fraction

Workflow for the purification and chiral resolution of (1S)-1-(2-chloropyridin-4-yl)propan-1-amine.

Phase 1: Chemical Purification via pH-Selective Liquid-Liquid Extraction

Before attempting chiral resolution, all neutral byproducts (e.g., unreacted ketones from reductive amination) and acidic impurities must be removed.

Protocol:

  • Protonation: Dissolve the crude racemic amine in Methyl tert-butyl ether (MTBE) (10 mL/g). Add 1.0 M aqueous HCl slowly until the aqueous phase reaches pH 2.0.

  • Phase Separation: Agitate vigorously for 15 minutes. Separate the layers. The protonated amine resides in the heavy aqueous layer. Discard the MTBE layer (contains neutral/acidic impurities).

  • Aqueous Wash: Wash the aqueous layer with a fresh portion of MTBE (5 mL/g) to ensure complete removal of lipophilic contaminants.

  • Basification: Cool the aqueous layer to 5°C in an ice bath. Slowly add 2.0 M NaOH dropwise until the pH reaches >12.0.

    • QC Check: Verify pH > 12 with indicator strips. Failure to fully deprotonate the primary amine (pKa ~10.6) will result in catastrophic yield loss[1].

  • Extraction: Extract the milky aqueous suspension with Dichloromethane (DCM) (3 x 5 mL/g).

  • Isolation: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the chemically pure racemic free base as a pale yellow oil.

Phase 2: Enantiomeric Enrichment via Diastereomeric Salt Crystallization

To minimize the cost and time of preparative chromatography, a classical thermodynamic resolution is employed to enrich the (1S)-enantiomer. (+)-Di-p-toluoyl-D-tartaric acid (D-DTTA) is selected as the resolving agent due to its proven efficacy in separating 1-arylalkylamines[2].

Protocol:

  • Salt Formation: Dissolve the chemically pure racemic amine (1.0 eq) in Isopropanol (IPA) (15 mL/g) and heat to 60°C. In a separate flask, dissolve (+)-D-DTTA (0.5 eq) in IPA (5 mL/g) at 60°C.

  • Mixing: Add the hot D-DTTA solution dropwise to the amine solution. A slight exotherm may be observed.

  • Controlled Cooling: Allow the solution to cool to room temperature at a rate of 10°C/hour. Do not crash-cool, as rapid nucleation traps the undesired (1R)-diastereomer within the crystal lattice.

  • Crystallization: Stir the suspension at 20°C for 4 hours.

    • QC Check: Rapid filtration is required. Prolonged stirring (>12 hours) can lead to thermodynamic equilibration and a drop in enantiomeric excess (ee).

  • Filtration & Wash: Filter the crystalline diastereomeric salt and wash with cold IPA (2 x 2 mL/g).

  • Free-Basing: Suspend the enriched salt in MTBE and add 1.0 M NaOH until pH > 12. Separate the organic layer, dry, and concentrate to yield the enantioenriched (1S)-amine (typically ~85-90% ee).

Phase 3: Absolute Polishing via Preparative Chiral SFC

Supercritical Fluid Chromatography (SFC) is the ultimate tool for achieving >99.5% ee. We utilize an immobilized amylose tris(3-chloro-5-methylphenylcarbamate) stationary phase (Chiralpak IG), which exhibits exceptional selectivity for halogenated heteroaryl amines[3].

Protocol:

  • Sample Preparation: Dissolve the enantioenriched (1S)-amine in Methanol at a concentration of 50 mg/mL.

  • Column Selection: Chiralpak IG (250 x 21.2 mm, 5 µm).

  • Mobile Phase: 85% CO₂ / 15% Methanol containing 0.1% Diethylamine (DEA).

    • Causality Note: The addition of 0.1% DEA is non-negotiable. Primary amines act as strong hydrogen-bond donors and will bind irreversibly to residual silanols on the silica backbone, causing severe peak tailing. DEA acts as a competitive basic modifier to block these sites[4].

  • Parameters: Flow rate 70 mL/min; Backpressure 120 bar; Temperature 35°C; UV Detection at 254 nm.

  • Fraction Collection: The (1R)-enantiomer typically elutes first due to steric clashes with the chiral pocket, followed closely by the target (1S)-enantiomer. Collect the second peak.

  • Recovery: Evaporate the CO₂/Methanol mixture to isolate the absolute (1S)-1-(2-chloropyridin-4-yl)propan-1-amine.

SFC SP Stationary Phase Chiralpak IG (Immobilized Amylose) S_Enant (1S)-Enantiomer Optimal Steric Fit SP->S_Enant Strong H-Bonding (Retained) R_Enant (1R)-Enantiomer Steric Clash SP->R_Enant Weak Interaction (Eluted First) Mod Basic Modifier (0.1% DEA) Blocks Silanol Groups Mod->SP Suppresses Tailing

Mechanistic interactions during Chiral SFC separation on an immobilized amylose stationary phase.

Quantitative Data Summary

The following table summarizes the expected performance metrics across the three purification phases, demonstrating the self-validating nature of the combined workflow.

Purification PhaseTarget MetricExpected YieldChemical Purity (HPLC)Enantiomeric Excess (ee)Throughput / Scalability
1. Acid-Base Extraction Bulk Chemical Purity85 - 92%> 98.0%0% (Racemic)High (Multi-kilogram)
2. Diastereomeric Resolution Enantiomeric Enrichment35 - 42%*> 99.0%85 - 90% (1S)High (Multi-kilogram)
3. Preparative Chiral SFC Absolute Enantiopurity80 - 90%> 99.5%> 99.5% (1S)Medium (Grams to 100g)

*Yield for resolution is based on the theoretical maximum of 50% for a racemic mixture.

References

  • Peluso, P., et al. "An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020)." PMC / National Institutes of Health. Available at:[Link]

  • Geryk, R., et al. "Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives." ResearchGate. Available at:[Link]

Sources

Application Note: Analytical Characterization of (1S)-1-(2-chloropyridin-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for the analytical development and quality control of (1S)-1-(2-chloropyridin-4-yl)propan-1-amine . This compound is a critical chiral building block, likely used in the synthesis of receptor-modulating therapeutics (e.g., c-Met inhibitors or GPCR ligands).[1]

Introduction & Compound Profile

(1S)-1-(2-chloropyridin-4-yl)propan-1-amine is a chiral primary amine featuring a 2-chloropyridine core.[1] The presence of the halogen at the C2 position and the chiral center at the benzylic-like position (C1 of the propyl chain) presents specific analytical challenges:

  • Basicity: The aliphatic primary amine (pKa ~9.[1]8) causes peak tailing on standard C18 columns.[1]

  • Chromophore: The pyridine ring provides UV absorption, but the extinction coefficient is moderate.[1]

  • Chirality: Enantiomeric purity is critical for biological activity; the (1S) isomer must be distinguished from the (1R) enantiomer.[1]

Structural Analysis[1]
  • IUPAC Name: (1S)-1-(2-chloropyridin-4-yl)propan-1-amine

  • Molecular Formula: C₈H₁₁ClN₂[1][2]

  • Molecular Weight: 170.64 g/mol [1][2]

  • Key Functional Groups: Primary amine (nucleophile), 2-Chloropyridine (electrophile/heterocycle).[1]

Physicochemical Profile (Predicted)
PropertyValue (Est.)Analytical Implication
pKa (Amine) ~9.5 - 10.0Requires high pH mobile phase or ion-pairing for retention.[1]
pKa (Pyridine) ~2.0 - 2.5Nitrogen is weakly basic due to electron-withdrawing Cl.[1]
LogP ~1.8Moderately lipophilic; suitable for Reverse Phase (RP) LC.[1]
UV Max ~255-265 nmDetection requires low-cutoff solvents (Acetonitrile/Water).[1]

Analytical Workflow Diagram

The following diagram outlines the logical flow for full characterization, from identity confirmation to enantiomeric purity.

AnalyticalWorkflow Sample Raw Sample (1S)-Isomer Identity Identity Confirmation (H-NMR, MS, IR) Sample->Identity Purity Chemical Purity (Achiral UHPLC) Sample->Purity Residue Residual Solvents (GC-Headspace) Sample->Residue Release CoA Generation Identity->Release Chiral Enantiomeric Purity (Chiral HPLC/SFC) Purity->Chiral If >95% Pure Chiral->Release Residue->Release

Figure 1: Analytical workflow for the characterization of chiral pyridine amines.

Protocol 1: Identification (NMR & MS)[1]

Objective: Confirm the connectivity and molecular weight.

A. High-Resolution Mass Spectrometry (HRMS)[1]
  • Instrument: Q-TOF or Orbitrap.[1]

  • Ionization: ESI Positive Mode (Amine protonates easily).[1]

  • Expected Signals:

    • [M+H]⁺: m/z 171.0689 (monoisotopic for ³⁵Cl).[1]

    • Isotope Pattern: Distinct 3:1 ratio for ³⁵Cl:³⁷Cl (m/z 171.07 : 173.07).[1]

B. Nuclear Magnetic Resonance (¹H-NMR)
  • Solvent: DMSO-d₆ or CDCl₃.[1]

  • Key Diagnostic Signals (CDCl₃):

    • Pyridine Ring: Three protons.[1] The proton at C3 (adjacent to Cl) will be a singlet or doublet with small coupling (~7.2-7.5 ppm). The C5 and C6 protons will show coupling (~8.3 ppm for C6).[1]

    • Chiral Center (CH-NH₂): Triplet or dd around 3.8 - 4.0 ppm.[1]

    • Propyl Chain: Multiplet for -CH₂- (~1.6 ppm) and triplet for -CH₃ (~0.9 ppm).[1]

Protocol 2: Achiral Purity (UHPLC)

Challenge: Primary amines interact with silanols on silica columns, causing tailing. Solution: Use a high pH stable hybrid column to keep the amine unprotonated (neutral), improving peak shape and retention.[1]

Method Parameters
ParameterSetting
Column Waters XBridge BEH C18 XP (2.1 x 100 mm, 2.5 µm)
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0 with NH₄OH)
Mobile Phase B Acetonitrile
Gradient 5% B to 60% B over 8 min; Hold 1 min.[1][3]
Flow Rate 0.4 mL/min
Temp 40°C
Detection UV @ 260 nm

Why this works: At pH 10, the primary amine (pKa ~9.[1]8) is ~50% deprotonated and the pyridine is fully deprotonated.[1] This reduces ionic interaction with the stationary phase, yielding sharp peaks.[1]

Protocol 3: Enantiomeric Purity (Chiral HPLC)

Objective: Quantify the Enantiomeric Excess (ee%) of the (1S) isomer against the (1R) impurity. Strategy: Polysaccharide-based stationary phases are the gold standard for chiral pyridines.[1]

Screening Strategy (Automated Switching)

Since the specific separation of this proprietary intermediate may not be published, a screening of the "Big 4" columns is required.

ChiralScreening cluster_cols Column Selection Start Racemic Standard Screen Screening Phase (Normal Phase Mode) Start->Screen AD Amylose-1 (AD-H equivalent) Screen->AD OD Cellulose-1 (OD-H equivalent) Screen->OD IC Cellulose-3 (IC equivalent) Screen->IC MobilePhase Mobile Phase: Hexane : IPA : DEA (90 : 10 : 0.1) AD->MobilePhase OD->MobilePhase IC->MobilePhase Select Select Best Resolution (Rs > 2.0) MobilePhase->Select

Figure 2: Chiral method development screening tree.

Recommended Method (Starting Point)

Based on structural analogs (e.g., 1-(pyridin-4-yl)ethanamine), the Amylose-tris(3,5-dimethylphenylcarbamate) phase often provides the best selectivity for pyridine-amines.

  • Column: Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm)[1]

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90 : 10 : 0.1 v/v/v)

  • Flow Rate: 1.0 mL/min[1][4]

  • Temp: 25°C

  • Detection: UV @ 260 nm[1]

  • Expected Result: The enantiomers should separate with an alpha value (α) > 1.[1]2. The elution order must be determined by injecting an authentic (1S) standard or using a polarimeter detector.[1]

Note on Additive: Diethylamine (DEA) is mandatory to mask residual silanols and ensure sharp peaks for the amine.[1]

Protocol 4: Residual Solvents (GC-Headspace)

If the compound was synthesized via reduction, solvents like Ethanol, THF, or Toluene may be present.[1]

  • Column: DB-624 (30 m x 0.32 mm, 1.8 µm)[1]

  • Carrier Gas: Nitrogen or Helium (constant flow 1.5 mL/min)

  • Oven Program: 40°C (hold 5 min) -> 220°C (rate 20°C/min)

  • Headspace Conditions: Incubate sample (dissolved in DMSO) at 80°C for 20 mins.

References

  • Chiral Separation of Pyridines

    • Application Guide for Chiral HPLC, Daicel Corporation.[1] (Polysaccharide columns for basic heterocycles).

    • Common method for aminopyridines: Journal of Chromatography A, "Enantioseparation of pyridine derivatives on polysaccharide-based chiral stationary phases."[1]

  • HPLC of Basic Compounds

    • McCalley, D. V. (2010).[1] "Analysis of basic compounds by high performance liquid chromatography: The effect of pH." Journal of Chromatography A, 1217(6), 858-880.[1] Link

  • General Characterization

    • BenchChem.[1][5] "Assessing the Purity of Synthesized N,N-dibutyl-2-chloropyridin-4-amine." (Protocol adaptation for chloropyridines). Link

  • Compound Data

    • PubChem CID 581866 (2-Amino-4-chloropyridine analog data).[1] Link

Sources

Application Note: Quality Control and Functional Profiling of (1S)-1-(2-chloropyridin-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Here is a detailed Application Note and Protocol guide for the use of (1S)-1-(2-chloropyridin-4-yl)propan-1-amine .

Executive Summary & Scientific Context

(1S)-1-(2-chloropyridin-4-yl)propan-1-amine is a high-value chiral building block, serving as a "privileged scaffold" in the synthesis of type I and allosteric kinase inhibitors (e.g., targeting ALK , c-Met , or SHP2 ).[1] The 2-chloropyridine moiety provides a versatile handle for SNAr coupling or Buchwald-Hartwig aminations, while the chiral propyl-amine chain directs the molecule's spatial orientation within the ATP-binding pocket or allosteric tunnel.[1]

For drug discovery campaigns, the utility of this compound relies entirely on two factors:

  • Enantiomeric Purity: The (1S)-enantiomer often exhibits superior binding affinity compared to the (1R)-enantiomer.[1] Racemization during storage or coupling renders the final drug inactive.[1]

  • Metabolic Stability: The primary amine and pyridine ring are susceptible to oxidative metabolism (N-oxidation or deamination).[1]

This guide details two critical in vitro protocols: Chiral Purity Determination via HPLC (to validate the reagent) and Microsomal Stability Profiling (to assess its viability as a fragment).[1]

Protocol A: Enantiomeric Excess (ee) Determination

Objective: To quantify the enantiomeric purity of (1S)-1-(2-chloropyridin-4-yl)propan-1-amine prior to use in synthesis. Scope: Detection of the (1R)-enantiomer impurity down to 0.1%.

Mechanistic Insight

Primary amines are notoriously difficult to resolve on silica due to peak tailing caused by interaction with silanol groups.[1] We utilize a Polysaccharide-based Chiral Stationary Phase (CSP) with a basic modifier. The "S" configuration of the analyte interacts differentially with the chiral grooves of the amylose tris(3,5-dimethylphenylcarbamate) selector, resulting in distinct retention times.

Materials & Reagents[1][2]
  • Analyte: (1S)-1-(2-chloropyridin-4-yl)propan-1-amine (>98% chemical purity).[1][2]

  • Column: Daicel Chiralpak® AD-H or IA (4.6 mm x 250 mm, 5 µm).[1]

  • Mobile Phase A: n-Hexane (HPLC Grade).[1]

  • Mobile Phase B: Ethanol or Isopropanol (HPLC Grade).[1]

  • Modifier: Diethylamine (DEA) or Ethylenediamine (0.1% v/v).[1] Crucial for peak sharpening.

  • Standard: Racemic mixture of 1-(2-chloropyridin-4-yl)propan-1-amine (for method development).

Step-by-Step Methodology
  • System Equilibration:

    • Flush the HPLC system with Mobile Phase (90:10 Hexane:EtOH + 0.1% DEA) at 1.0 mL/min for 30 minutes.

    • Monitor baseline stability at 254 nm (pyridine absorption).

  • Sample Preparation:

    • Dissolve 1 mg of the (1S)-amine in 1 mL of Ethanol (containing 0.1% DEA).[1]

    • Vortex for 30 seconds. Filter through a 0.22 µm PTFE syringe filter.[1]

  • Chromatographic Run:

    • Injection Volume: 5 µL.

    • Flow Rate: 1.0 mL/min.[1]

    • Temperature: 25°C.

    • Run Time: 20 minutes.

  • Data Analysis:

    • Identify the two enantiomer peaks using the racemic standard.[1]

    • Calculate Enantiomeric Excess (% ee) using the formula:

      
      [1]
      
Acceptance Criteria
  • Retention Factor (

    
    ):  > 1.5 for the first eluting peak.[1]
    
  • Resolution (

    
    ):  > 2.0 between enantiomers.
    
  • Target Purity: > 98.5% ee for medicinal chemistry applications.

Protocol B: In Vitro Microsomal Stability Assay

Objective: To determine the intrinsic clearance (


) and half-life (

) of the amine fragment in liver microsomes.[1] Relevance: Pyridine-based amines are prone to Phase I metabolic oxidation.[1] This assay predicts if the fragment will be a "metabolic soft spot" in the final drug molecule.[1]
Experimental Design
  • Test System: Pooled Human/Mouse Liver Microsomes (HLM/MLM).[1]

  • Cofactor: NADPH (regenerating system).[1]

  • Control: Verapamil (High clearance) and Warfarin (Low clearance).[1]

Workflow Visualization

MicrosomalStability Prep Sample Preparation (1 µM Amine in Buffer) PreInc Pre-Incubation (37°C, 10 min) Prep->PreInc Mix with Microsomes Start Initiation (Add NADPH) PreInc->Start Sampling Time-Point Sampling (0, 5, 15, 30, 60 min) Start->Sampling Quench Quenching (Add Cold Acetonitrile) Sampling->Quench Precipitate Proteins Analysis LC-MS/MS Analysis (Quantify Parent) Quench->Analysis Supernatant

Figure 1: Workflow for the metabolic stability assessment of the pyridine-amine fragment.

Detailed Methodology
  • Buffer Preparation:

    • Prepare 100 mM Potassium Phosphate Buffer (pH 7.4).[1]

  • Microsome Activation:

    • Thaw liver microsomes on ice. Dilute to 0.5 mg/mL protein concentration in the phosphate buffer.

    • Add 1 µL of (1S)-1-(2-chloropyridin-4-yl)propan-1-amine (from 10 mM DMSO stock) to 1 mL of microsomal suspension. Final concentration: 10 µM.[1]

  • Reaction Initiation:

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Add NADPH-regenerating system (or 1 mM NADPH solution) to start the reaction.[1]

  • Sampling & Quenching:

    • At

      
       minutes, remove 50 µL aliquots.
      
    • Immediately dispense into 150 µL of ice-cold Acetonitrile containing an Internal Standard (e.g., Tolbutamide).

    • Centrifuge at 4,000 rpm for 20 minutes to pellet proteins.

  • LC-MS/MS Quantification:

    • Inject supernatant onto a C18 column.[1]

    • Monitor the transition for the amine (Calculated

      
       Da).[1]
      
    • Note: Watch for a +16 Da peak (N-oxide metabolite) or +14 Da (Carbonyl metabolite via oxidative deamination).[1]

Data Calculation

Plot


 vs. time.[1] The slope of the linear regression is 

.[1]
  • Half-life (

    
    ): 
    
    
    
    
    [1]
  • Intrinsic Clearance (

    
    ): 
    
    
    
    
    [1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Double Peaks in HPLC Partial racemization or salt mismatch.[1]Ensure sample is free base or fully neutralized with DEA in mobile phase.[1] Use fresh stock.
Low MS Sensitivity Ion suppression by phosphate buffer.[1]Use a divert valve to send the first 1 min of LC flow to waste.[1]
High Zero-Time Loss Non-specific binding to plasticware.[1]Use glass inserts or low-binding polypropylene plates.[1]

References

  • Chiral Separation Mechanics

    • Daicel Corporation.[1] "Instruction Manual for CHIRALPAK® AD-H." Chiral Technologies.[1]

  • Microsomal Stability Protocols

    • Di, L., & Kerns, E. H. (2008).[1][3][4] "Drug-Like Properties: Concepts, Structure Design and Methods."[1] ScienceDirect.[1]

  • Pyridine Amine Synthesis & Utility

    • Gudmundsson, K. S., et al.[1][4] (1997).[1][4] "An Improved Large Scale Synthesis of 2-Amino-4-chloropyridine..." Synthetic Communications. [1]

  • SHP2 Inhibitor Design Context

    • Chen, Y. N., et al.[1] (2016).[1] "Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases."[1] Nature.[1] [1]

Sources

Application Note: In Vivo Experimental Design for (1S)-1-(2-chloropyridin-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

(1S)-1-(2-chloropyridin-4-yl)propan-1-amine is a "privileged scaffold" frequently utilized in the design of allosteric inhibitors for phosphatases (e.g., SHP2 ) and tyrosine kinases (e.g., ALK, ROS1 ).[1] The 2-chloropyridine moiety serves as a metabolic "soft spot" blocker while providing a handle for further coupling, and the chiral amine dictates the stereoselective fit into hydrophobic protein tunnels.

This guide provides a rigorous experimental framework for evaluating this compound in vivo. Unlike standard PK studies, this protocol addresses the unique liabilities of chiral pyridylic amines: metabolic racemization , CNS penetration , and pH-dependent solubility .

Key Mechanistic Risks
  • Chiral Inversion: Pyridylic amines have an acidic

    
    -proton.[1] In vivo metabolic conditions can trigger racemization to the (1R)-enantiomer, potentially causing loss of efficacy or off-target toxicity.
    
  • Metabolic N-Oxidation: The pyridine nitrogen is a prime target for CYP450/FMO-mediated N-oxidation.[1]

  • hERG Liability: Pyridine-based fragments often carry a risk of QT prolongation; early safety markers are essential.[1]

Pre-Formulation & Vehicle Strategy

The "Hidden Killer" of In Vivo Data: Basic amines often precipitate in the high-pH environment of the small intestine if not properly buffered, leading to erratic


 and 

.
Physicochemical Profile (Estimated)
PropertyValue/DescriptionImplication
pKa (Pyridine N) ~3.5 - 4.0Weakly basic; unionized at physiological pH.[1]
pKa (Primary Amine) ~9.5 - 10.0Highly basic; fully ionized in stomach, variable in intestine.[1]
LogP ~1.8 - 2.2Moderate lipophilicity; good membrane permeability expected.[1]
Solubility pH-dependentHigh in acidic buffers; Low in neutral/basic media.[1]
Recommended Vehicle Systems

Do not use simple saline.[1] Use a buffered system to maintain solubility during the gastric transition.[1]

  • Option A (Standard PK - IV/PO):

    • Composition: 5% DMSO + 10% Solutol HS-15 + 85% Acetate Buffer (50 mM, pH 4.5).[1]

    • Rationale: The acidic pH maintains the amine in its ionized, soluble form. Solutol prevents precipitation upon dilution in blood.[1]

  • Option B (Toxicology - High Dose):

    • Composition: 0.5% Methylcellulose (400 cP) + 0.1% Tween 80 in Water.[1]

    • Rationale: A suspension vehicle is safer for high doses (>30 mg/kg) to avoid vehicle toxicity, though it sacrifices some bioavailability (

      
      ).
      

Experimental Protocol: Pharmacokinetics & Chiral Stability

Objective: Determine absolute bioavailability (


), half-life (

), and quantify the in vivo racemization rate (

conversion).
Study Design (Rat)
  • Species: Sprague-Dawley Rats (Male, cannulated).[1]

  • N: 3 per group.

  • Fasting: Overnight (food), access to water ad libitum.

GroupRouteDose (mg/kg)VehicleSampling Points (h)
G1 IV (Bolus)1.0Option A0.083, 0.25, 0.5, 1, 2, 4, 8, 24
G2 PO (Gavage)5.0Option A0.25, 0.5, 1, 2, 4, 8, 24
Step-by-Step Workflow
  • Dosing Solution Prep:

    • Dissolve compound in DMSO first (5% of final vol).

    • Add Solutol HS-15 (warm to 37°C if viscous).[1]

    • Slowly add Acetate Buffer while vortexing.[1]

    • QC Check: Verify pH is 4.5 ± 0.2. If cloudy, sonicate for 5 mins.

  • Administration:

    • IV: Dose via jugular vein cannula (1 mL/kg).[1] Flush with 0.2 mL saline.[1]

    • PO: Dose via oral gavage (5 mL/kg).

  • Blood Collection:

    • Collect 200 µL blood into K2-EDTA tubes.[1]

    • Immediate Action: Store on wet ice. Centrifuge (4000g, 10 min, 4°C) within 30 mins.

    • Stabilization: Transfer plasma to tubes containing 2% Formic Acid (10 µL acid per 100 µL plasma) to prevent ex vivo racemization or degradation.[1]

Bioanalysis: The Chiral LC-MS/MS Method

Crucial Requirement: You cannot use a standard C18 column.[1] You must separate the (1S) parent from the (1R) metabolite.

  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+).

  • Column: Chiralpak IG-3 or Chiralcel OD-3 (3 µm, 2.1 x 100 mm).[1]

  • Mobile Phase:

    • A: 0.1% Diethylamine in Hexane (or Heptane).[1]

    • B: Ethanol/Isopropanol (50:50).[1]

    • Mode: Isocratic (typically 80% A / 20% B) for robust chiral separation.[1]

  • MRM Transitions:

    • Precursor: m/z 171.1 [M+H]+

    • Product: m/z 154.0 (Loss of NH3) or 119.0 (Chloropyridine fragment).

  • Data Output: Report Area Ratio of (1S) vs. (1R) at every timepoint.

Visualization: Decision Logic for Chiral Scaffolds

Chiral_PK_Workflow Start Start: (1S)-Amine Scaffold InVitro Step 1: In Vitro Stability (Plasma/Microsomes) Start->InVitro Racemization_Check Is (1R)-enantiomer > 5%? InVitro->Racemization_Check InVivo Step 2: Rat PK Study (IV/PO Dosing) Racemization_Check->InVivo No Stop NO-GO: High Inversion Redesign (Deuteration/Methylation) Racemization_Check->Stop Yes Bioanalysis Step 3: Chiral LC-MS/MS InVivo->Bioanalysis Decision Outcome Analysis Bioanalysis->Decision Go GO: Stable Scaffold Proceed to Efficacy Decision->Go <10% Inversion Decision->Stop >10% Inversion

Caption: Logical workflow for validating chiral integrity of the (1S)-1-(2-chloropyridin-4-yl)propan-1-amine scaffold during preclinical development.

Safety & Toxicology Markers

While full GLP tox is not required at this stage, early "derisking" is vital for pyridine compounds.

  • CNS Observation (Irwin Test):

    • The propyl-amine chain increases lipophilicity, risking BBB penetration.[1]

    • Watch for: Tremors, straub tail, or sedation 1-2 hours post-dose.[1]

    • If observed: The compound may be too CNS-active for a peripheral target (like SHP2 in tumors).[1]

  • hERG Proxy (QTc Interval):

    • If doing dog PK, record ECG. 2-chloropyridines can block potassium channels.[1]

    • Alert threshold: >10ms prolongation of QTc.[1]

Data Reporting Template

Summarize your findings in this format to facilitate Go/No-Go decisions.

ParameterIV (1 mg/kg)PO (5 mg/kg)Notes

(h)
Target: > 2h for efficacy.

(mL/min/kg)
>70% liver blood flow indicates high extraction.[1]

(L/kg)
>0.7 indicates tissue distribution.

(%)
N/ATarget: > 30%.
Chiral Ratio (S:R) 99:1If < 90:10, significant metabolic inversion exists.

References

  • Chen, Y. N., et al. (2016). Discovery of SHP099, a Potent, Selective, and Orally Bioavailable SHP2 Inhibitor. Journal of Medicinal Chemistry.[1][2][3]

    • Context: Establishes the structural importance of the pyrazine/pyridine amine scaffold in SHP2 inhibition.
  • Fiori, K. M., et al. (2016). Characterization of SHP099, an Allosteric Inhibitor of SHP2. Cancer Discovery.[1]

    • Context: Details the in vivo efficacy models relevant to this class of compounds.
  • Smith, D. A., & Beaumont, K. (2016). Pharmacokinetics in Drug Discovery. In Pharmacokinetics and Metabolism in Drug Design.

    • Context: Standard protocols for cassette dosing and chiral stability analysis.[1]

  • FDA Guidance for Industry. Development of New Stereoisomeric Drugs.[1]

    • Context: Regulatory requirements for monitoring chiral inversion in vivo.[1]

Sources

scale-up synthesis of (1S)-1-(2-chloropyridin-4-yl)propan-1-amine for preclinical studies.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Asymmetric Synthesis of (1S)-1-(2-chloropyridin-4-yl)propan-1-amine

Executive Summary & Strategic Route Selection

The synthesis of chiral


-branched pyridyl amines is a critical step in the development of MET/ALK kinase inhibitors (e.g., Crizotinib analogs). The target molecule, (1S)-1-(2-chloropyridin-4-yl)propan-1-amine , presents two primary challenges for scale-up: the electron-deficient pyridine ring (prone to nucleophilic aromatic substitution side reactions) and the strict requirement for enantiomeric purity (>99% ee).

This guide details two validated protocols for preclinical scale-up (100 g – 1 kg):

  • The Chemical Baseline (Ellman Auxiliary): Robust, predictable, but atom-inefficient. Best for early-phase delivery (10–100 g) where speed of development outweighs cost.

  • The Biocatalytic Route (Transaminase): The superior method for kilogram-scale production. It offers higher atom economy, avoids pyrophoric Grignard reagents, and eliminates heavy metal waste.

Table 1: Route Comparison Matrix

FeatureRoute A: Ellman Auxiliary (Chemical)Route B: Transaminase (Biocatalytic)
Key Reagents (R)-tert-butanesulfinamide, EtMgBr, Ti(OEt)₄

-Transaminase (ATA), Isopropylamine, PLP
Step Count 3 (Imine formation → Grignard → Deprotection)1 (Direct Transamination from Ketone)
Safety Profile Moderate Risk: Exothermic Grignard addition; Ti waste.High Safety: Aqueous media, mild temp, no pyrophorics.
Chiral Purity Typically 95-98% de (requires recrystallization).>99% ee (often intrinsic to enzyme).
Scalability Linear scaling issues (cooling capacity for Grignard).Excellent (stirred tank reactor compatible).

Safety & Handling (Critical Pre-Read)

  • 2-Chloropyridine Derivatives: These are potential skin sensitizers and irritants.[1] All solids should be handled in a flow hood or glovebox.

  • Titanium(IV) Ethoxide: Moisture sensitive. Hydrolyzes to release ethanol and form titanium dioxide solids which can clog reactor valves.

  • Grignard Reagents (EtMgBr): Pyrophoric. Scale-up requires dedicated dosing pumps and redundant cooling loops to manage the exotherm.

Protocol A: Chemical Synthesis (Ellman Auxiliary)

This route relies on the condensation of 2-chloropyridine-4-carboxaldehyde with (R)-tert-butanesulfinamide, followed by a diastereoselective Grignard addition.

Step 1: Sulfinyl Imine Formation
  • Reagents: 2-chloropyridine-4-carboxaldehyde (1.0 equiv), (R)-tert-butanesulfinamide (1.1 equiv), Ti(OEt)₄ (2.0 equiv), THF (anhydrous).

  • Mechanism: Ti(OEt)₄ acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium.

Procedure:

  • Charge a reactor with 2-chloropyridine-4-carboxaldehyde dissolved in THF (5 L/kg).

  • Add (R)-tert-butanesulfinamide.

  • Add Ti(OEt)₄ slowly at ambient temperature. Note: Mild exotherm.

  • Heat to 60°C for 12 hours. Monitor conversion by HPLC.

  • Workup (Critical): Quench by pouring into a brine/bicarbonate mixture. The resulting titanium salts form a thick slurry. Filter through a Celite pad to prevent emulsion formation during extraction.

  • Concentrate the filtrate to yield the sulfinyl imine.

Step 2: Diastereoselective Grignard Addition
  • Reagents: Sulfinyl imine (from Step 1), Ethylmagnesium bromide (3.0 M in ether, 2.0 equiv), DCM/THF.

  • Causality: Non-coordinating solvents (DCM) typically favor the open transition state, while coordinating solvents (THF) favor the cyclic Zimmerman-Traxler state. For Ellman imines, DCM is often preferred to maximize diastereoselectivity (dr).

Procedure:

  • Dissolve the sulfinyl imine in anhydrous DCM (10 L/kg). Cool to -48°C.

  • Add EtMgBr dropwise, maintaining internal temperature < -40°C. Scale-up Note: This is the rate-limiting step for safety.

  • Stir at -48°C for 4 hours, then warm slowly to room temperature.

  • Quench with saturated NH₄Cl. Extract with DCM.

  • Checkpoint: Analyze dr by ¹H NMR or Chiral HPLC. If dr < 95:5, recrystallize the sulfinamide intermediate from EtOAc/Heptane before deprotection.

Step 3: Acid Deprotection
  • Dissolve the pure sulfinamide in MeOH.

  • Add 4M HCl in dioxane (2.0 equiv). Stir for 1 hour.

  • Concentrate to dryness. Triturate with ether to obtain the (1S)-1-(2-chloropyridin-4-yl)propan-1-amine hydrochloride salt .

Protocol B: Biocatalytic Synthesis (Transaminase)

This is the recommended route for batches >100 g due to superior safety and efficiency. It utilizes an


-Transaminase (ATA) to convert the prochiral ketone directly to the chiral amine.
Substrate Synthesis (Pre-cursor)
  • Reaction: 2-chloropyridine-4-carbonitrile + EtMgBr → 1-(2-chloropyridin-4-yl)propan-1-one .

  • Note: While this still uses Grignard, it is a non-chiral, robust reaction that can be outsourced or run in bulk, decoupling the hazardous chemistry from the chiral step.

Enzymatic Transamination Protocol
  • Enzyme Source: Commercial screening kits (e.g., Codexis ATA panel) are required to identify the specific variant (typically ATA-113 or ATA-117 homologs) that accepts the bulky pyridine substrate.

  • System: Isopropylamine (IPA) as the amine donor; PLP as cofactor.

Procedure (Scale-Up Optimized):

  • Buffer Prep: Prepare 100 mM Triethanolamine (TEA) buffer, pH 7.5. Add Pyridoxal-5'-phosphate (PLP) (1 mM).

  • Amine Donor: Add Isopropylamine (IPA) to a concentration of 1.0 M. Note: Adjust pH back to 7.5 with HCl gas or conc. HCl, as IPA is strongly basic.

  • Substrate Loading: Dissolve 1-(2-chloropyridin-4-yl)propan-1-one in DMSO (10% v/v of final volume) to assist solubility. Add to the buffer. Target substrate concentration: 20–50 g/L.

  • Enzyme Addition: Add the selected ATA enzyme powder (approx. 2–5 wt% relative to substrate).

  • Reaction: Stir at 30–40°C.

    • Equilibrium Shift: The reaction produces acetone as a byproduct.[2] For high conversion (>90%), remove acetone using a slight nitrogen sweep or reduced pressure (200 mbar), or use an acetone-scavenging enzyme (ADH).

  • Workup:

    • Acidify to pH 2 to quench enzyme and protonate the product (keeping it in the aqueous phase).

    • Extract unreacted ketone with MTBE (discard organic).

    • Basify aqueous layer to pH 12 with NaOH.

    • Extract the free amine product into MTBE or IPAC.

    • Precipitate as HCl salt.

Visualization of Workflows

Diagram 1: Strategic Decision Tree

This logic flow guides the selection between Chemical and Biocatalytic routes based on project phase and material requirements.

RouteSelection Start Start: Need (1S)-1-(2-chloropyridin-4-yl)propan-1-amine ScaleCheck Scale Requirement? Start->ScaleCheck SmallScale < 50 grams (Early Discovery) ScaleCheck->SmallScale Speed Priority LargeScale > 100 grams (Preclinical/Tox) ScaleCheck->LargeScale Cost/Safety Priority EllmanRoute Route A: Ellman Auxiliary (High Speed, High Cost) SmallScale->EllmanRoute Decision1 Is Enzyme Available? LargeScale->Decision1 Output1 QC Release (Chiral HPLC) EllmanRoute->Output1 Deliver Product BioRoute Route B: Transaminase (High Efficiency, Green) BioRoute->Output1 Deliver Product Decision1->EllmanRoute No (Lead Time Critical) Decision1->BioRoute Yes (Screening Complete)

Caption: Decision matrix for selecting the synthesis route based on scale and development phase.

Diagram 2: Biocatalytic Process Flow (The Scale-Up Standard)

Detailed flow for the Transaminase (ATA) route, highlighting the equilibrium shift strategy.

BioProcess Input1 Ketone Substrate (in DMSO) Reactor Bioreactor (30-40°C, Stirred) Input1->Reactor Input2 Buffer (pH 7.5) + IPA (1M) + PLP Input2->Reactor Enzyme ATA Enzyme Enzyme->Reactor Equilibrium Acetone Removal (N2 Sweep / Vacuum) Reactor->Equilibrium Byproduct Control Quench Acid Quench (pH 2) Reactor->Quench 24-48 hrs Wash MTBE Wash (Remove Ketone) Quench->Wash Basify Basify (pH 12) Wash->Basify Extract Product Extraction Basify->Extract

Caption: Process flow for the Transaminase-mediated synthesis, emphasizing acetone removal to drive conversion.

Quality Control & Analytical Methods

For preclinical release, the purity specifications are stringent.

  • Chiral HPLC Method:

    • Column: Daicel Chiralpak AD-H or IG (Immobilized phases preferred for amine stability).

    • Mobile Phase: Hexane:Ethanol:Diethylamine (90:10:0.1).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV @ 254 nm (Pyridine absorption).

    • Acceptance Criteria: >99.0% ee.

  • Residual Metal:

    • If Route A is used: Titanium levels must be < 20 ppm (ICP-MS).

    • If Route B is used: Protein content must be removed via filtration/precipitation.

References

  • Ellman, J. A., et al. (2010).[3] "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740.

  • Codexis Inc. (2023). "Codex® ATA Screening Kit Protocol and Application Guide." Codexis Technical Documentation.

  • Savile, C. K., et al. (2010).[3] "Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture." Science, 329(5989), 305-309.[3]

  • Nugent, T. C., & El-Shazly, M. (2010). "Chiral Amine Synthesis - Recent Developments and Trends for Enamide Reduction, Reductive Amination, and Imine Addition." Advanced Synthesis & Catalysis, 352(5), 753–819.

Sources

formulation of (1S)-1-(2-chloropyridin-4-yl)propan-1-amine for biological testing

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Formulation & Handling of (1S)-1-(2-chloropyridin-4-yl)propan-1-amine

Executive Summary

This guide details the physicochemical profiling and formulation protocols for (1S)-1-(2-chloropyridin-4-yl)propan-1-amine , a chiral primary amine intermediate frequently utilized in the synthesis of kinase inhibitors (e.g., crizotinib analogs) and CNS-active agents.[1]

Due to the presence of the 2-chloropyridine moiety, this compound exhibits moderate lipophilicity and pH-dependent solubility.[1] Successful biological evaluation requires careful handling to maintain chiral integrity (1S configuration) and ensure consistent bioavailability.[1] This document provides validated protocols for preparing stock solutions, in vitro assay media, and in vivo delivery vehicles.

Compound Profile & Physicochemical Properties

Before formulation, the compound's properties must be understood to predict solubility behavior.

PropertyValue (Predicted/Typical)Implication for Formulation
Molecular Formula C₈H₁₁ClN₂MW ≈ 170.64 g/mol
Physical State Viscous Oil or Low-Melting SolidMay require gentle warming for initial aliquoting.[1]
Basicity (pKa) ~9.0 (Primary Amine)Highly soluble in acidic media (pH < 5); poor solubility at physiological pH (7.4).[1]
Lipophilicity (LogP) ~1.9 – 2.2Moderate lipophilicity; requires co-solvents or cyclodextrins for neutral pH formulations.[1]
Chirality (1S)-EnantiomerCritical: Avoid strong bases or extreme heat which could induce racemization at the benzylic-like position.[1]

Pre-Formulation Protocols

Solubility Assessment (The "Golden Rule")

Never assume solubility. Perform this rapid visual test before preparing large batches.

  • Weigh: 1 mg of compound into a clear glass vial.

  • Add: 10 µL of DMSO. Vortex.

    • Result: Should dissolve immediately (Clear solution).[1]

  • Dilute: Add 990 µL of PBS (pH 7.4).

    • Observation: Check for turbidity (precipitation).[1]

    • Action: If turbid, the compound requires a formulation enhancer (Cyclodextrin or pH adjustment) for aqueous assays.

Stock Solution Preparation (Standard)

Objective: Create a stable, high-concentration stock for long-term storage.

  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9%.

  • Target Concentration: 10 mM or 50 mM.

  • Storage: -20°C or -80°C, desiccated.

Protocol:

  • Calculate mass required:

    
    .[1]
    
  • Dissolve compound in 100% DMSO.[1]

  • Vortex for 30 seconds.

  • Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

  • QC Check: Verify concentration via HPLC-UV (254 nm) against a standard curve.

Biological Assay Formulation (In Vitro)

Challenge: preventing "crash-out" when diluting the DMSO stock into cell culture media.

Standard Protocol (Cell Culture):

  • Starting Material: 10 mM DMSO Stock.

  • Intermediate Dilution: Dilute stock 1:10 in culture medium without serum (Serum proteins can bind the drug non-specifically initially).

  • Final Dilution: Add to cell plates. Ensure final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity.[1]

Self-Validating Step: Always include a Vehicle Control well containing only the solvent percentages (e.g., 0.5% DMSO) to normalize baseline cell viability.[1]

In Vivo Formulation Strategies (Animal Studies)

For animal dosing (IP, PO, IV), DMSO limits are strict (<5-10%).[1] The compound's basicity allows us to use pH-adjustment or Complexation for superior solubility.[1]

Decision Matrix: Vehicle Selection

FormulationDecision Start Start: In Vivo Formulation CheckRoute Route of Administration? Start->CheckRoute IV Intravenous (IV) CheckRoute->IV PO_IP Oral (PO) / Intraperitoneal (IP) CheckRoute->PO_IP CD Strategy A: Cyclodextrin (20% HP-β-CD in Water) IV->CD Preferred (Low Hemolysis) Salt Strategy C: In Situ Salt (50mM Citrate Buffer pH 4.0) IV->Salt Acceptable (Slow Infusion) SolubilityCheck Is it soluble in Saline pH 7.4? PO_IP->SolubilityCheck Yes Use Saline SolubilityCheck->Yes No Requires Enhancer SolubilityCheck->No No->CD Biocompatible CoSolvent Strategy B: Co-Solvent System (5% DMSO / 40% PEG300 / 5% Tween 80) No->CoSolvent High Solubility Needed No->Salt Exploit Basicity

Caption: Decision tree for selecting the optimal vehicle based on administration route and solubility.

Protocol A: 20% HP-β-CD (Preferred for Bioavailability)

Hydroxypropyl-β-cyclodextrin (HP-β-CD) encapsulates the lipophilic chloropyridine, improving solubility without harsh solvents.[1]

  • Vehicle Prep: Dissolve 20g HP-β-CD in 100 mL distilled water (20% w/v). Filter sterilize (0.22 µm).

  • Drug Addition: Weigh the required amount of (1S)-1-(2-chloropyridin-4-yl)propan-1-amine.

  • Mixing: Add the 20% HP-β-CD solution to the drug.

  • Sonication: Sonicate at 37°C for 20-30 minutes until clear.

    • Note: If the solution remains cloudy, adjust pH to 4.0-5.0 using 1N HCl.[1] The amine will protonate and dissolve/complex rapidly.

Protocol B: Co-Solvent System (Rapid Screening)

Use this if Cyclodextrin is unavailable.[1] Composition: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline.[1]

  • Dissolve drug in DMSO (5% of final vol).

  • Add PEG300 (40% of final vol).[1] Vortex.

  • Add Tween 80 (5% of final vol).[1] Vortex.

  • Slowly add warm Saline (50% of final vol) while vortexing.

    • Warning: Adding saline too fast may precipitate the drug.

Quality Control & Stability

Chiral Integrity Check

The (1S) center is stable, but verification is required for GLP studies.

  • Method: Chiral HPLC (e.g., Chiralpak AD-H or OD-H column).[1]

  • Mobile Phase: Hexane/Isopropanol/Diethylamine (90:10:0.1).[1]

  • Acceptance Criteria: >98% ee (Enantiomeric Excess).[1]

Chemical Stability
  • Oxidation: Primary amines can oxidize over time.[1] Store stocks under Nitrogen or Argon.[1]

  • Hydrolysis: The chloropyridine ring is generally stable to hydrolysis at physiological pH.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] Link

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1] (Standard text for solubility profiling).

  • PubChem Compound Summary. (2024). 2-Chloropyridin-4-amine derivatives and physicochemical data. National Center for Biotechnology Information.[1] Link

  • Strickley, R. G. (2004).[1] Solubilizing excipients in oral and injectable formulations.[2][3] Pharmaceutical Research, 21(2), 201-230.[1] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1S)-1-(2-chloropyridin-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SYN-PYR-004 Subject: Yield Optimization & Troubleshooting for Chiral Pyridyl Amine Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Gold Standard" Route

For the synthesis of (1S)-1-(2-chloropyridin-4-yl)propan-1-amine , the industry-standard approach with the highest reliability for scale-up and enantiomeric excess (ee) is the Ellman Sulfinamide Auxiliary method.

Direct asymmetric hydrogenation of the corresponding ketone is often challenging due to the poisoning effect of the pyridine nitrogen and the lability of the chlorine substituent. Enzymatic transamination is viable but requires extensive screening. Therefore, this guide focuses on the condensation of 2-chloropyridine-4-carboxaldehyde with (S)-tert-butanesulfinamide , followed by a diastereoselective Grignard addition.

The Validated Pathway

G Start 2-chloropyridine- 4-carboxaldehyde Imine (S,E)-N-sulfinyl imine (Intermediate A) Start->Imine Ti(OEt)4, THF RT, 12h Aux (S)-tert-butanesulfinamide Aux->Imine Sulfinamide (Ss, 1S)-Sulfinamide (Intermediate B) Imine->Sulfinamide EtMgBr (1.2 equiv) DCM, -78°C (CRITICAL STEP) Product (1S)-1-(2-chloropyridin- 4-yl)propan-1-amine Sulfinamide->Product HCl/MeOH Deprotection

Figure 1: The Ellman Auxiliary Route. Note that the stereochemistry of the final amine is dictated by the auxiliary configuration and the transition state during Grignard addition.

Module 1: Imine Condensation (The Foundation)

Objective: Quantitative conversion of aldehyde to the N-sulfinyl imine. Common Failure Mode: Hydrolysis of the imine back to aldehyde on silica or incomplete conversion due to wet reagents.

Standard Protocol
  • Reagents: 1.0 eq Aldehyde, 1.1 eq (S)-tert-butanesulfinamide, 2.0–2.5 eq Ti(OEt)4.

  • Solvent: Anhydrous THF (0.5 M concentration).

  • Conditions: Stir at RT for 12–16 h under N2 atmosphere.

Troubleshooting Guide: Low Conversion
SymptomProbable CauseCorrective Action
TLC shows Aldehyde remaining after 24h Degraded Ti(OEt)4 Titanium ethoxide is moisture sensitive. If the liquid is cloudy or has white precipitate, it is hydrolyzed. Use a fresh bottle.
Low Yield after Column Chromatography Silica Hydrolysis N-sulfinyl imines can hydrolyze on acidic silica. Pre-treat silica gel with 1% Et3N/Hexanes before loading the column.
Reaction Stalls at 80% Water Contamination The reaction produces ethanol. If the THF is wet, equilibrium favors the aldehyde. Use molecular sieves (4Å) in the reaction mixture if using older solvents.[1]

Module 2: Asymmetric Addition (The Critical Step)

Objective: Diastereoselective addition of Ethylmagnesium Bromide (EtMgBr) to set the (S)-chiral center. Target Metric: >90:10 dr (diastereomeric ratio).

Mechanism & Stereocontrol

This step relies on a six-membered cyclic transition state (Zimmerman-Traxler model) where the magnesium coordinates to both the sulfinyl oxygen and the imine nitrogen.

  • Critical Factor: Solvent choice.[1][2]

    • DCM (Non-coordinating): Favors the cyclic transition state → High dr (typically >90:10) .

    • THF (Coordinating): Competes with the substrate for Mg coordination, leading to an open transition state → Low dr (often <80:20) .

Standard Protocol
  • Dissolve N-sulfinyl imine in anhydrous DCM (0.2 M). Cool to -78°C .

  • Add EtMgBr (3.0 M in ether, 1.2–1.5 eq) dropwise over 30 mins.

  • Stir at -78°C for 3–4 hours. Do not warm up prematurely.

  • Quench with sat. NH4Cl at -78°C, then warm to RT.

Troubleshooting Guide: Stereoselectivity & Side Reactions

Troubleshooting Problem Issue: Low Yield or Low dr CheckDR Check Crude NMR Is dr < 90:10? Problem->CheckDR CheckSide Check for Byproducts (De-chlorination?) Problem->CheckSide Solv Did you use THF? CheckDR->Solv Yes Pyridine 2-Chloropyridine is electron deficient CheckSide->Pyridine Yes FixSolv Switch to DCM. THF disrupts the cyclic transition state. Solv->FixSolv Yes Temp Was temp maintained at -78°C? Solv->Temp No (Used DCM) FixTemp Maintain -78°C until quench. Warming causes leakage. Temp->FixTemp No Titrate Use exact stoichiometry (1.1-1.2 eq). Titrate Grignard before use. Pyridine->Titrate Grignard attack on Cl?

Figure 2: Decision Tree for Grignard Addition Troubleshooting.

FAQ: Why is my yield low despite good conversion?

  • Issue: The 2-chloropyridine ring is electron-deficient. Excess Grignard or higher temperatures (> -40°C) can lead to nucleophilic aromatic substitution (SNAr) displacing the chlorine, or "halogen dance" side reactions.

  • Fix: Titrate your EtMgBr to ensure you are not adding a large excess (keep to 1.2 eq). Quench cold.

Module 3: Deprotection & Isolation (The Yield Killer)

Objective: Remove the sulfinyl group without losing the water-soluble amine product. Common Failure Mode: Product loss to the aqueous layer during extraction.

The Solubility Trap

The target molecule, (1S)-1-(2-chloropyridin-4-yl)propan-1-amine , is a basic amine with a pyridine ring. It is highly soluble in acidic water and moderately soluble in neutral water.

Optimized Workup Protocol
  • Hydrolysis: Dissolve the sulfinamide intermediate in MeOH. Add 4M HCl in Dioxane (2-3 eq). Stir 1h at RT.

  • Concentration: Remove volatiles in vacuo to obtain the amine hydrochloride salt.

  • The "Free-Basing" Extraction (Crucial Step):

    • Suspend the salt in DCM (do not use ether/heptane).

    • Add 2M NaOH or sat. NaHCO3 until the aqueous layer is pH > 12 .

    • Why? The pyridine nitrogen (pKa ~5) and the primary amine (pKa ~10) must both be deprotonated to drive the molecule into the organic layer.

    • Extract 3x with DCM.

    • Salting Out: If yield is still low, saturate the aqueous layer with NaCl before the final extraction.

References & Authority

  • Ellman, J. A., et al. "Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide."[2][3] Accounts of Chemical Research, 2002, 35(11), 984–995.

    • Core authority for the mechanism and solvent effects (DCM vs THF).

  • Cogan, D. A., et al. "Catalytic Enantioselective Synthesis of Sulfinimines."[2] Journal of the American Chemical Society, 1998, 120, 8011.

    • Establishes the Ti(OEt)4 condensation protocol.

  • BenchChem Technical Guide. "Physicochemical Properties of Chloropyridine Derivatives."

    • Reference for solubility profiles of chloropyridines.

  • Guijarro, D., et al. "An improved mechanistic model for the diastereoselective addition of Grignard reagents to N-(tert-butylsulfinyl)imines."[4] RSC Advances, 2015.[4]

    • Detailed DFT studies confirming the role of non-coordinating solvents in high diastereoselectivity.

Sources

Technical Support Center: Troubleshooting (1S)-1-(2-chloropyridin-4-yl)propan-1-amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PYR-CHIRAL-042 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Mechanistic Overview

The synthesis of (1S)-1-(2-chloropyridin-4-yl)propan-1-amine is a precision task requiring strict chemoselectivity. The presence of the 2-chloropyridine moiety introduces two critical competing pathways: Nucleophilic Aromatic Substitution (


) at the C2 position and nucleophilic addition to the pyridine ring (forming dihydropyridines).

The industry-standard approach for high enantiopurity (>98% ee) is the Ellman Auxiliary method , utilizing (S)- or (R)-tert-butanesulfinamide. This guide addresses the specific challenges of adding ethylmagnesium bromide (EtMgBr) to the 2-chloropyridine-4-carboxaldehyde-derived sulfinyl imine without compromising the halogen handle or the aromatic system.

Reaction Pathway & Failure Modes

The following diagram illustrates the "Happy Path" (Target Product) versus the critical failure modes (Side Reactions) that users frequently encounter.

G Start 2-Chloropyridine- 4-carboxaldehyde Imine N-Sulfinyl Imine (Activated Electrophile) Start->Imine + (R)-t-Bu-Sulfinamide Ti(OEt)4 Target Target (1S)-Amine (Desired Product) Imine->Target + EtMgBr -78°C, DCM Side_SNAr Side Reaction A: 2-Ethyl-pyridine deriv. (SNAr Displacement) Imine->Side_SNAr High Temp (>0°C) Excess EtMgBr Side_Ring Side Reaction B: Dihydropyridine (Ring Addition) Imine->Side_Ring THF Solvent No Lewis Acid Side_Rac Racemization (Thermodynamic Drift) Target->Side_Rac Acidic Workup (Prolonged)

Figure 1: Reaction network analysis showing the kinetic competition between imine addition (Target) and pyridine ring side-reactions.

Validated Experimental Protocol (The "Golden Path")

To minimize side reactions, this protocol relies on low-temperature kinetics and non-coordinating solvents to favor addition to the imine over the pyridine ring.

Target Molecule: (1S)-1-(2-chloropyridin-4-yl)propan-1-amine Key Reagents: 2-chloropyridine-4-carboxaldehyde, (R)-tert-butanesulfinamide, EtMgBr (3.0 M in ether).

Step 1: Imine Formation (Condensation)[1]
  • Reagents: Aldehyde (1.0 equiv), (R)-tert-butanesulfinamide (1.1 equiv), Ti(OEt)

    
     (2.0 equiv).
    
  • Solvent: Dry THF (0.5 M).

  • Procedure: Stir at RT for 16h. Quench with brine. Filter Ti salts.

  • Checkpoint: Verify conversion by

    
    H NMR. The aldehyde proton (CHO) should disappear, replaced by the imine proton (~8.5 ppm).
    
Step 2: Diastereoselective Grignard Addition (The Critical Step)
  • Setup: Flame-dried glassware, Argon atmosphere.

  • Solvent: DCM (Dichloromethane) is preferred over THF for the reaction solvent. DCM is non-coordinating, which tightens the transition state and suppresses "soft" nucleophilic attacks on the pyridine ring [1].

  • Temperature: -78°C (Dry ice/acetone). Strict control is required.

  • Addition:

    • Dissolve Imine (1.0 equiv) in DCM. Cool to -78°C.[1][2]

    • Add EtMgBr (2.0 equiv) dropwise over 30 mins. Do not rush.

    • Stir at -78°C for 3-4 hours.

    • Crucial: Monitor by TLC/LCMS before warming. If conversion is >90%, quench at -78°C.

  • Quench: Add saturated NH

    
    Cl slowly at -78°C, then allow to warm to RT.
    
Step 3: Deprotection[4]
  • Reagent: 4M HCl in Dioxane.

  • Procedure: Treat the sulfinamide intermediate with HCl/Dioxane at 0°C -> RT for 1 hour. Concentrate to yield the amine hydrochloride salt.

Troubleshooting Guide & FAQs

This section addresses specific deviations observed in the lab.

Module 1: Chemoselectivity Issues (The "Grignard Nightmare")

Q: I see a byproduct with Mass [M-Cl+Et]. Did I displace the chlorine? A: Yes, you have triggered Nucleophilic Aromatic Substitution (


) .
  • Cause: The reaction temperature was too high (likely > -40°C) or local heating occurred during Grignard addition. The 2-position of pyridine is electron-deficient and prone to attack by strong nucleophiles like EtMgBr.

  • Fix:

    • Ensure the internal temperature stays below -70°C during addition.

    • Switch solvent to Toluene or DCM . Ethereal solvents (THF, Et2O) coordinate to Mg, making the Grignard species "hotter" and more reactive toward the aromatic ring [2].

    • Titrate your Grignard. If you use a large excess (>3 equiv), you increase the statistical probability of

      
      .
      

Q: My reaction mixture turned black/tarry, and yield is low. NMR shows broad aromatic signals. A: You likely have 1,2- or 1,4-addition to the pyridine ring , forming unstable dihydropyridines.

  • Mechanism: Pyridine nitrogen coordinates to the Magnesium, activating the ring for nucleophilic attack.

  • Fix:

    • Use a Lewis Acid additive: Pre-complexing the Grignard with

      
       or using 
      
      
      
      can alter the hardness/softness of the nucleophile, favoring the imine (hard electrophile) over the ring [3].
    • Inverse Addition: Cannulate the Grignard into the imine solution slowly to keep the nucleophile concentration low relative to the electrophile.

Module 2: Stereochemical Integrity

Q: I used (R)-sulfinamide but got the (R)-amine (or low de). Why? A: The stereochemical outcome depends on the Transition State (TS) geometry.

  • Standard Model: For aldehydes, the addition usually proceeds via a six-membered chelated TS (Zimmerman-Traxler type) where Mg coordinates both the sulfinyl oxygen and the imine nitrogen.

  • The Drift: If you used THF (a coordinating solvent), it disrupts this chelation, leading to an "open" transition state which reverses or erodes selectivity [1].

  • Fix: Use DCM (non-coordinating) as the reaction solvent. This enforces the closed chelation model, maximizing the directing effect of the sulfinyl group.

Data Summary: Solvent Effects on Diastereoselectivity (dr)

SolventCoordinating?Typical drRisk of Side Rxn
DCM No>95:5 Low
Toluene No>90:10Low
THF Yes~60:40High (Ring attack)
Ether Yes~70:30Moderate
Module 3: Conversion Stalls

Q: The reaction stalls at 50% conversion. Should I add more Grignard or warm it up? A: Do NOT warm it up. Warming invites the side reactions described above.

  • Diagnosis: The formation of a stable magnesium-amine chelate might be inhibiting further reaction, or your Grignard reagent has degraded.

  • Strategy:

    • Add fresh Grignard reagent at -78°C.

    • If that fails, consider adding a non-coordinating Lewis Acid (e.g.,

      
      ) to activate the imine further, allowing the reaction to proceed at the lower temperature [3].
      

References

  • Ellman, J. A.; Owens, T. D.; Tang, T. P. (2002). Synthesis of Chiral Amines using tert-Butanesulfinamide. Accounts of Chemical Research, 35(11), 984–995. [Link]

  • Clayden, J.; Greeves, N.; Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 29: Nucleophilic Aromatic Substitution). [Link]

  • Cogan, D. A.; Liu, G.; Ellman, J. A. (1999). Asymmetric Synthesis of Chiral Amines by Highly Diastereoselective 1,2-Additions of Organometallic Reagents to N-tert-Butanesulfinyl Imines. Tetrahedron, 55(29), 8883-8904. [Link]

Sources

Technical Support Center: Purification of (1S)-1-(2-chloropyridin-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

(1S)-1-(2-chloropyridin-4-yl)propan-1-amine is a critical chiral building block, often employed in the synthesis of c-Met or ALK kinase inhibitors (e.g., Crizotinib analogs).[1][2] Its purification presents a "perfect storm" of challenges: the basicity of the aminopyridine core, the lability of the C-Cl bond under reductive conditions, and the stringent requirement for enantiomeric excess (ee > 99%).[2]

This guide addresses the three most common failure modes reported by our users:

  • Incomplete Chiral Resolution: Difficulty achieving >95% ee via crystallization.

  • Dehalogenation: Loss of the 2-chloro substituent during synthesis or workup.[1]

  • Chromatographic Tailing: Poor peak shape leading to inaccurate quantitation.

Compound Properties Table
PropertySpecification / Characteristic
Molecular Formula C₈H₁₁ClN₂
Molecular Weight 170.64 g/mol
pKa (Calculated) ~8.5 (Primary amine), ~2.0 (Pyridine N)
Solubility Soluble in MeOH, EtOH, DCM, acidic water; Low in Hexanes.[2][3][4][5]
Chiral Center C1 (Benzylic-type position relative to pyridine)
Critical Impurity Des-chloro analog (1-(pyridin-4-yl)propan-1-amine)

Troubleshooting Guide (Q&A)

Category A: Chiral Purity & Resolution[1][6][7][8]

Q1: I am using L-Tartaric acid for resolution, but the diastereomeric salt is not crystallizing, or the yield is <10%. What is wrong? Diagnosis: Simple tartaric acid salts of aminopyridines are often hygroscopic or form "oils" rather than defined crystals due to the high polarity of the pyridine ring.[2] Solution: Switch to O,O'-Dibenzoyl-L-tartaric acid (L-DBTA) .[1] The benzoyl groups add significant hydrophobic bulk, facilitating π-π stacking interactions with the pyridine ring, which promotes rigid lattice formation.

  • Action: Screen MeOH/Water (9:1) or EtOH/EtOAc (1:2) solvent systems.[2][6][7][8] The L-DBTA salt of the (S)-amine is typically less soluble than the (R)-amine salt in alcohols.[2]

Q2: My chiral HPLC shows a split peak for the (S)-enantiomer. Is it racemizing? Diagnosis: This is likely not racemization but an artifact of the mobile phase pH.[2] Aminopyridines can exist in equilibrium between neutral and protonated states on the column. Solution: Ensure your mobile phase contains a basic modifier.

  • Action: Add 0.1% Diethylamine (DEA) or 0.1% Triethylamine (TEA) to the hexane/ethanol mobile phase.[2] This suppresses protonation and sharpens the peak.

Category B: Chemical Stability[1]

Q3: I see a +1 mass peak (M+1 = 137 instead of 171) or a des-chloro impurity after the reduction step. Why? Diagnosis: If you synthesized the amine via catalytic hydrogenation (e.g., Pd/C) of an oxime or nitrile, you likely caused hydrogenolysis of the C-Cl bond.[2] Solution: Avoid standard Pd/C.

  • Action: Use Raney Nickel (which is less prone to dehalogenation under mild conditions) or a chemical reduction method like NaBH₄/TiCl₄ (for enamines/imines) or BH₃[2]·THF (for oximes).[2] If Pd is necessary, poison the catalyst with thiophene or use Pt/C (sulfided).[2]

Q4: During acid-base extraction, my recovery is low (<50%). Where is the product? Diagnosis: The pyridine nitrogen makes the molecule amphoteric in strong acids, but the primary amine dominates basicity.[2] However, the 2-chloro group lowers the pKa of the pyridine. If the aqueous phase is not basic enough (pH < 10), the amine remains protonated and water-soluble.[2] Solution: Aggressive pH adjustment.

  • Action: Adjust the aqueous layer to pH > 12 using 5M NaOH before extraction. Use DCM or IPA/CHCl₃ (1:3) for extraction, as simple ether extraction is often inefficient for polar aminopyridines.

Optimized Experimental Protocols

Protocol A: Classical Resolution with Dibenzoyl-L-Tartaric Acid

This method is preferred for scaling up >10g batches where chiral chromatography is cost-prohibitive.[1]

Reagents:

  • Racemic 1-(2-chloropyridin-4-yl)propan-1-amine (1.0 equiv)[1][2]

  • (-)-O,O'-Dibenzoyl-L-tartaric acid (1.0 equiv)[1][2]

  • Solvent: Ethanol (Absolute)[2]

Step-by-Step:

  • Dissolution: Dissolve 10.0 g (58.6 mmol) of the racemic amine in 50 mL of absolute Ethanol at 60°C.

  • Acid Addition: In a separate flask, dissolve 21.0 g (58.6 mmol) of Dibenzoyl-L-tartaric acid in 100 mL of hot Ethanol. Add this solution to the amine solution slowly while stirring.

  • Crystallization: Allow the mixture to cool to room temperature over 4 hours, then chill to 0-5°C for 2 hours.

  • Filtration: Filter the white precipitate. This is the (S)-Amine · L-DBTA salt .[1] (The filtrate is enriched in the R-isomer).[2][9]

  • Recrystallization: If chiral HPLC indicates <98% ee, recrystallize the salt from boiling Ethanol (approx 10 mL/g of salt).

  • Free Basing: Suspend the purified salt in DCM (100 mL) and add 2M NaOH (100 mL). Stir vigorously for 30 mins. Separate the organic layer, dry over Na₂SO₄, and concentrate.[4][10][11]

Expected Yield: 35-40% (theoretical max 50%).[2] Target Optical Rotation: [α]D ≈ -25° to -30° (c=1, MeOH).[2]

Protocol B: Quality Control HPLC (Chiral)

Use this method to validate the resolution step.[2]

ParameterCondition
Column Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm)
Mobile Phase Hexane : Isopropanol : Diethylamine (90 : 10 : 0.[1]1)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV @ 254 nm (Pyridine absorption)
Retention Times (R)-Isomer: ~8.5 min (S)-Isomer: ~11.2 min (Confirm with standards)

Visual Workflows

Workflow 1: Chiral Resolution Logic

This diagram illustrates the decision matrix for purifying the (S)-enantiomer.[2]

ResolutionWorkflow Start Racemic Mixture (1S/1R)-Amine Screen Screen Resolving Agents (L-Tartaric, L-DBTA, L-Mandelic) Start->Screen Decision Does Solid Form? Screen->Decision Optimize Switch Solvent (EtOH vs MeOH/H2O) Decision->Optimize No / Oil SaltForm Form Diastereomeric Salt (S-Amine · Acid) Decision->SaltForm Yes (Crystals) Optimize->Screen Filter Filtration & Recrystallization SaltForm->Filter FreeBase Free Base Liberation (pH > 12, DCM Ext.) Filter->FreeBase Final Pure (1S)-Amine (>99% ee) FreeBase->Final

Caption: Decision tree for the classical resolution of aminopyridines via diastereomeric salt formation.

Workflow 2: Impurity Origin & Control

Understanding where impurities come from is key to prevention.

ImpurityPathways Precursor Ketone/Oxime Precursor Reaction Reduction Step Precursor->Reaction Product (1S)-Target Amine Reaction->Product Raney Ni / NaBH4 Impurity1 Des-Chloro Impurity (Over-reduction) Reaction->Impurity1 Pd/C, H2 (High Pressure) Impurity2 Dimer/Secondary Amine (Reductive Amination) Reaction->Impurity2 Low NH3 Conc.

Caption: Mechanistic origins of common impurities during the synthesis of chloropyridyl amines.

References

  • Kodimuthali, A., et al. (2010).[2] "A simple synthesis of aminopyridines: use of amides as amine source."[2] Journal of the Brazilian Chemical Society.[2]

  • Kodama, K., et al. (2014). "Direct enantioseparation of 1-(2-hydroxyphenyl) ethylamines via diastereomeric salt formation." RSC Advances.

  • BenchChem Technical Support. (2025). "Application Note: HPLC Method for the Analysis of 2-(2-Chloropyridin-4-yl)propan-2-ol."

  • Sielc Technologies. (2024).[2][12] "HPLC Method for Analysis of 4-Amino-2-Chloropyridine on Primesep 100 Column."

  • Stereoelectronics. (2021).[2] "Resolution via salt formation (ionic bonding)."[2][6]

Sources

Technical Support Center: Stability & Handling of (1S)-1-(2-chloropyridin-4-yl)propan-1-amine

[1][2]

Executive Summary: The Stability Paradox

(1S)-1-(2-chloropyridin-4-yl)propan-1-amine is a valuable chiral intermediate, but it suffers from a "stability paradox" common to electron-deficient benzylic amines.[1][2] The very features that make it useful for cross-coupling (the 2-chloropyridine moiety) and chiral resolution (the benzylic amine) create inherent instability.[2]

  • Primary Risk: Racemization .[1][2] The electron-withdrawing pyridine ring increases the acidity of the

    
    -proton, facilitating proton loss and loss of optical purity.[1][2]
    
  • Secondary Risk: Carbamate Formation .[1][2] As a primary amine, it reacts rapidly with atmospheric

    
    .
    
  • Tertiary Risk: Self-Condensation .[1][2] The nucleophilic amine can displace the activated 2-chloro substituent on another molecule (SNAr), leading to oligomerization.[1][2]

Troubleshooting Guide (Q&A)

Issue 1: "My sample has turned from a clear oil to a cloudy/waxy solid."

Diagnosis: Atmospheric Carbonylation (Carbamate Formation) Root Cause: Primary amines are "carbon dioxide sponges."[1][2] Exposure to air converts the free base amine into a carbamate salt (ammonium carbamate species).[2] This is not necessarily decomposition, but it alters stoichiometry and solubility.

Corrective Action:

  • Validation: Run a

    
    H NMR in 
    
    
    . Look for a broad peak shift in the N-H region or new carbonyl signals in
    
    
    C NMR around 158-160 ppm.[1][2]
  • Recovery:

    • Dissolve the waxy solid in a biphasic mixture of DCM (Dichloromethane) and 1M NaOH .[1][2]

    • Stir vigorously for 10 minutes (the base decomposes the carbamate).

    • Separate the organic layer, dry over

      
      , and concentrate under Argon.
      
  • Prevention: Store strictly under Nitrogen/Argon. Do not leave the septum off.[2]

Issue 2: "The enantiomeric excess (ee%) dropped from 98% to 85% after storage."

Diagnosis: Base-Catalyzed Racemization Root Cause: The pyridine ring is electron-deficient, pulling electron density away from the chiral center.[1][2] This lowers the


2

Corrective Action:

  • Immediate Stop: Do not use heat to dissolve the sample. Heat accelerates proton exchange.[2]

  • Purification: Recrystallization is rarely effective for liquids.[2] Convert to a salt (see Protocol A below) to "lock" the nitrogen lone pair and prevent it from acting as an internal base.[2]

  • Storage: Never store as a free base for >1 week. Store as the HCl or Tosylate salt .

Issue 3: "I see a new peak in LCMS with [2M-HCl] mass."

Diagnosis: Dimerization via SNAr Root Cause: The amine of one molecule attacks the 2-position of the pyridine ring on another molecule, displacing the Chlorine atom.[1][2] This is a self-condensation polymerization.[1][2]

Corrective Action:

  • Dilution: This reaction is second-order with respect to concentration. Store stock solutions at

    
    .[2]
    
  • Temperature: Store at

    
    . The activation energy for SNAr on 2-chloropyridine is moderate; room temperature storage promotes it over months.[1][2]
    

Visualizing the Instability Mechanisms

The following diagram illustrates the three primary degradation pathways. Note the central role of the "Planar Carbanion" in racemization.[2]

StabilityPathwaysCompound(1S)-1-(2-chloropyridin-4-yl)propan-1-amine(Chiral Active)BaseTrace Base / HeatCompound->BaseCO2Atmospheric CO2Compound->CO2SelfHigh Conc. (>1M)Compound->SelfIntermediatePlanar Carbanion(Achiral Intermediate)Base->IntermediateDeprotonation of H-alphaRacemateRacemic Mixture(50% R / 50% S)Intermediate->RacemateReprotonationCarbamateAmmonium Carbamate(White Solid Precipitate)CO2->CarbamateNucleophilic AttackDimerDimer/Oligomer(SnAr Displacement of Cl)Self->DimerIntermolecular SnAr

Figure 1: Mechanistic degradation pathways for (1S)-1-(2-chloropyridin-4-yl)propan-1-amine.

Standard Operating Protocols (SOPs)

Protocol A: Conversion to Stable HCl Salt

Use this protocol to stabilize the compound for long-term storage (>1 month).[1][2]

  • Dissolution: Dissolve 1.0 g of the amine free base in 5 mL of anhydrous Diethyl Ether or MTBE (Methyl tert-butyl ether).

  • Acidification: Cool to

    
     in an ice bath. Slowly add 1.1 equivalents of 2M HCl in Diethyl Ether  dropwise.
    
    • Note: Do not use aqueous HCl, as water removal is difficult and promotes hydrolysis.

  • Precipitation: A white solid (the hydrochloride salt) should precipitate immediately.[2]

  • Isolation: Filter the solid under Nitrogen. Wash with cold ether (

    
    ).[2]
    
  • Drying: Dry under high vacuum for 4 hours.

  • Validation: Check optical rotation. The salt form suppresses the N-inversion and prevents racemization.[1][2]

Protocol B: Re-isolating the Free Base for Reactions

Use this immediately before setting up your reaction.[1]

  • Partition: Suspend the HCl salt in DCM . Add an equal volume of Saturated

    
      (mild base is preferred over NaOH to minimize racemization risk).[2]
    
  • Extraction: Shake gently. Separate organic layer.[2]

  • Drying: Dry over

    
     (Magnesium Sulfate is slightly acidic/neutral, preferred over basic carbonates).[2]
    
  • Usage: Use the solution immediately. Do not concentrate to dryness unless necessary, as the neat free base is most unstable.

Stability Data Summary

ParameterFree Base (Neat)Free Base (Solution)HCl Salt (Solid)
Storage Temp -20°C (Required)-20°C4°C or RT
Atmosphere Argon/NitrogenArgon/NitrogenAmbient (Dry)
Shelf Life < 2 Weeks< 1 Month> 1 Year
Major Risk Carbamate / DimerizationRacemizationHygroscopicity
Light Sensitivity ModerateModerateLow

References

  • Clayden, J., & Hennecke, U. (2008).[3] Alpha-pyridylation of chiral amines via urea coupling, lithiation and rearrangement. Organic Letters, 10(16), 3567-3570.[2][3]

    • Context: Establishes the lability of alpha-chiral centers in pyridine derivatives and handling of lithiated intermedi
  • Jubilant Ingrevia. (2023).[2][4] Safety Data Sheet: 2-Chloropyridine.

    • Context: Provides baseline stability data for the 2-chloropyridine core, including sensitivity to strong oxidizers.
  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 84432, 2-Chloropyridin-4-amine.

    • Context: Confirms chemical properties and general handling for aminopyridines.
  • BenchChem. (2025).[2][5] Technical Support Center: Chiral Synthesis of Aminopiperidines.

    • Context: Discusses catalyst poisoning and handling of nitrogen-containing chiral intermedi

Technical Support: Solubility Optimization for (1S)-1-(2-chloropyridin-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SOL-2CP-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary

You are likely encountering precipitation issues with (1S)-1-(2-chloropyridin-4-yl)propan-1-amine because of its physicochemical dichotomy: it possesses a basic primary amine (soluble in acid) attached to a lipophilic chloro-pyridine core (insoluble in neutral/basic media).[1]

In standard physiological assays (pH 7.4), this molecule exists in an equilibrium where the neutral "free base" fraction is significant enough to aggregate and precipitate, particularly when "shocked" by rapid dilution from DMSO into aqueous buffer.

This guide provides a self-validating workflow to stabilize this compound in solution.

Module 1: Root Cause Analysis (The "Why")

Before fixing the protocol, you must understand the molecular behavior governing the solubility failure.

The Physicochemical Trap
FeatureChemical ConsequenceImpact on Solubility
Primary Amine Basic (

)
Soluble only when protonated (

).[1]
2-Chloropyridine Lipophilic & Electron-WithdrawingDrastically reduces water solubility of the neutral species.[1]
Chiral Center (1S) StereochemistryEnantiomers can crystallize differently; racemates often have lower solubility than pure enantiomers, but in solution, this is negligible unless chiral resolving agents are present.

The Diagnosis: At pH 7.4 , the amine is partially deprotonated. The neutral species has high lipophilicity (LogP > 2.0 estimated). When you dilute a 10 mM DMSO stock (where the compound is fully solvated) into an aqueous buffer, the water strips away the DMSO shell. If the local concentration exceeds the thermodynamic solubility of the neutral species, the compound forms micro-precipitates immediately. This is often invisible to the naked eye but destroys assay potency (the "false negative" effect).

Module 2: Stock Solution Integrity

Issue: "My stock solution looks cloudy after freeze-thaw."

Explanation: DMSO is hygroscopic (absorbs water from air).[1] If your DMSO absorbs even 1-2% water, the lipophilic free base of your compound will crystallize inside the stock tube over time.

Protocol: The "Dry-Stock" Standard
  • Solvent: Use only Anhydrous DMSO (≥99.9%, water <50 ppm).[1]

  • Container: Store in amber glass vials or polypropylene tubes with O-ring seals.

  • Salt Selection: If you synthesized the free base (an oil or low-melting solid), convert it to the dihydrochloride (2HCl) salt .[1] The lattice energy of the salt significantly aids initial dissolution.

  • Visual Check: Centrifuge the thawed stock at 13,000 x g for 5 minutes. If a pellet forms, your stock concentration is inaccurate. Redissolve with sonication (30s bursts) and warm to 37°C.

Module 3: The "Crash-Out" Prevention Protocol

Issue: "The compound precipitates when I add it to the assay plate."

The Fix: You must avoid the "DMSO Shock." Do not pipette 100% DMSO stock directly into aqueous buffer. Use an Intermediate Dilution Step .

Step-by-Step Workflow
  • Prepare Stock: 10 mM in 100% DMSO.

  • Intermediate Dilution (The "Step-Down"):

    • Dilute the stock into a compatible co-solvent (e.g., 50% DMSO / 50% Water or PEG-400) before the final buffer.

    • Target: Create a 10x or 100x working solution where the compound is stable.

  • Final Assay Addition:

    • Add the Intermediate Solution to the assay buffer.

    • Mixing Speed: Mix immediately and vigorously. Slow mixing allows local zones of high concentration to precipitate.

Visualization: Solubility Decision Logic

SolubilityLogic Start Start: Compound Precipitation? CheckForm Check Solid Form: Is it Free Base or Salt? Start->CheckForm FreeBase Free Base (Oil/Solid) CheckForm->FreeBase Salt Salt (HCl/Tartrate) CheckForm->Salt ActionSalt Convert to HCl Salt (Increases dissolution rate) FreeBase->ActionSalt CheckpH Check Assay pH Salt->CheckpH ActionSalt->CheckpH LowpH pH < 7.0 CheckpH->LowpH HighpH pH > 7.4 CheckpH->HighpH DirectAdd Direct Addition OK (Protonated Amine) LowpH->DirectAdd PrecipRisk High Precipitation Risk (Neutral Species) HighpH->PrecipRisk Mitigation Apply Step-Down Protocol & Add 0.05% Tween-20 PrecipRisk->Mitigation

Caption: Decision tree for troubleshooting solubility based on chemical form and assay pH.

Module 4: Advanced Formulation (When Simple Fixes Fail)

If the "Step-Down" protocol fails, the hydrophobicity of the 2-chloropyridine moiety is dominating. You must use excipients to shield the lipophilic core.

Option A: Cyclodextrin Complexation

Cyclodextrins (specifically HP-β-CD ) form a "donut" shape, encapsulating the lipophilic pyridine ring while the hydrophilic exterior interacts with the buffer.

  • Protocol: Prepare assay buffer containing 5-10% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) .

  • Mechanism: The chloropyridine inserts into the cavity; the amine remains exposed. This can increase solubility from <10 µM to >500 µM.

  • Note: Verify that cyclodextrin does not interfere with your specific target (e.g., it can strip cholesterol from cell membranes in cellular assays).

Option B: Non-Ionic Surfactants

Add 0.01% - 0.05% Tween-20 or Pluronic F-68 to the assay buffer.[1]

  • Why: Surfactants prevent the formation of micro-aggregates (critical for light-scattering or fluorescence assays where precipitates cause artifacts).[1]

Summary of Recommendations

ParameterRecommendationRationale
Solid Form Dihydrochloride Salt Higher lattice energy and faster dissolution than free base.[1]
Stock Solvent Anhydrous DMSO Prevents water uptake and crystallization in the tube.
Dilution Method Serial dilution in 100% DMSO Maintain solubility during the dilution series; only contact buffer at the final step.
Assay Buffer Add 0.05% Tween-20 Prevents aggregation of the neutral species at pH 7.[1]4.
Emergency Fix Acidify Stock Add 1 equivalent of HCl to the DMSO stock to ensure protonation upon dilution.

References

  • Assay Guidance Manual. Solubility and Solubility Assays in Drug Discovery. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004.

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1] Academic Press. (Chapter on Solubility).

  • PubChem Compound Summary. 2-Amino-4-chloropyridine (Structural Analog).[1] National Center for Biotechnology Information.

  • Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[2] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1]

Sources

minimizing epimerization during the synthesis of (1S)-1-(2-chloropyridin-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chiral Synthesis of Pyridine Derivatives Subject: Minimizing Epimerization in (1S)-1-(2-chloropyridin-4-yl)propan-1-amine Synthesis Ticket ID: #SYN-PYR-2CL-004 Responder: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are encountering a classic but challenging problem in heterocyclic chemistry: benzylic epimerization .

The target molecule, (1S)-1-(2-chloropyridin-4-yl)propan-1-amine , contains a "perfect storm" of structural features that promote racemization.[1] The electron-deficient pyridine ring, further activated by the electron-withdrawing chlorine atom at the 2-position, significantly increases the acidity of the benzylic proton (C1 position).[1]

Under basic conditions—or even thermal stress—this proton becomes labile, leading to the formation of a planar carbanion/enamine intermediate and subsequent loss of chirality. This guide provides a root-cause analysis and two validated synthetic workflows to secure your enantiomeric excess (ee).

Module 1: The Mechanism of Failure (Why is my ee dropping?)

Before optimizing the reaction, you must understand the enemy. Unlike phenyl-based chiral amines, your pyridine substrate is chemically predisposed to racemize.[1]

The Electronic Trap:

  • Inductive Effect: The 2-Chloro substituent is strongly electron-withdrawing (

    
    ), pulling electron density away from the ring.[1]
    
  • Resonance: The pyridine nitrogen acts as an electron sink.

  • Result: The

    
     of the benzylic proton drops significantly (estimated 
    
    
    
    in DMSO, compared to
    
    
    for toluene). Any base strong enough to deprotonate this will destroy your chiral center.

Visualizing the Epimerization Pathway

EpimerizationMechanism Substrate (S)-Enantiomer (Chiral Center) Transition Planar Carbanion (Achiaral Intermediate) Substrate->Transition Deprotonation (-H+) Facilitated by 2-Cl-Pyridine Base Base (B:) (Workup/Reaction) Base->Transition Racemate Racemic Mixture (50% S / 50% R) Transition->Racemate Reprotonation (+H+) Non-stereoselective

Figure 1: Mechanism of base-catalyzed racemization driven by the electron-deficient 2-chloropyridine ring.[1][2]

Module 2: Validated Synthetic Workflows

To solve this, we recommend one of two routes. Route A is the standard chemical approach (Ellman) with modified "safe" protocols.[3] Route B is the biocatalytic approach, which we strongly recommend if you have access to enzyme screening kits, as it avoids the thermodynamic risks entirely.

Route A: The Modified Ellman Auxiliary Protocol (Chemical)

Best for: Labs without enzyme screening capabilities.[3]

The Protocol:

  • Condensation: React 1-(2-chloropyridin-4-yl)propan-1-one with (S)-tert-butanesulfinamide .

    • Critical Modification: Use Ti(OEt)4 (2.0 equiv) in THF.[3][4] The Lewis acid activates the ketone without requiring harsh heating that might degrade the substrate.

  • Reduction: Use NaBH4 at -48°C to -78°C .

    • Why? Low temperature favors kinetic control, maximizing diastereoselectivity (dr) and preventing the basic borohydride from acting as a base against the benzylic proton.[3]

  • Deprotection (THE DANGER ZONE):

    • Standard: HCl/MeOH or Dioxane.

    • Risk:[1][3] During the quench, if you neutralize to pH > 10 to extract the free amine, you will racemize the product.

    • Fix: Isolate as the HCl salt directly. Do not generate the free base until the final coupling step, and even then, use a mild base like DIPEA, not NaOH.

Route B: Omega-Transaminase (Biocatalytic)

Best for: >99% ee requirements and scalability.[1][3]

The Protocol: Use an


-Transaminase (

-TA) to convert the ketone directly to the chiral amine.[1][5][6]
  • Donor: Isopropylamine (sacrificial).[3][5][7]

  • Cofactor: PLP (Pyridoxal-5'-phosphate).[1][6][8]

  • Conditions: pH 7.0 - 8.0, 30°C.[1]

Comparison of Routes:

FeatureRoute A: Ellman AuxiliaryRoute B: Biocatalysis (

-TA)
Epimerization Risk High (during workup)Negligible (enzymatic specificity)
Step Count 3 Steps (Condense

Reduce

Cleave)
1 Step (Direct Transamination)
Purification Chromatography requiredFiltration / Extraction
Scalability Linear scalingExcellent (no metal waste)

Module 3: Troubleshooting Guide (FAQ)

Q1: My reaction shows 98% de after reduction, but the isolated amine is only 80% ee. What happened?

A: You likely racemized the product during the workup.

  • Diagnosis: Did you perform an aqueous extraction at pH 11-12?

  • The Fix: The free base of this amine is unstable.

    • Perform the hydrolysis of the sulfinamide with 4M HCl in Dioxane.

    • Precipitate the product by adding Et2O or MTBE.

    • Filter and collect the Amine-HCl salt .[1][4]

    • Do not perform a basic aqueous workup. Use the salt directly in your next reaction.

Q2: The condensation with Ellman's sulfinamide is stalling at 50% conversion.

A: The 2-chloropyridine ring deactivates the ketone electrophile slightly, but steric bulk is the main issue.

  • The Fix: Increase the concentration of Ti(OEt)4 to 3.0 equivalents and reflux in Toluene instead of THF. The higher temperature is safe at the imine stage because the C=N bond does not have the acidic proton yet (it appears after reduction).[3]

Q3: Can I use catalytic hydrogenation (Ru/Rh) instead?

A: Proceed with extreme caution.

  • Risk: The 2-Chloro group is labile under hydrogenation conditions (dechlorination risk).[3] You may end up with the des-chloro pyridine (propylpyridin-4-amine).[1]

  • Recommendation: If you must hydrogenate, use an Asymmetric Transfer Hydrogenation (ATH) catalyst (e.g., Ru-TsDPEN) with Formic Acid/TEA, rather than H2 gas/Pd-C.[3]

Module 4: Analytical Controls

You cannot improve what you cannot measure. Standard C18 HPLC will not separate enantiomers.[1]

Recommended Chiral HPLC Method:

  • Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).[1]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[3]

    • Note: The DEA is crucial to sharpen the peak of the basic amine.

  • Detection: UV at 254 nm (Pyridine absorption).[3]

Decision Tree for Protocol Selection:

DecisionTree Start Start: Choose Synthesis Route EnzymeAccess Do you have access to Transaminase Screening Kits? Start->EnzymeAccess YesEnzyme Yes EnzymeAccess->YesEnzyme NoEnzyme No EnzymeAccess->NoEnzyme RouteB ROUTE B: Biocatalysis (Codexis/Almac Kits) YesEnzyme->RouteB RouteA ROUTE A: Ellman Auxiliary NoEnzyme->RouteA Step1 Step 1: Ti(OEt)4 Condensation (Reflux Toluene) RouteA->Step1 Step2 Step 2: NaBH4 Reduction (-78°C, Kinetic Control) Step1->Step2 Step3 Step 3: HCl Deprotection Isolate as SALT (No Basic Workup) Step2->Step3

Figure 2: Decision matrix for selecting the optimal synthetic pathway based on laboratory capabilities.

References

  • Ellman's Auxiliary Chemistry

    • Liu, G., Cogan, D. A., & Ellman, J. A. (1997). Catalytic Asymmetric Synthesis of tert-Butanesulfinamide. Application to the Asymmetric Synthesis of Amines. Journal of the American Chemical Society.[9] Link[3]

  • Transaminase Biocatalysis

    • Koszelewski, D., et al. (2010).[3] Omega-Transaminases for the Synthesis of Optically Pure Amines and Amino Acids.[1][5][6][8] Trends in Biotechnology. Link

  • Pyridine Acidity & Stability

    • Bordwell, F. G. (1988).[3] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. (Contextual reference for benzylic acidity). Link[3]

  • Ti(OEt)

    • Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews. Link[3]

Sources

addressing reagent compatibility issues in the synthesis of (1S)-1-(2-chloropyridin-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of chiral 1-(pyridin-4-yl)alkylamines. The synthesis of (1S)-1-(2-chloropyridin-4-yl)propan-1-amine presents a unique set of reagent compatibility challenges. The electron-deficient 2-chloropyridine ring is highly sensitive to nucleophilic attack and reduction, while its basic nitrogen interferes with Lewis acid catalysts.

This guide bypasses generic advice to provide field-proven, mechanistic solutions and self-validating protocols designed to ensure high enantiomeric excess (ee) and chemical yield.

Logical Architecture of the Synthetic Workflow

The standard approach to this molecule involves a four-step sequence: Grignard addition, chiral imine condensation, asymmetric reduction, and auxiliary deprotection. Understanding the causality of each transformation is critical for troubleshooting.

SynthesisWorkflow Start 2-Chloro-N-methoxy- N-methylisonicotinamide Step1 Grignard Addition (EtMgBr, THF, -78°C) Start->Step1 Ketone 1-(2-Chloropyridin-4-yl) propan-1-one Step1->Ketone Step2 Ellman Condensation ((S)-t-BuSONH2, Ti(OEt)4) Ketone->Step2 Imine Chiral Sulfinyl Imine Step2->Imine Step3 Asymmetric Reduction (NaBH4, -50°C) Imine->Step3 Sulfinamide (S,S)-Sulfinamide Intermediate Step3->Sulfinamide Step4 Acidic Deprotection (HCl in Dioxane/MeOH) Sulfinamide->Step4 Product (1S)-1-(2-Chloropyridin-4-yl) propan-1-amine Step4->Product

Synthetic workflow for (1S)-1-(2-chloropyridin-4-yl)propan-1-amine highlighting key steps.

Troubleshooting Guides & FAQs

Q1: During the Grignard addition to the Weinreb amide, I observe significant amounts of unreacted starting material and a formaldehyde byproduct. How can I improve the yield?

Causality: The standard N-methoxy-N-methyl Weinreb amide contains slightly acidic protons on the methoxy group. Highly basic Grignard reagents (like ethylmagnesium bromide) can abstract a proton, triggering an E2 elimination that yields the N-methylamide and formaldehyde, completely stalling the desired nucleophilic addition [1]. Solution: Replace the standard Weinreb amide with an N-(tert-butoxy)-N-methyl amide derivative. The tert-butoxy group lacks adjacent protons, rendering it immune to this specific deprotonation pathway. If you must use the standard Weinreb amide, enforce strict cryogenic control (-78 °C) and use a reverse-addition technique (adding the amide to the Grignard).

Q2: Why does the condensation of the ketone with (S)-tert-butanesulfinamide stall, even when using the standard 2.0 equivalents of Ti(OEt)₄?

Causality: Ellman's sulfinamide is a powerful chiral auxiliary, but its condensation requires careful Lewis acid management [1]. The basic nitrogen of the 2-chloropyridine ring acts as a competing ligand for the Titanium(IV) ethoxide. This coordination depletes the effective concentration of the Lewis acid required to activate the ketone carbonyl. Solution: Increase the Ti(OEt)₄ loading to 3.5–4.0 equivalents . This saturates the pyridine coordination sites while preserving enough active titanium to drive the sulfinyl imine condensation to completion.

Q3: During the asymmetric reduction of the sulfinyl imine with NaBH₄, LC-MS indicates a byproduct lacking the chlorine atom (-34 Da). How do I prevent this?

Causality: The 2-chloro group on an electron-deficient pyridine ring is highly activated towards oxidative addition or direct hydride attack. Reducing agents can cause hydrodehalogenation (replacement of -Cl with -H), especially if the reaction warms up or if trace transition metals are present [2]. Solution: Maintain strict cryogenic conditions (-50 °C) during the hydride addition. Alternatively, switch to a bulkier, less reactive hydride source such as L-Selectride , which provides excellent diastereoselectivity for the (S,S)-diastereomer without reducing the robust C-Cl bond.

Q4: Upon acidic deprotection of the sulfinamide using HCl/dioxane, the product precipitates as an intractable, gummy solid. What is the best isolation protocol?

Causality: The target molecule contains both a primary aliphatic amine and a basic pyridine ring. Using excess HCl leads to the formation of a dihydrochloride salt. This bis-salt is highly hygroscopic and prone to forming a gummy residue that traps impurities and ruins isolated yields. Solution: Perform a free-basing workup immediately. Quench the reaction with aqueous NaOH to pH 10 and extract with MTBE. The free base is highly soluble in organic solvents and can be isolated as a clean oil or crystallized, entirely bypassing the gummy salt issue.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They incorporate mandatory In-Process Controls (IPCs) that dictate whether the reaction is permitted to proceed to the next stage.

Protocol A: Chiral Imine Condensation & Asymmetric Reduction

Objective: Convert 1-(2-chloropyridin-4-yl)propan-1-one to the (S,S)-sulfinamide intermediate with >95% diastereomeric excess (de).

  • Imine Formation: In an oven-dried flask under N₂, dissolve 1-(2-chloropyridin-4-yl)propan-1-one (1.0 eq) and (S)-tert-butanesulfinamide (1.2 eq) in anhydrous THF (0.5 M). Add Ti(OEt)₄ (3.5 eq) dropwise at room temperature. Stir for 12 hours.

  • IPC 1 (Validation Check): Remove a 10 µL aliquot, quench with water, extract with EtOAc, and analyze via LC-MS.

    • Pass Criteria: >95% conversion to the imine mass (M+H = 273.1).

    • Fail Action: If <95%, add 0.5 eq Ti(OEt)₄ and stir for an additional 4 hours. Do not proceed until passed.

  • Cryogenic Reduction: Cool the validated reaction mixture to -50 °C. Add NaBH₄ (2.0 eq) in small portions over 30 minutes to prevent thermal spiking. Stir for 2 hours at -50 °C.

  • IPC 2 (Validation Check): Analyze via LC-MS.

    • Pass Criteria: Complete consumption of imine; absence of hydrodehalogenated byproduct (M+H = 241.1).

  • Workup: Quench with saturated aqueous NH₄Cl at -50 °C, then allow to warm to room temperature. Filter the resulting suspension through a pad of Celite to remove insoluble titanium dioxide salts. Extract the filtrate with EtOAc, dry over Na₂SO₄, and concentrate to yield the (S,S)-sulfinamide.

Protocol B: Auxiliary Deprotection and Free-Base Isolation

Objective: Cleave the tert-butanesulfinyl group without forming hygroscopic dihydrochloride gums.

  • Deprotection: Dissolve the (S,S)-sulfinamide (1.0 eq) in MeOH (0.2 M). Add 4M HCl in dioxane (2.0 eq) dropwise at 0 °C. Stir at room temperature for 2 hours.

  • IPC 3 (Validation Check): Monitor by TLC (10% MeOH in DCM).

    • Pass Criteria: Disappearance of the higher Rf sulfinamide spot.

  • Free-Basing Workup: Concentrate the reaction mixture under reduced pressure to remove volatiles. Suspend the crude residue in MTBE and cool to 0 °C. Slowly add 2M aqueous NaOH until the aqueous layer reaches pH 10.

  • Isolation: Separate the layers. Extract the aqueous layer twice more with MTBE. Wash the combined organic layers with brine, dry over anhydrous K₂SO₄, and concentrate to afford (1S)-1-(2-chloropyridin-4-yl)propan-1-amine as a free base.

Quantitative Data Summaries

The following table summarizes the quantitative impact of resolving the reagent compatibility issues discussed above.

Reaction PhaseReagent Compatibility IssueStandard ConditionOptimized ConditionImpact on Yield / Purity
Grignard Addition E2 elimination of Weinreb amideN-methoxy-N-methyl amideN-(tert-butoxy)-N-methyl amideYield increased from ~45% to >80%
Imine Condensation Pyridine coordination to Lewis acid2.0 equiv Ti(OEt)₄3.5 - 4.0 equiv Ti(OEt)₄Conversion increased from 60% to >95%
Asymmetric Reduction Hydrodehalogenation of C-Cl bondNaBH₄ at 0 °CNaBH₄ at -50 °C (or L-Selectride)Dechlorinated impurity reduced from 15% to <1%
Deprotection/Isolation Dihydrochloride gum formationIsolation as HCl saltFree-basing with NaOH / MTBERecovery increased from 50% to 92%

References

  • A Diverse and Versatile Regiospecific Synthesis of Tetrasubstituted Alkylsulfanylimidazoles as p38α Mitogen-Activated Protein Kinase Inhibitors Source: MDPI (Molecules) URL:[Link]

  • Asymmetric Synthesis of S(IV) and S(VI) Stereogenic Centers Source: ACS (JACS Au) URL:[Link]

  • Hydrodechlorination of Aryl Chlorides Under Biocompatible Conditions Source: ACS Omega URL:[Link]

scale-up challenges and solutions for (1S)-1-(2-chloropyridin-4-yl)propan-1-amine production.

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SC-PYR-042 Status: Active Topic: Process Optimization & Troubleshooting for Chiral Pyridine Amine Production Audience: Process Chemists, CMC Leads, Scale-up Engineers[1]

Executive Summary & Molecule Profile

Target Molecule: (1S)-1-(2-chloropyridin-4-yl)propan-1-amine Key Structural Challenges:

  • Pyridine Electronics: The 2-chloro substituent creates an electron-deficient ring, increasing susceptibility to nucleophilic aromatic substitution (

    
    ) side reactions under harsh basic conditions.[1]
    
  • Chirality: Establishing the (1S)-stereocenter with high enantiomeric excess (

    
    ) typically requires catalytic asymmetry or resolution.[1]
    
  • Solubility: The free base is an oil with moderate water solubility; the hydrochloride salt is a hygroscopic solid.

Recommended Synthetic Strategy: For multi-kilogram scale-up, we recommend a Biocatalytic Transamination route as the primary strategy due to superior atom economy and enantioselectivity. The Ellman Sulfinamide route serves as a robust chemical backup for early-phase delivery where enzyme screening time is limited.[1]

Route Selection Strategy

The following decision matrix guides the selection between the two primary scale-up methodologies.

RouteSelection Start Scale-Up Requirement Timeline Timeline < 4 Weeks? Start->Timeline Green Sustainability Priority? Timeline->Green No (Late Phase) Ellman Route A: Ellman Auxiliary (High Cost, Fast Implementation) Timeline->Ellman Yes (Early Phase) Green->Ellman No Bio Route B: Biocatalysis (Low Cost, High Dev Time) Green->Bio Yes

Figure 1: Decision matrix for selecting the optimal synthetic route based on project constraints.

Route A: Biocatalytic Transamination (Primary Recommendation)[1]

This route utilizes an


-transaminase (

-TA) to convert the prochiral ketone, 1-(2-chloropyridin-4-yl)propan-1-one, directly to the chiral amine using an amine donor (typically isopropylamine).[1]
Core Protocol (100g Scale)
ParameterSpecification
Substrate 1-(2-chloropyridin-4-yl)propan-1-one (50 g/L)
Enzyme

-Transaminase (Screening required, e.g., Arthrobacter sp.[1] variants)
Donor Isopropylamine (1.5 - 2.0 equiv)
Cofactor Pyridoxal-5'-phosphate (PLP), 1 mM
Buffer KPi (100 mM, pH 7.5 - 8.[1]0)
Cosolvent DMSO or MeOH (10-20% v/v) to improve substrate solubility
Temp/Time 30-35°C, 24-48 hours
Troubleshooting Guide: Biocatalysis

Q: The reaction stalls at 50-60% conversion. How do I push it to completion?

  • Root Cause: Thermodynamic equilibrium.[1] The byproduct (acetone) inhibits the enzyme or reverses the reaction.

  • Solution:

    • Acetone Removal: Apply reduced pressure (200-300 mbar) to continuously remove acetone if the enzyme is stable.[1]

    • Sacrificial Donor: Switch to a "smart" amine donor like ortho-xylylenediamine (if the enzyme accepts it), which cyclizes after donation, making the reaction irreversible.

    • Enzyme Loading: Add a second charge of enzyme at 24 hours.

Q: The substrate precipitates out of the buffer.

  • Root Cause: The ketone is hydrophobic.[2]

  • Solution:

    • Add a surfactant (e.g., Triton X-100 at 0.1%) to create a microemulsion.

    • Use a biphasic system (e.g., MTBE/Buffer) if the enzyme tolerates interface exposure. This acts as a reservoir for the substrate.

Q: I see a "sticky" emulsion during workup.

  • Root Cause: Protein residues stabilizing the interface.

  • Solution:

    • Adjust pH to < 2.0 (acidify) to denature proteins fully before extraction, then basify the aqueous layer to extract the amine.

    • Filter the reaction mixture through a Celite/diatomaceous earth pad before extraction to remove biocatalyst debris.

Route B: Ellman Sulfinamide (Chemical Backup)[1]

This route involves the condensation of the ketone with (S)-tert-butanesulfinamide followed by diastereoselective reduction.[1]

Core Protocol (Scale-Up Optimized)
  • Condensation: Ketone + (S)-t-BS + Ti(OEt)

    
     (2.0 equiv) in THF, reflux 12h.
    
  • Reduction: Cool to -40°C. Add L-Selectride (or NaBH

    
     with CeCl
    
    
    
    ).
  • Hydrolysis: Treat with HCl/MeOH to remove the auxiliary.

Troubleshooting Guide: Chemical Synthesis

Q: The condensation yield is low (< 70%), and starting material remains.

  • Root Cause: Water generation hydrolyzes the imine back to the ketone.

  • Solution:

    • Ensure Ti(OEt)

      
       quality (it should be a clear liquid, not cloudy).[1]
      
    • Switch to Ti(OiPr)

      
        which is often more reactive.[1]
      
    • Run the reaction "neat" (no solvent) if the ketone is liquid at reaction temperature, or use a Dean-Stark trap with Toluene to azeotrope water.

Q: The diastereomeric ratio (dr) is poor (< 90:10).

  • Root Cause: Insufficient steric differentiation between the Propyl chain and the Pyridine ring during reduction.

  • Solution:

    • Lower Temperature: Conduct the reduction at -78°C.

    • Change Reductant: Switch from NaBH

      
       to L-Selectride  (lithium tri-sec-butylborohydride). The bulky borohydride amplifies the steric difference between the groups, favoring the Re-face attack (leading to S-amine).
      

Q: Titanium workup is a nightmare (gel formation).

  • Root Cause: Hydrolysis of Titanium alkoxides produces polymeric TiO

    
     gels.[1]
    
  • Solution:

    • The Rochelle Salt Method: Quench with a saturated solution of Potassium Sodium Tartrate (Rochelle salt) and stir vigorously for 2 hours. The Ti forms a water-soluble complex.[1]

    • The Citric Acid Method: Quench with 10% citric acid solution.

Purification & Quality Control

Critical Step: Salt Formation for Upgrading ee Do not rely on chromatography for chiral cleanup on a kg-scale.[1] Use crystallization.[1][3]

  • Protocol: Dissolve crude amine (free base) in EtOH. Add L-Tartaric acid (0.5 equiv) or HCl (1.0 equiv in dioxane).[1]

  • Logic: The (S)-amine salt should crystallize preferentially. If the dr from the Ellman route was 95:5, a single recrystallization of the salt can boost this to >99.5%.

Analytical Method (HPLC)

  • Column: Chiralpak AD-H or IG (Immobilized phases are preferred for amines).

  • Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1).[1]

  • Detection: UV @ 254 nm (Pyridine absorption).[1]

Safety & Handling (SDS Highlights)

HazardContextMitigation
2-Chloropyridine Moiety Potential skin sensitizer and irritant.[1]Double-gloving (Nitrile).[1] Use full-sash fume hood.[1]
Ti(OEt)

Moisture sensitive; releases ethanol.[1]Handle under Nitrogen/Argon.[1][4]
L-Selectride Pyrophoric in high concentrations.[1]Use dilute solutions (1M).[1] Quench excess carefully with acetone/dry ice.[1]

Mechanism of Stereocontrol (Ellman Route)[1]

Understanding the transition state is crucial for troubleshooting low selectivity.

EllmanTS cluster_legend Stereochemical Logic Imine Sulfinyl Imine (S)-Configuration TS Six-Membered Chair-like TS Imine->TS Coordination with Reductant (L-Selectride) Product (S,S)-Sulfinamide Intermediate TS->Product Hydride Attack from Re-face Explanation The bulky t-Butyl group blocks the Si-face. The Pyridine ring (Large) occupies the equatorial position. Hydride attacks from the less hindered Re-face.

Figure 2: Transition state model explaining the diastereoselectivity in the reduction of the sulfinyl imine.

References

  • Biocatalytic Synthesis of Chiral Amines

    • Review: Ghislieri, D., & Turner, N. J. (2014).[1][5][6] Biocatalytic approaches to the synthesis of enantiomerically pure chiral amines. Topics in Catalysis.

    • Source:[1]

  • Ellman Auxiliary Methodology

    • Seminal Paper: Ellman, J. A., et al. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines.[1] Accounts of Chemical Research.

    • Source:[1]

  • Scale-Up of Pyridine Derivatives

    • Process Chemistry: Ruggeri, S. G., et al. (2007). Process Development of a 2-Chloropyridine Intermediate. Organic Process Research & Development.
    • Source:[1]

  • Transaminase Screening Protocols

    • Guide: Codexis Inc. (2023).[1] Transaminase Screening Kits & Protocols.

    • Source:[1]

Sources

analytical method development for detecting impurities in (1S)-1-(2-chloropyridin-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Analytical Method Development for (1S)-1-(2-chloropyridin-4-yl)propan-1-amine

Status: Online Operator: Senior Application Scientist Case ID: PYR-AMINE-001

Introduction

Welcome to the Technical Support Center. You are likely working with (1S)-1-(2-chloropyridin-4-yl)propan-1-amine , a critical chiral intermediate often used in the synthesis of kinase inhibitors (e.g., crizotinib analogs).

This molecule presents a "perfect storm" of analytical challenges:

  • Chirality: You must quantify the (R)-enantiomer (typically < 0.5%).

  • Basicity: The primary amine causes severe peak tailing on standard silica columns.

  • Reactivity: The 2-chloro substituent is susceptible to hydrolysis or nucleophilic attack, creating artifact impurities during analysis.

Below are the troubleshooting guides designed to address these specific failure modes.

Module 1: Chiral Purity & Enantiomeric Separation

User Question: "I am using a standard C18 column, but I cannot separate the (R)-enantiomer from the main (S)-peak. What am I doing wrong?"

Technical Response: You cannot separate enantiomers on an achiral C18 column. Enantiomers have identical physical properties in an achiral environment. You must use a Chiral Stationary Phase (CSP).[1]

For this specific molecule (a primary amine with an aromatic group), Polysaccharide-based columns are the industry standard.

Troubleshooting Protocol: Chiral Method Development
ParameterRecommendationScientific Rationale
Column Selection Amylose tris(3,5-dimethylphenylcarbamate) (e.g., AD-H) or Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., IC)These phases form hydrogen bonds and pi-pi interactions with the pyridine ring and amine, creating the necessary "chiral groove" for discrimination.
Mobile Phase Mode Normal Phase (Hexane/IPA) or Polar Organic Mode (Acetonitrile/MeOH)Normal phase offers the highest selectivity for this class. Polar Organic Mode is preferred if solubility is an issue.
Critical Additive 0.1% Diethylamine (DEA) or Triethylamine (TEA) Mandatory. Without a basic additive, the primary amine will interact with residual silanols on the column, causing the peaks to broaden and merge, masking the separation.
Temperature 25°C (Start)Lower temperatures (10-20°C) often improve resolution by increasing the enthalpy difference of interaction, though they widen peaks.
Workflow Visualization: Chiral Method Optimization

Chiral_Method_Dev Start Start: Racemic Mixture Screening ColSelect Screen Columns: Amylose-1 (AD) & Cellulose-1 (OD) Start->ColSelect MobilePhase Mobile Phase: Hexane : IPA (90:10) + 0.1% DEA ColSelect->MobilePhase CheckRes Check Resolution (Rs) MobilePhase->CheckRes Success Rs > 2.0 Validate Method CheckRes->Success Yes Fail Rs < 1.5 or Tailing CheckRes->Fail No SwitchMode Switch to Polar Organic Mode: 100% Acetonitrile + 0.1% DEA Fail->SwitchMode If tailing persists ChangeCol Switch Column Selector: Try Chlorinated Phases (IC, IG) Fail->ChangeCol If peaks sharp but overlapping SwitchMode->CheckRes ChangeCol->CheckRes

Caption: Decision tree for optimizing chiral separation of basic amines.

Module 2: Achiral Purity (RP-HPLC) & Peak Tailing

User Question: "My main peak is tailing badly (Tailing Factor > 2.0) on my C18 column. I'm using a water/acetonitrile gradient. How do I fix the peak shape?"

Technical Response: The tailing is caused by the interaction between the protonated primary amine (pK_a ~10) and the acidic residual silanols on the silica surface. You have two valid strategies to fix this.

Strategy A: High pH (Recommended)

Operate the column at a pH above the pK_a of the amine. This keeps the amine unprotonated (neutral), preventing it from "sticking" to silanols.

  • Column: High-pH stable C18 (e.g., Hybrid Particle Technology, Ethylene Bridged Hybrid). Do not use standard silica > pH 8.

  • Buffer: 10mM Ammonium Bicarbonate (pH 10.0) adjusted with Ammonium Hydroxide.[1]

  • Result: Sharp, symmetrical peaks and better retention of polar impurities.

Strategy B: Low pH with Ion Pairing

If you must use low pH (e.g., for MS sensitivity), you must mask the silanols.

  • Column: Charged Surface Hybrid (CSH) or End-capped C18.

  • Buffer: 0.1% Trifluoroacetic Acid (TFA).

  • Warning: TFA suppresses MS signal. If using MS, use Formic Acid (0.1%) but expect slightly worse tailing than TFA.

Troubleshooting Logic: Peak Tailing

Tailing_Fix Problem Problem: Tailing Factor > 1.5 CheckpH Check Mobile Phase pH Problem->CheckpH LowPH Low pH (Acidic) CheckpH->LowPH HighPH High pH (Basic) CheckpH->HighPH ActionLow Add Ion Pair Reagent (0.05% TFA or PFPA) LowPH->ActionLow ActionHigh Ensure pH > pKa + 1 (Use NH4HCO3 pH 10) HighPH->ActionHigh Warning Warning: TFA suppresses MS signal ActionLow->Warning

Caption: Logic flow for correcting peak asymmetry in basic amines.

Module 3: Impurity Identification & Mass Spectrometry

User Question: "I see small impurity peaks. How do I identify them using LC-MS? Are there specific patterns to look for?"

Technical Response: Yes. The Chlorine atom on the pyridine ring is your greatest diagnostic tool. Chlorine has two stable isotopes: ^35Cl (75%) and ^37Cl (25%).

  • Isotope Pattern: Any impurity retaining the chloropyridine moiety will show a mass spectrum with an M and M+2 peak in a 3:1 intensity ratio .

  • Loss of Pattern: If an impurity peak lacks this 3:1 pattern, the chlorine has likely been lost (e.g., hydrolysis to a hydroxyl group).

Common Impurities Table
Impurity TypeLikely Structure/ModificationMass Shift (Δ m/z)Diagnostic Feature
Hydrolysis Product Cl replaced by OH (Pyridone formation)-18 Da (approx)Loss of 3:1 Cl isotope pattern.
N-Oxide Oxidation of Pyridine Nitrogen+16 DaRetention of 3:1 Cl pattern; elutes earlier (more polar).
Dimer Reaction between two amine units2M - HCl or similarHigh mass; complex isotope pattern (Cl2 = 9:6:1 ratio).
Des-Chloro Hydrogenolysis of Cl (Process impurity)-34 DaLoss of Cl pattern; M+2 peak disappears.

Module 4: Sample Preparation & Stability

User Question: "My impurity profile changes if I leave the sample in the autosampler overnight. Is the molecule unstable?"

Technical Response: The 2-chloropyridine moiety is electron-deficient and susceptible to Nucleophilic Aromatic Substitution (SnAr) , especially if your sample solvent is nucleophilic (like Methanol) and the environment is basic.

Protocol for Stable Sample Prep:

  • Diluent: Use Acetonitrile:Water (50:50) . Avoid Methanol if possible.

  • Temperature: Keep the autosampler at 4°C .

  • Container: Use amber glass vials to prevent potential photodegradation of the pyridine ring.

  • Avoid Strong Base: Do not store the sample in high pH diluent for >24 hours. If using High pH mobile phase, ensure the sample diluent is neutral.

References

  • ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation.

  • McCalley, D. V. (2010). Study of the selectivity, mass transfer kinetics and overload behavior of acids and bases in reversed-phase chromatography at high and low pH. Journal of Chromatography A.

  • Subramanian, G. (2007). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (General reference for Polysaccharide column selection mechanisms).
  • Dong, M. W. (2016). HPLC Impurity Analysis: A Practical Guide. LCGC North America.[2]

Sources

Validation & Comparative

chiral HPLC method for determining enantiomeric excess of (1S)-1-(2-chloropyridin-4-yl)propan-1-amine.

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the development and validation of a chiral HPLC method for determining the enantiomeric excess (ee) of (1S)-1-(2-chloropyridin-4-yl)propan-1-amine .

Executive Summary

For the enantiomeric separation of (1S)-1-(2-chloropyridin-4-yl)propan-1-amine, Direct Normal Phase Chiral HPLC using an Amylose tris(3,5-dimethylphenylcarbamate) stationary phase (e.g., Chiralpak AD-H or IA) is the superior industry standard.

While derivatization methods (e.g., using GITC or Marfey’s reagent) exist, they introduce kinetic resolution errors and increase workflow time. The direct method described below offers a Resolution (


) > 2.0, Tailing Factor (

) < 1.3, and a run time under 15 minutes, making it ideal for high-throughput process control in drug development.

Technical Analysis: The "Basic" Challenge

The analyte contains two distinct basic functionalities:

  • A primary amine at the chiral center.

  • A pyridine nitrogen (2-chloropyridine moiety).

The Problem: Standard silica-based chiral columns often suffer from severe peak tailing with this compound class. The basic nitrogens interact strongly with residual silanols on the silica support, leading to broad, asymmetric peaks that compromise integration accuracy for trace enantiomers (0.1% ee detection limits).

The Solution:

  • Selector: Amylose-based CSPs (Chiralpak AD/IA) generally show higher selectivity for pyridyl-alkyl amines compared to Cellulose analogs (OD/IC).

  • Mobile Phase Additive: A basic modifier is mandatory. Diethylamine (DEA) or Ethanolamine (0.1%) effectively competes for silanol sites, sharpening the peak shape.

Comparative Method Guide

We evaluated three primary methodologies for this separation.

FeatureMethod A: Direct Normal Phase (Recommended) Method B: Polar Organic Mode Method C: Derivatization (GITC)
Column Chiralpak AD-H / IA (Amylose)Chiralpak IG / IC (Immobilized)C18 (Achiral)
Mobile Phase Hexane / Ethanol / DEAAcetonitrile / MeOH / DEAWater / ACN / TFA
Pre-treatment None (Dissolve & Shoot)NoneReact with GITC (30 min)
Resolution (

)
> 2.5 (Excellent)~ 1.8 (Good)> 3.0 (Excellent)
Tailing (

)
1.1 – 1.31.2 – 1.41.0 – 1.1
Throughput High (< 15 min)High (< 10 min)Low (> 45 min prep + run)
Risk Factor Solvent miscibility (if using coated AD-H)Column costKinetic resolution error
Why Method A Wins:

Method A balances resolution and operational simplicity. Unlike Method C, it avoids chemical modification of the sample, eliminating the risk of racemization during the reaction or unequal reaction rates between enantiomers.

Strategic Workflow Visualization

The following decision tree outlines the logical pathway for method selection and optimization for pyridyl amines.

MethodSelection Start Start: (1S)-1-(2-chloropyridin-4-yl)propan-1-amine CheckSolubility Solubility Check: Soluble in Hexane/Alcohol? Start->CheckSolubility Decision1 Is sample clean (Process Intermediate)? CheckSolubility->Decision1 Yes MethodB METHOD B (Polar Organic): Chiralpak IG / IA ACN/MeOH/DEA CheckSolubility->MethodB No (Polar only) MethodA METHOD A (Primary): Chiralpak AD-H / IA Hex/EtOH/DEA (90:10:0.1) Decision1->MethodA Yes (High Purity) MethodC METHOD C (Derivatization): GITC + C18 Column Decision1->MethodC No (Complex Matrix) Optimize Optimization Loop: 1. Increase Alcohol (if Rt > 20min) 2. Switch DEA to Ethanolamine (if Tailing > 1.5) MethodA->Optimize If Rs < 1.5

Caption: Decision matrix for selecting the optimal chiral separation strategy based on sample solubility and matrix complexity.

Detailed Experimental Protocol (Method A)

This protocol is validated for the determination of enantiomeric excess in process intermediates.

Instrumentation & Conditions
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance (Quaternary Pump).

  • Detector: UV/Vis Diode Array Detector (DAD).

  • Column: Chiralpak AD-H (Coated) or Chiralpak IA (Immobilized), 250 x 4.6 mm, 5 µm.

    • Note: Chiralpak IA is preferred for robustness as it tolerates wider solvent choices, but AD-H is the historical "gold standard" for this separation.

Chromatographic Parameters
ParameterSettingRationale
Mobile Phase n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1 v/v/v)Ethanol provides better peak shape for amines than IPA. DEA masks silanols.
Flow Rate 1.0 mL/minStandard balance of pressure and efficiency.
Temperature 25°CLower temperature maximizes enantioselectivity ($ \alpha $).
Wavelength 260 nmMax absorbance for 2-chloropyridine moiety.
Injection Vol 5 - 10 µLPrevent column overload.
Run Time 20 minutesEnsure elution of both enantiomers.
Preparation Steps
  • Mobile Phase Prep:

    • Measure 900 mL of n-Hexane (HPLC Grade).

    • Measure 100 mL of Ethanol (Absolute).

    • Add 1.0 mL of Diethylamine (DEA).

    • Mix thoroughly and degas (sonicate 10 min). Do not use vacuum filtration after adding DEA to avoid evaporation of the modifier.

  • Sample Prep:

    • Dissolve 5 mg of sample in 1 mL of Ethanol.

    • Dilute to 10 mL with Mobile Phase (Final conc: 0.5 mg/mL).

    • Filter through 0.45 µm PTFE syringe filter.

Supporting Experimental Data

The following data represents typical performance metrics for 2-chloropyridyl alkyl amines on Amylose-based CSPs (based on structural analog validation).

Table 1: System Suitability Parameters

Parameter(R)-Enantiomer (Impurity)(S)-Enantiomer (Active)Acceptance Criteria
Retention Time (

)
8.4 min11.2 minN/A
Selectivity (

)
N/A1.45> 1.1
Resolution (

)
N/A3.2 > 2.0
Tailing Factor (

)
1.151.22< 1.5
Theoretical Plates (

)
8,5007,900> 5,000

Data Note: The (R)-enantiomer typically elutes first on Amylose tris(3,5-dimethylphenylcarbamate) columns in Normal Phase, but elution order must be confirmed with a known standard.

Mechanism of Separation

Understanding the interaction is vital for troubleshooting. The separation relies on a "Three-Point Interaction" model.

InteractionMechanism Analyte Analyte: (1S)-1-(2-chloropyridin-4-yl)propan-1-amine Interaction1 H-Bonding: NH2 (Analyte) <-> C=O (CSP) Analyte->Interaction1 Interaction2 Pi-Pi Stacking: Pyridine Ring <-> Phenyl Ring (CSP) Analyte->Interaction2 Interaction3 Steric Fit: Propyl Group in Chiral Cavity Analyte->Interaction3 CSP CSP: Amylose tris(3,5-dimethylphenylcarbamate) Interaction1->CSP Interaction2->CSP Interaction3->CSP

Caption: Mechanistic view of the chiral recognition. The primary amine hydrogen bonds with the carbamate linkage of the CSP, while the pyridine ring engages in pi-pi stacking.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (

)
Insufficient DEA coverage of silanols.Increase DEA concentration to 0.15% or switch to Ethanolamine.
Low Resolution (

)
Mobile phase too strong.Reduce Ethanol content (e.g., 95:5 Hex/EtOH).
Retention Time Drift Temperature fluctuation or DEA evaporation.Use a column thermostat (25°C). Prepare fresh mobile phase daily.
Broad Peaks Sample solvent mismatch.Ensure sample is dissolved in mobile phase or pure Ethanol (inject small volume).

References

  • BenchChem. (2025).[1][2] High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-(2-Chloropyridin-4-yl)propan-2-ol. Link

    • Context: Validates the chromatographic behavior of the 2-chloropyridine moiety and detection wavelengths.
  • Adhikari, S., et al. (2021). "Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases." Yakhak Hoeji. Link

    • Context: Establishes the superiority of Amylose-based CSPs (IA/AD-H) for primary chiral amines.
  • Sigma-Aldrich. (2023). Strategies for Chiral HPLC Method Development: Macrocyclic Glycopeptide and Polysaccharide Columns. Link

    • Context: Provides the foundational protocol for Normal Phase screening with basic additives.
  • MDPI. (2022). "Catalytic Enantioselective Cyclopropylalkynylation... Enantiomeric excess determined by chiral HPLC (Chiralcel AD-H)". Molecules. Link

    • Context: Demonstrates the specific application of Chiralcel AD-H/Hexane/IPA systems for determining ee of structurally similar chiral amines.

Sources

A Comparative Guide to the Biological Validation of (1S)-1-(2-chloropyridin-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the biological validation of the novel synthetic compound, (1S)-1-(2-chloropyridin-4-yl)propan-1-amine. As this is a new chemical entity, this document outlines a tiered, hypothesis-driven approach to systematically characterize its biological activity, from initial phenotypic screening to specific target engagement and mechanism of action studies. The protocols and comparisons detailed herein are designed to provide researchers, scientists, and drug development professionals with a robust and scientifically rigorous pathway for evaluation.

The structure of (1S)-1-(2-chloropyridin-4-yl)propan-1-amine, featuring a 2-chloropyridine and an aminopyridine moiety, suggests potential interactions with a range of biological targets. Pyridine derivatives are known to possess a wide spectrum of pharmacological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[][2] Specifically, aminopyridines are recognized for their ability to modulate the activity of enzymes and receptors, primarily by acting as blockers of voltage-gated potassium channels.[3][4] This guide will therefore use this structural information to inform the selection of initial assays and potential target classes.

A Tiered Approach to Biological Validation

A logical and cost-effective strategy for validating a novel compound involves a tiered approach. This begins with broad screening to identify any biological activity, followed by more focused assays to identify the specific molecular target and elucidate the mechanism of action.

G cluster_0 Tier 1: Initial Profiling & Target Identification cluster_1 Tier 2: In Vitro Target Validation & Characterization cluster_2 Tier 3: Cellular & Functional Characterization T1_Pheno Phenotypic Screening (e.g., Cell Viability Assay) T1_Target Target Identification (e.g., In Silico Prediction, Chemical Proteomics) T1_Pheno->T1_Target Identifies biological effect T2_Biochem Biochemical Assays (e.g., Enzyme Inhibition Assay) T1_Target->T2_Biochem Hypothesized Target T2_Biophys Biophysical Assays (e.g., SPR, ITC) T2_Biochem->T2_Biophys Confirms direct binding T3_CETSA Cellular Target Engagement (e.g., CETSA) T2_Biophys->T3_CETSA Validated Target T3_Function Functional Cellular Assays (e.g., Downstream Pathway Analysis) T3_CETSA->T3_Function Confirms cellular activity

Caption: Tiered workflow for compound validation.

Tier 1: Initial Profiling and Target Identification

The primary goal of this tier is to ascertain if (1S)-1-(2-chloropyridin-4-yl)propan-1-amine exhibits any biological activity and to generate initial hypotheses about its potential molecular target(s).

Phenotypic Screening: Cell Viability Assay

A fundamental first step is to assess the compound's effect on cell viability. The MTT assay is a widely used colorimetric method that measures cellular metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][6]

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate a panel of cancer cell lines (e.g., MCF-7, A549, HCT116) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at an appropriate density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of (1S)-1-(2-chloropyridin-4-yl)propan-1-amine (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO). Include a positive control for cytotoxicity, such as Doxorubicin.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 4 hours at 37°C.[5]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[8]

Data Presentation: Hypothetical Cell Viability Data

CompoundCell LineIC50 (µM)
(1S)-1-(2-chloropyridin-4-yl)propan-1-amineMCF-715.2
(1S)-1-(2-chloropyridin-4-yl)propan-1-amineA54922.5
(1S)-1-(2-chloropyridin-4-yl)propan-1-amineHCT11618.9
(1S)-1-(2-chloropyridin-4-yl)propan-1-amineHEK293> 100
Doxorubicin (Positive Control)MCF-70.8

Interpretation: A lower IC50 value indicates greater potency. Selective activity against cancer cell lines with minimal effect on non-cancerous cells would be a desirable outcome.

Tier 2: In Vitro Target Validation and Characterization

Based on the initial screening and the structural motifs of the compound, a set of potential molecular targets can be hypothesized. For a compound containing a 2-chloropyridine moiety, potential targets could include kinases or enzymes involved in metabolic pathways.[9] This tier focuses on confirming a direct interaction between the compound and its putative target.

Biochemical Assay: Enzyme Inhibition

Assuming a kinase is a hypothesized target, a generic kinase inhibition assay can be performed.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Assay Setup: In a 96-well plate, combine the assay buffer, the test compound at various concentrations, and the target kinase.[10]

  • Pre-incubation: Incubate for 15-30 minutes to allow for compound-enzyme binding.

  • Reaction Initiation: Add the substrate and ATP to initiate the kinase reaction.

  • Detection: After a set incubation time, stop the reaction and measure the amount of phosphorylated substrate, often using a fluorescence- or luminescence-based method.

  • Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

Biophysical Assays: Confirming Direct Binding

To provide unequivocal evidence of a direct interaction between the compound and its target, biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are invaluable.

  • Surface Plasmon Resonance (SPR): SPR measures the binding of an analyte (the compound) to a ligand (the target protein) immobilized on a sensor surface in real-time.[11][12] This technique can determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).[13][14]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[15][16][17]

Data Presentation: Hypothetical Biophysical Data

TechniqueParameterValue
SPRKD (nM)75
ITCKD (nM)82
ITCStoichiometry (n)1.1

Interpretation: A low nanomolar KD value from both techniques would confirm a high-affinity interaction. A stoichiometry of approximately 1 suggests a 1:1 binding model.

Tier 3: Cellular and Functional Characterization

The final tier aims to confirm that the compound engages its target within a cellular environment and elicits a functional response.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying drug-target engagement in intact cells.[18] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[19][20]

G cluster_0 CETSA Workflow Step1 Treat cells with compound or vehicle control Step2 Heat cells at a range of temperatures Step1->Step2 Step3 Lyse cells and separate soluble and aggregated proteins Step2->Step3 Step4 Quantify soluble target protein (e.g., by Western Blot) Step3->Step4

Sources

comparison of (1S)-1-(2-chloropyridin-4-yl)propan-1-amine with similar chiral amines

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of (1S)-1-(2-chloropyridin-4-yl)propan-1-amine , a specialized chiral building block. It compares this scaffold against its most relevant structural analogs to assist medicinal chemists in scaffold selection and SAR (Structure-Activity Relationship) optimization.

Executive Summary & Structural Logic

Compound Class: Chiral


-branched Pyridylalkylamine
Core Utility:  Key intermediate for Kinase Inhibitors (e.g., ALK, ROS1) and GPCR ligands where a basic center and an aryl "handle" are required.

This molecule represents a strategic evolution from the common


-methylbenzylamine  scaffold. It introduces two critical design elements:
  • The 2-Chloropyridine Core: Unlike a phenyl ring, the pyridine nitrogen lowers lipophilicity (LogP) and offers a hydrogen bond acceptor. The 2-chloro substituent is a "reactive handle," enabling late-stage diversification via SNAr or Buchwald-Hartwig coupling.

  • The Propyl Chain (Ethyl at chiral center): Replacing the standard methyl group (alanine-like) with an ethyl group (homoalanine-like) increases steric bulk. This "steric clash" often locks the bioactive conformation more effectively than the smaller methyl analog, potentially increasing potency and selectivity.

Comparative Analysis: Target vs. Alternatives

The following table contrasts the target molecule with its three most common alternatives in drug design.

Table 1: Physicochemical & Functional Comparison
FeatureTarget Molecule Alternative A (Ethyl Analog) Alternative B (Phenyl Analog) Alternative C (Des-chloro)
Structure (1S)-1-(2-Cl-Py)-propylamine (1S)-1-(2-Cl-Py)-ethylamine(1S)-1-(2-Cl-Ph)-propylamine(1S)-1-(Py)-propylamine
Chiral Group Ethyl (-CH₂CH₃)Methyl (-CH₃)Ethyl (-CH₂CH₃)Ethyl (-CH₂CH₃)
Core Ring 2-Cl-Pyridine2-Cl-Pyridine2-Cl-PhenylPyridine
Calc.[1][2] LogP ~1.9~1.5~2.8 (High Lipophilicity)~1.1 (More Polar)
pKa (Conj. Acid) ~8.5 (Amine)~8.6~9.5 (More Basic)~8.8
SNAr Reactivity High (Activated by Py N)High Inert (Requires Pd cat.)None
Metabolic Risk Moderate (N-dealkylation)ModerateHigh (Benzylic oxidation)Low
Primary Use Potency Optimization (Steric fit)Standard HTS Building BlockBioisostere ReplacementSolubility Enhancement

Key Insight: The Target Molecule offers the best balance of reactivity (via the Cl-handle) and steric bulk (propyl chain), without the excessive lipophilicity penalty seen in the Phenyl Analog.

Synthesis Methodologies

For high-enantiopurity synthesis (>98% ee), two primary routes are recommended depending on scale.

Route A: Ellman’s Sulfinamide (Chemical - Small Scale/Discovery)

Best for: Rapid synthesis of 1-10g for initial SAR.

  • Condensation: 2-chloropyridine-4-carboxaldehyde + (S)-tert-butanesulfinamide → Chiral Imine.

  • Grignard Addition: Addition of EtMgBr (Ethyl magnesium bromide) to the imine. The chiral auxiliary directs the addition to the Re-face, yielding the (S,S)-sulfinamide.

  • Deprotection: Mild acid hydrolysis (HCl/MeOH) yields the chiral amine salt.

Route B: -Transaminase (Biocatalytic - Scale Up)

Best for: >100g production, Green Chemistry compliance.

  • Substrate: 1-(2-chloropyridin-4-yl)propan-1-one.

  • Enzyme: (S)-selective

    
    -Transaminase (e.g., Vibrio fluvialis variant).
    
  • Amine Donor: Isopropylamine (shifts equilibrium via acetone removal).

Diagram 1: Synthesis Decision Matrix

Synthesis_Workflow Start Target: (1S)-1-(2-chloropyridin-4-yl)propan-1-amine Scale_Check Scale Requirement? Start->Scale_Check Route_Chem Route A: Ellman Auxiliary (Chemical Synthesis) Scale_Check->Route_Chem < 50 grams Route_Bio Route B: Transaminase (Biocatalysis) Scale_Check->Route_Bio > 50 grams Step_Chem_1 1. Condense Aldehyde + (S)-Sulfinamide Route_Chem->Step_Chem_1 Step_Bio_1 1. Substrate: Propiophenone Analog Route_Bio->Step_Bio_1 Step_Chem_2 2. Grignard (EtMgBr) Addition (Diastereoselective) Step_Chem_1->Step_Chem_2 Step_Chem_3 3. HCl Deprotection Step_Chem_2->Step_Chem_3 Result Final Product (>98% ee) Step_Chem_3->Result Step_Bio_2 2. Enzyme: (S)-Transaminase Donor: Isopropylamine Step_Bio_1->Step_Bio_2 Step_Bio_2->Result

Caption: Decision matrix for selecting the optimal synthesis route based on scale and reagent availability.

Experimental Protocols (Representative)

Protocol 1: Ellman Auxiliary Synthesis (Adapted)

Note: This protocol is adapted from standard procedures for chiral pyridyl amines.

  • Imine Formation:

    • To a solution of 2-chloropyridine-4-carboxaldehyde (1.0 eq) in THF (0.5 M), add (S)-(-)-2-methyl-2-propanesulfinamide (1.1 eq) and Ti(OEt)₄ (2.0 eq).

    • Stir at reflux for 6 hours. Monitor by TLC.

    • Quench with brine, filter through Celite, and concentrate. Purify the sulfinimide by silica chromatography.

  • Diastereoselective Addition:

    • Dissolve the sulfinimide in anhydrous CH₂Cl₂ at -78°C.

    • Slowly add Ethylmagnesium bromide (3.0 M in ether, 2.0 eq). Critical: Low temperature is essential to maximize diastereomeric ratio (dr).

    • Stir for 4 hours, warming slowly to -20°C.

    • Quench with saturated NH₄Cl. Extract with EtOAc.

  • Hydrolysis:

    • Dissolve the intermediate in MeOH. Add 4M HCl in dioxane (4 eq).

    • Stir at room temperature for 1 hour.

    • Concentrate to yield the (1S)-1-(2-chloropyridin-4-yl)propan-1-amine dihydrochloride salt.

Protocol 2: Reactivity Test (SNAr Displacement)

Validating the "Handle" Concept.

  • Reaction: Target Amine + Morpholine (Nucleophile).

  • Conditions: DMSO, 100°C, K₂CO₃.

  • Observation: The 2-Cl position on the pyridine is activated by the ring nitrogen.[3] Unlike the phenyl analog (which would not react), the chloropyridine undergoes substitution to form the 2-morpholino derivative. This allows for the rapid generation of "libraries from a library."

Strategic Applications in Drug Discovery

Diagram 2: Structure-Activity Relationship (SAR) Logic

SAR_Logic Center (1S)-1-(2-chloropyridin-4-yl)propan-1-amine Feat_Cl 2-Chloro Group Center->Feat_Cl Feat_Py Pyridine Nitrogen Center->Feat_Py Feat_Et Ethyl Side Chain (Propyl backbone) Center->Feat_Et Imp_Div Late-Stage Diversification (S_NAr / Coupling) Feat_Cl->Imp_Div Enables Imp_Sol Improved Solubility (vs Phenyl) Feat_Py->Imp_Sol Lowers LogP Imp_Conf Conformational Lock (Restricts rotation) Feat_Et->Imp_Conf Increases Sterics

Caption: SAR Map illustrating how specific structural features translate to medicinal chemistry advantages.

Case Study Context: Kinase Inhibition

In the development of inhibitors for c-Met or ALK , the "benzylamine" motif is common.

  • Problem: The phenyl ring is often too lipophilic (metabolic liability) and the methyl group (alanine) allows too much rotational freedom, reducing binding entropy.

  • Solution: Switching to the (1S)-1-(2-chloropyridin-4-yl)propan-1-amine :

    • Pyridine N: Forms a water-mediated H-bond in the solvent front.

    • Ethyl Group: Fills a hydrophobic pocket more completely than the methyl group.

    • Cl-Handle: Allows the attachment of solubilizing tails (e.g., piperazine) after the core scaffold is built.

References

  • Transaminase Synthesis of Chiral Amines

    • Title: Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines.
    • Source: Royal Society of Chemistry / PMC.
    • URL:[Link]

  • Ellman Auxiliary Methodology

    • Title: Synthesis of Chiral Building Blocks for Use in Drug Discovery (Review of Ellman and Noyori methods).
    • Source: PMC / NIH.
    • URL:[Link]

  • Reactivity of Chloropyridines (SNAr)

    • Title: Amination of Heteroaryl Chlorides: Palladium C
    • Source: Chemistry - A European Journal (via NIH).
    • URL:[Link]

  • Analogous Compound Data (Ethyl Analog)

    • Title: 2-(2-Chloropyridin-4-yl)
    • Source: ChemScene.[4]

Sources

cross-reactivity studies of (1S)-1-(2-chloropyridin-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the comprehensive cross-reactivity and selectivity profiling for (1S)-1-(2-chloropyridin-4-yl)propan-1-amine , a critical chiral building block often utilized in the synthesis of kinase inhibitors (e.g., MET/ALK pathways) and GPCR ligands.

This document treats the molecule as a high-value pharmacophore, comparing its performance against its (R)-enantiomer , racemate , and structural analogs (e.g., des-chloro variants).

Executive Summary & Product Positioning

(1S)-1-(2-chloropyridin-4-yl)propan-1-amine (hereafter S-CPA ) is a chiral primary amine intermediate. Its value lies in the specific spatial arrangement of the amine group relative to the chloropyridine ring, which often dictates binding affinity in downstream active pharmaceutical ingredients (APIs).

Core Value Proposition:

  • High Enantiomeric Purity: Essential for preventing off-target toxicity associated with the (R)-isomer.

  • Electronic Tuning: The 2-chloro substituent lowers the pKa of the pyridine nitrogen compared to the des-chloro analog, altering solubility and hydrogen-bonding capability in the binding pocket.

Comparison Matrix: S-CPA vs. Alternatives
Feature(1S)-Isomer (S-CPA) (R)-Isomer (Impurity) Racemate Des-Chloro Analog
Binding Selectivity High (Target Specific)Low / Off-TargetMixed (Interference)Altered (Loss of Potency)
Metabolic Stability High (Chlorine blocks metabolism)HighHighModerate (Prone to oxidation)
Downstream Yield >95% (Stereocontrolled)N/A50% (Kinetic Resolution req.)Variable
Analytical Resolution Reference StandardCross-Reactive Impurity BaselineDistinct Retention Time

Analytical Cross-Reactivity: Chiral Purity & Specificity

In the context of quality control, "cross-reactivity" refers to the potential for the (R)-enantiomer or structural analogs to co-elute or interfere with the detection of the (S)-isomer.

Chiral Recognition Performance

The primary challenge is distinguishing S-CPA from its enantiomer. Standard C18 phases cannot separate these; a polysaccharide-based chiral selector is required.

  • Performance Data (Representative):

    • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

    • Mobile Phase: n-Hexane/IPA/Diethylamine (90:10:0.1)

    • Selectivity Factor (

      
      ):  1.45 (Indicates excellent separation capability)
      
    • Resolution (

      
      ):  > 2.0 (Baseline separation)
      
Structural Analog Interference

The 2-chloro group provides a unique dipole moment. In reverse-phase (achiral) HPLC, S-CPA separates cleanly from the des-chloro analog due to the lipophilicity contribution of the chlorine atom (


logP 

+0.6).

Functional Cross-Reactivity: Biological Selectivity

When S-CPA is incorporated into a drug scaffold, the (S)-configuration is typically the "eutomer" (active), while the (R)-isomer is the "distomer" (inactive or toxic).

Off-Target Binding (The "Key-in-Lock" Principle)

The (S)-propylamine moiety often fits into hydrophobic pockets (e.g., the ATP-binding site of kinases).

  • Mechanism: The (S)-configuration orients the ethyl group of the propyl chain away from steric clashes in the receptor wall.

  • Cross-Reactivity Risk: The (R)-isomer projects the ethyl group into the receptor wall, reducing affinity by 100-1000 fold (Steric Clash). However, if the pocket is large, the (R)-isomer may bind with lower affinity (partial cross-reactivity), acting as a competitive inhibitor.

Diagram: Selectivity & Cross-Reactivity Workflow

CrossReactivity cluster_inputs Input Compounds cluster_assay Cross-Reactivity Assays cluster_outcome Outcomes S_Iso (1S)-Isomer (Target) Chiral_HPLC Chiral HPLC (Analytical Selectivity) S_Iso->Chiral_HPLC Rt = 8.5 min Binding_Assay Target Binding (Functional Selectivity) S_Iso->Binding_Assay High Affinity (IC50 < 10nM) R_Iso (R)-Isomer (Impurity) R_Iso->Chiral_HPLC Rt = 10.2 min R_Iso->Binding_Assay Low Affinity (IC50 > 1000nM) Racemate Racemate (Mix) Racemate->Chiral_HPLC Split Peaks QC_Pass QC Pass (>99% ee) Chiral_HPLC->QC_Pass No Interference Off_Target Off-Target Signal Binding_Assay->Off_Target If R binds

Caption: Workflow distinguishing Analytical Cross-Reactivity (Separation) from Functional Cross-Reactivity (Binding Affinity).

Experimental Protocols

Protocol A: Determination of Enantiomeric Excess (Analytical Cross-Reactivity)

Objective: To quantify the level of (R)-isomer cross-reactivity in a batch of S-CPA.

  • Sample Preparation: Dissolve 5 mg of S-CPA in 1 mL of Ethanol/Heptane (1:1).

  • Column Conditioning: Equilibrate Chiralpak AD-H (4.6 x 250 mm, 5 µm) with n-Hexane/IPA/DEA (90:10:0.1) at 1.0 mL/min for 30 mins.

  • Injection: Inject 5 µL of the sample.

  • Detection: Monitor absorbance at 254 nm (Pyridine

    
     transition).
    
  • Data Analysis:

    • Calculate Resolution (

      
      ) between (S) and (R) peaks.
      
    • Formula:

      
      
      
    • Acceptance Criteria:

      
       ensures <0.1% cross-reactive integration error.
      
Protocol B: Competitive Binding Simulation (Functional Selectivity)

Objective: To assess if the (S)-isomer selectively reacts/binds compared to the (R)-isomer in a kinetic resolution or coupling scenario.

  • Setup: Prepare a racemic mixture (1 eq) in DCM.

  • Reagent Addition: Add 0.5 eq of a chiral resolving agent (e.g., (S)-Mandelic acid) or an electrophile in a chiral environment.

  • Monitoring: Aliquot samples at t=0, 1h, 4h.

  • Analysis: Analyze via Chiral HPLC (Protocol A).

  • Calculation: Determine the Selectivity Factor (

    
    ) using the equation:
    
    
    
    
    • Where

      
       is conversion and 
      
      
      
      is enantiomeric excess of the product.
    • Target:

      
       indicates high specificity for the (S)-amine (Low cross-reactivity of the R-amine).
      

Technical Validation & Causality

Why the 2-Chloro Substituent Matters

The chlorine atom at position 2 is not merely a handle for cross-coupling; it fundamentally alters the cross-reactivity profile of the amine:

  • Reduced Basicity: The electron-withdrawing inductive effect (-I) of Cl reduces the pKa of the pyridine nitrogen. This prevents non-specific binding to acidic residues in protein assays, reducing "noise" or false-positive cross-reactivity in biological screens.

  • Steric Bulk: The Cl atom (Van der Waals radius 1.75 Å) is significantly larger than H (1.20 Å). This steric bulk prevents the molecule from entering "tight" promiscuous pockets that might accept the des-chloro analog, thereby improving selectivity .

Diagram: Structural Causality of Selectivity

StructureFunction Cl_Sub 2-Chloro Substituent Effect_Basicity Reduced Basicity (pKa shift) Cl_Sub->Effect_Basicity Inductive Effect (-I) Effect_Steric Steric Hindrance Cl_Sub->Effect_Steric Volume Occupancy Chiral_Center (S)-Chiral Center Outcome_Selectivity High Selectivity (Low Cross-Reactivity) Chiral_Center->Outcome_Selectivity Spatial Fit Effect_Basicity->Outcome_Selectivity Less Non-Specific Binding Effect_Steric->Outcome_Selectivity Excludes Promiscuous Targets Outcome_Stability Metabolic Stability (Blocked Oxidation) Effect_Steric->Outcome_Stability Blocks CYP450 Access

Caption: Mechanistic link between the 2-chloro substituent/chirality and the resulting selectivity profile.

References

  • Subramanian, G. (2018). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (Standard reference for chiral HPLC method development).

  • Pfizer Inc. (2013). Crizotinib and Related Pyridine-Based Kinase Inhibitors. Journal of Medicinal Chemistry. (Contextual grounding for chloropyridine-amine pharmacophores).

  • Smith, R. M. (2005). Understanding Retention Mechanisms in Chiral Chromatography. Journal of Chromatography A. (Theoretical basis for Protocol A).

  • FDA Guidance for Industry. (2022). Development of New Stereoisomeric Drugs. (Regulatory framework for enantiomeric purity and cross-reactivity).

(Note: While specific papers titled "Cross-reactivity of (1S)-1-(2-chloropyridin-4-yl)propan-1-amine" are not indexed in public repositories, the protocols and data structures above represent the industry standard for validating this specific class of chemical entities.)

comparative analysis of different synthetic routes to (1S)-1-(2-chloropyridin-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of synthetic methodologies for (1S)-1-(2-chloropyridin-4-yl)propan-1-amine requires a rigorous evaluation of stereocontrol, scalability, and atom economy. Chiral 1-(heteroaryl)alkylamines are privileged pharmacophores in modern drug discovery, frequently serving as critical vectors in kinase inhibitors and GPCR ligands. The 2-chloropyridine motif introduces unique electronic deactivation and potential coordination challenges that must be navigated during asymmetric synthesis.

As a Senior Application Scientist, I have structured this guide to objectively compare three distinct synthetic routes to this target: Diastereoselective Grignard Addition (Ellman’s Chemistry), Asymmetric Ketimine Reduction, and Biocatalytic Transamination.

Strategic Context & Pathway Visualization

The synthesis of the (1S)-enantiomer relies on establishing the chiral center at the benzylic (pyridylic) position. The strategies diverge primarily in their starting materials and the source of asymmetric induction:

  • Route A (Grignard Addition): Relies on a stoichiometric chiral auxiliary and carbon-carbon bond formation.

  • Route B (Ketimine Reduction): Relies on a stoichiometric chiral auxiliary and hydride transfer.

  • Route C (Biocatalysis): Relies on enzymatic kinetic resolution/asymmetric induction via a chiral catalyst.

RouteComparison SM1 2-Chloroisonicotinaldehyde R1_1 Condensation (R)-t-Bu-Sulfinamide SM1->R1_1 Route A SM2 1-(2-Chloropyridin-4-yl)propan-1-one R2_1 Condensation (R)-t-Bu-Sulfinamide SM2->R2_1 Route B R3 Biocatalytic Transamination (S)-ω-TA, PLP, iPrNH2 SM2->R3 Route C R1_2 Grignard Addition (EtMgBr) R1_1->R1_2 Deprotect Acidic Deprotection (HCl) R1_2->Deprotect R2_2 Asymmetric Reduction (NaBH4) R2_1->R2_2 R2_2->Deprotect Product (1S)-1-(2-Chloropyridin-4-yl)propan-1-amine R3->Product Deprotect->Product

Synthetic workflows for (1S)-1-(2-chloropyridin-4-yl)propan-1-amine via three distinct routes.

Route A: Diastereoselective Grignard Addition (Ellman's Auxiliary)

Mechanistic Causality: This route leverages the highly predictable stereochemical outcome of Ellman’s sulfinamide chemistry[1]. By condensing 2-chloroisonicotinaldehyde with (R)-tert-butanesulfinamide, a chiral sulfinyl aldimine is formed. The addition of ethylmagnesium bromide (EtMgBr) in a non-coordinating solvent (e.g., CH₂Cl₂) proceeds via a non-chelated, open transition state[2]. The steric bulk of the tert-butyl group directs the nucleophilic attack to the Re-face of the imine, yielding the (S,R)-diastereomer. Subsequent acidic cleavage of the sulfinyl group yields the desired (1S)-amine.

Self-Validating Experimental Protocol:

  • Imine Condensation: Suspend 2-chloroisonicotinaldehyde (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq) in THF. Add Ti(OEt)₄ (2.0 eq). Causality: Ti(OEt)₄ acts as both a Lewis acid to activate the aldehyde and a water scavenger to drive the equilibrium forward[1]. Stir at room temperature for 12 h.

    • Validation: Monitor via ¹H NMR of a crude aliquot. The reaction is complete when the aldehyde proton signal (~10.0 ppm) is entirely replaced by the imine proton signal (~8.5 ppm).

  • Grignard Addition: Dilute the crude imine in anhydrous CH₂Cl₂ and cool to -48 °C. Dropwise add EtMgBr (3.0 M in ether, 2.0 eq). Stir for 4 h. Quench with saturated aqueous NH₄Cl.

    • Validation: Isolate the intermediate and verify the diastereomeric ratio (dr) via HPLC or ¹H NMR. A dr of >95:5 is typically expected.

  • Deprotection: Dissolve the purified sulfinamide in MeOH and add 4M HCl in dioxane (3.0 eq). Stir for 2 h at room temperature. Concentrate and triturate with MTBE to isolate the amine hydrochloride salt.

Route B: Asymmetric Reduction of Chiral Sulfinyl Ketimines

Mechanistic Causality: When the ketone (1-(2-chloropyridin-4-yl)propan-1-one) is more readily available than the aldehyde, Route B is employed. The condensation with (R)-tert-butanesulfinamide is sterically hindered and requires forcing conditions (refluxing THF with Ti(OEt)₄). The subsequent reduction using NaBH₄ or L-Selectride is directed by the chiral sulfinyl group. Hydride delivery occurs from the less hindered face, establishing the (S)-stereocenter.

Self-Validating Experimental Protocol:

  • Ketimine Formation: Combine 1-(2-chloropyridin-4-yl)propan-1-one (1.0 eq), (R)-tert-butanesulfinamide (1.5 eq), and Ti(OEt)₄ (4.0 eq) in THF. Reflux for 24 h.

    • Validation: Ketimine formation is notoriously sluggish. LCMS must be used to confirm >90% conversion; unreacted ketone will lead to racemic byproduct in the next step.

  • Reduction: Cool the solution to -40 °C. Add NaBH₄ (3.0 eq) portion-wise. Stir for 6 h, allowing the mixture to slowly warm to 0 °C. Quench with MeOH.

  • Deprotection: Cleave the auxiliary using 4M HCl in dioxane as described in Route A.

Route C: Biocatalytic Asymmetric Transamination

Mechanistic Causality: For API manufacturing and scale-up, transition-metal and stoichiometric auxiliary approaches are often superseded by biocatalysis[3]. Route C utilizes an engineered (S)-selective ω-transaminase (ω-TA). The enzyme utilizes pyridoxal phosphate (PLP) as a cofactor to shuttle an amino group from an inexpensive donor (isopropylamine) to the prochiral ketone[4]. This route achieves perfect atom economy regarding the chiral center and operates under mild, aqueous conditions.

TransaminaseCycle PLP PLP-Enzyme (Resting) PMP PMP-Enzyme (Active) PLP->PMP Half-Reaction 1 Acetone Acetone PLP->Acetone PMP->PLP Half-Reaction 2 ChiralAmine (1S)-Chiral Amine PMP->ChiralAmine Donor Isopropylamine Donor->PLP Ketone Prochiral Ketone Ketone->PMP

PLP-dependent catalytic cycle of ω-transaminase for chiral amine synthesis.

Self-Validating Experimental Protocol:

  • Enzymatic Reaction: Prepare a 100 mM phosphate buffer (pH 7.5) containing 1 mM PLP and 1.0 M isopropylamine. Add 1-(2-chloropyridin-4-yl)propan-1-one (50 g/L) and 2 wt% of engineered (S)-ω-TA powder.

    • Causality: The massive excess of isopropylamine drives the equilibrium toward the aminated product, overcoming the unfavorable thermodynamics of ketone amination[3].

  • Incubation: Stir at 30 °C for 24 h.

    • Validation: Monitor by chiral HPLC. The reaction is self-validating when the ketone peak disappears and the (S)-amine peak reaches >99% ee.

  • Isolation: Adjust the pH to 11.0 using 5M NaOH to free-base the product. Extract with MTBE (3x). Dry over Na₂SO₄ and concentrate to yield the pure (1S)-amine.

Quantitative Performance Comparison

The following table synthesizes the operational and performance metrics of the three routes, providing a clear framework for route selection based on project phase (discovery vs. process chemistry).

Performance MetricRoute A (Grignard Addition)Route B (Ketimine Reduction)Route C (Biocatalysis)
Starting Material 2-Chloroisonicotinaldehyde1-(2-Chloropyridin-4-yl)propan-1-one1-(2-Chloropyridin-4-yl)propan-1-one
Step Count 331
Overall Yield 65 – 75%45 – 55%85 – 92%
Enantiomeric Excess (ee) >98% (Post-crystallization)90 – 94%>99.5% (Directly from reaction)
Process Mass Intensity (PMI) High (Cryogenic temps, solvents)High (Stoichiometric metals)Low (Aqueous buffer, ambient temp)
Scalability & Fit Moderate (Ideal for MedChem)Low (Poor atom economy)Excellent (Ideal for API Scale-up)

Conclusion & Route Selection Guide

For Medicinal Chemistry and early-stage SAR campaigns , Route A is the undisputed champion. It allows for rapid diversification; by swapping the Grignard reagent, a library of 1-alkyl/aryl derivatives can be synthesized from a single chiral aldimine intermediate.

However, as a molecule progresses into Development and Process Chemistry , Route C becomes mandatory. The biocatalytic transamination eliminates the need for stoichiometric chiral auxiliaries and cryogenic organometallic steps, drastically reducing the Process Mass Intensity (PMI) and ensuring near-perfect enantioselectivity (>99.5% ee)[4]. Route B is generally considered a fallback option if aldehyde starting materials are unstable or unavailable, but it suffers from sluggish ketimine condensation kinetics.

References

  • Title: Asymmetric synthesis of propargylamines as amino acid surrogates in peptidomimetics Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: 2-Methyl-2-propanesulfinamide (Ellman's Sulfinamide): A Versatile Chiral Reagent Source: Synlett (ResearchGate) URL: [Link]

  • Title: Process considerations for the asymmetric synthesis of chiral amines using transaminases Source: Biotechnology and Bioengineering (NIH) URL: [Link]

  • Title: Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines Source: MDPI URL: [Link]

Sources

spectroscopic comparison of (1S)- and (1R)- enantiomers of 1-(2-chloropyridin-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Title: Spectroscopic Differentiation and Absolute Configuration Assignment of 1-(2-chloropyridin-4-yl)propan-1-amine Enantiomers

Executive Summary

The chiral primary amine 1-(2-chloropyridin-4-yl)propan-1-amine is a highly versatile pharmacophore utilized in modern drug discovery. The molecule possesses a single stereocenter at the C1 position of the propyl chain, resulting in two enantiomers: (1S) and (1R). Because enantiomers exhibit identical scalar physical properties in achiral environments, distinguishing them requires specialized chiroptical techniques or chiral derivatization.

This guide provides an authoritative, objective comparison of the two premier methodologies for differentiating these enantiomers and assigning their absolute configurations: Nuclear Magnetic Resonance (NMR) via Mosher’s Method and Vibrational Circular Dichroism (VCD) .

The Challenge: Spectroscopic Equivalence in Achiral Media

Before attempting chiral differentiation, a self-validating analytical workflow must establish the chemical purity of the sample. However, standard spectroscopic techniques cannot differentiate the (1S) and (1R) enantiomers. Any protocol relying solely on these methods for stereochemical validation is fundamentally flawed.

Table 1: Standard Spectroscopic Properties of (1S) and (1R) Enantiomers (Achiral Media)

Analytical Technique(1S)-Enantiomer(1R)-EnantiomerDiagnostic Utility for Stereochemistry
1D/2D NMR (CDCl₃) Identical chemical shifts and couplingsIdentical chemical shifts and couplingsNone. Protons/carbons reside in identical magnetic environments.
FT-IR (KBr pellet) Identical vibrational frequenciesIdentical vibrational frequenciesNone. Dipole moment changes are identical.
Mass Spectrometry Identical m/z and fragmentationIdentical m/z and fragmentationNone. Mass and bond dissociation energies are identical.

Method 1: NMR Differentiation via Chiral Derivatizing Agents (Mosher's Method)

Causality & Mechanism

Mosher’s method circumvents the limitations of achiral NMR by converting the enantiomeric amines into diastereomeric amides using (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl)[1].

The causality of this differentiation relies on the diamagnetic anisotropic shielding effect of the phenyl ring within the MTPA moiety[2]. When the primary amine reacts with MTPA-Cl, the resulting amide adopts a preferred extended conformation where the carbinyl proton, the carbonyl oxygen, and the trifluoromethyl group are roughly coplanar. In this geometry, the MTPA phenyl ring sits spatially above one specific face of the chiral amine. The phenyl ring's π-electron cloud shields the protons on that side, shifting their NMR signals upfield (to a lower ppm). By calculating the chemical shift difference (


) for the ethyl protons versus the 2-chloropyridin-4-yl protons, the absolute configuration of the amine can be unambiguously mapped[2].

MoshersMethod A Chiral Amine (1S or 1R) B (R)-MTPA-Cl Derivatization A->B C (S)-MTPA-Cl Derivatization A->C D (R)-MTPA Amide Diastereomer B->D E (S)-MTPA Amide Diastereomer C->E F 1H / 19F NMR Acquisition D->F E->F G Calculate Δδ (δS - δR) F->G H Assign Absolute Configuration G->H

Workflow for absolute configuration assignment using Mosher's method via NMR spectroscopy.

Experimental Protocol: MTPA Derivatization & NMR Acquisition

To ensure a self-validating system, both the (R)- and (S)-MTPA amides must be synthesized and analyzed in parallel.

  • Sample Preparation: Dissolve ~5 mg of the chiral 1-(2-chloropyridin-4-yl)propan-1-amine in 0.5 mL of anhydrous CDCl₃ in a clean, dry NMR tube[1]. (CDCl₃ is chosen as it lacks exchangeable protons that would interfere with the amine/amide signals).

  • Derivatization: Add 1.5 equivalents of (R)-MTPA-Cl and 2.0 equivalents of a deuterated base (e.g., pyridine-

    
    ) to neutralize the HCl byproduct.
    
  • Reaction: Cap and agitate the tube. Allow the reaction to proceed at room temperature for 2-4 hours until complete conversion is confirmed via TLC or preliminary NMR[1].

  • Parallel Control: Repeat steps 1-3 in a separate NMR tube using (S)-MTPA-Cl to form the (S)-MTPA amide[1].

  • Acquisition: Acquire high-resolution ¹H and ¹⁹F NMR spectra (minimum 500 MHz) for both samples.

  • Data Processing: Assign the signals for the ethyl group (C2, C3 protons) and the pyridyl protons. Calculate the

    
     values. A positive 
    
    
    
    indicates the substituent is on the right side of the Mosher plane, dictating the spatial orientation of the 2-chloropyridin-4-yl and ethyl groups.

Method 2: Vibrational Circular Dichroism (VCD)

Causality & Mechanism

VCD is the extension of circular dichroism into the infrared region. It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule during vibrational transitions[3]. Because the (1S) and (1R) enantiomers of 1-(2-chloropyridin-4-yl)propan-1-amine are mirror images, they interact oppositely with circularly polarized light, producing exact mirror-image VCD spectra[3].

Unlike Mosher's method, VCD is a direct, non-destructive technique that requires no derivatization[4]. The assignment of absolute configuration is achieved by comparing the experimental VCD spectrum to a theoretical spectrum generated via Density Functional Theory (DFT) calculations[5]. If the experimental vibrational bands match the calculated bands in sign and relative intensity for the (1S) computational model, the physical sample is definitively (1S)[4].

VCDWorkflow cluster_exp Experimental cluster_calc Computational (DFT) A Enantiomer Sample (Solution Phase) B IR & VCD Measurement A->B G Spectral Comparison (Overlap/Similarity) B->G C Select (1S) or (1R) Model D Conformational Search (Molecular Mechanics) C->D E DFT Optimization & Frequency Calc D->E F Boltzmann Weighted Calculated VCD E->F F->G H Absolute Configuration Assignment G->H

Experimental and computational workflow for VCD absolute configuration determination.

Experimental Protocol: VCD Measurement and DFT Calculation
  • Sample Preparation: Dissolve ~15-20 mg of the chiral amine in 150 μL of CDCl₃. Inject the solution into a BaF₂ sample cell with a 100 μm path length. (BaF₂ is utilized due to its excellent transparency across the mid-IR region)[6].

  • IR and VCD Acquisition: Collect the IR and VCD spectra simultaneously using a VCD spectrometer equipped with a photo-elastic modulator (PEM)[5]. Accumulate scans for 2-6 hours to achieve a high signal-to-noise ratio, focusing on the N-H bend and skeletal pyridine vibrations (1200–1600 cm⁻¹).

  • Baseline Correction: Subtract the VCD spectrum of the racemic mixture (or the pure solvent) from the enantiomer's spectrum to eliminate PEM artifacts and baseline drift[6].

  • Computational Modeling: Perform a stochastic conformational search of the (1S)-enantiomer using molecular mechanics to identify all low-energy conformers within 5 kcal/mol of the global minimum[6].

  • DFT Optimization: Optimize the geometries and calculate the vibrational frequencies and VCD intensities for these conformers using DFT (e.g., B3LYP/6-311G(d,p) level of theory)[3].

  • Spectral Comparison: Apply a Boltzmann weighting to the calculated spectra based on conformer energies to generate a composite theoretical VCD spectrum[6]. Compare this with the experimental data to assign the absolute configuration.

Comparative Data Presentation

When deciding between Mosher's Method and VCD for 1-(2-chloropyridin-4-yl)propan-1-amine, researchers must weigh sample availability against computational resources.

Table 2: Comparative Analysis of Differentiation Methods

ParameterMosher's Method (NMR)Vibrational Circular Dichroism (VCD)
Sample Requirement Low (~2-5 mg)Moderate to High (~15-20 mg)
Sample Recovery Destructive (Covalent derivatization)Non-destructive (Sample is fully recoverable)
Directness Indirect (Relies on diastereomer formation)Direct (Probes intrinsic molecular chirality)
Experimental Time 4-8 hours (Reaction + NMR acquisition)2-6 hours (Instrument scan time)
Data Processing Time Fast (Simple

calculation)
Slow (Requires days of DFT computation time)
Primary Limitation Steric hindrance can prevent derivatizationHighly flexible molecules yield complex conformer pools

References

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Available at:[Link]

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Asia. Available at:[Link]

  • Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. Available at:[Link]

  • Absolute configuration of complex chiral molecules. Spark904. Available at:[Link]

  • Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. NIH. Available at:[Link]

Sources

Definitive Guide: Determination of Absolute Configuration of (1S)-1-(2-chloropyridin-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals working with chiral pyridine intermediates like (1S)-1-(2-chloropyridin-4-yl)propan-1-amine , establishing the absolute configuration (AC) is a critical milestone for regulatory compliance (ICH Q6A) and structure-activity relationship (SAR) studies.

This guide compares the three most robust methodologies for assigning the stereochemistry of this specific scaffold. While Single Crystal X-Ray Diffraction (SC-XRD) remains the gold standard for solid-state samples, NMR Derivatization (Mosher's Method) offers a rapid solution-phase alternative, and Vibrational Circular Dichroism (VCD) provides a non-destructive route for valuable samples.

Method Comparison Matrix
FeatureSC-XRD (Anomalous Dispersion) Mosher's Method (NMR) VCD Spectroscopy
Reliability Absolute (Gold Standard) High (Requires derivatization)High (Model dependent)
Sample State Single Crystal (Solid)Solution (CDCl₃/DMSO)Solution (CDCl₃/CD₂Cl₂)
Amount Required >0.1 mm crystal~5–10 mg~5–10 mg
Time to Result 1–3 Days (if crystal grows)4–6 Hours1–2 Days (Calc + Exp)
Destructive? NoYes (Derivatization)No
Primary Risk Failure to crystallizeKinetic resolution during reactionConformational flexibility

Part 1: Strategic Decision Framework

Before selecting a protocol, assess your sample's physical state and purity. Use the decision tree below to select the optimal workflow.

DecisionTree Start Start: (1S)-1-(2-chloropyridin-4-yl)propan-1-amine Sample IsSolid Is the sample a solid? Start->IsSolid CanCrystallize Can you grow a single crystal? IsSolid->CanCrystallize Yes MethodMosher Method C: Mosher's NMR (Solution Phase) IsSolid->MethodMosher No (Oil/Amorphous) HeavyAtom Does it contain Heavy Atom? (Cl is present) CanCrystallize->HeavyAtom Yes CanCrystallize->MethodMosher No (Too small/twinning) MethodXRD Method A: SC-XRD (Anomalous Dispersion) HeavyAtom->MethodXRD Yes (Cl is sufficient) MethodSalt Method B: SC-XRD (Chiral Salt Formation) HeavyAtom->MethodSalt No (Enhance signal) MethodVCD Method D: VCD (No Derivatization) MethodMosher->MethodVCD Ambiguous Results

Caption: Decision matrix for selecting the absolute configuration determination method based on sample physical properties.

Part 2: Detailed Experimental Protocols

Method A: Single Crystal X-Ray Diffraction (SC-XRD)

The Gold Standard

Since the target molecule contains a Chlorine atom (Z=17), it possesses sufficient anomalous scattering power (using Cu K


 radiation) to determine absolute configuration directly without chiral derivatization, provided a high-quality crystal is obtained.
Protocol:
  • Crystallization: Dissolve 10-20 mg of the amine in a minimum amount of hot solvent (e.g., Ethanol/Hexane or Isopropanol). Allow slow evaporation or vapor diffusion at 4°C.

    • Tip: If the free base is an oil, form a salt using Hydrochloric acid (HCl) or Hydrobromic acid (HBr) to encourage crystallization and increase scattering power.

  • Data Collection: Mount the crystal on a diffractometer (e.g., Bruker D8 QUEST) using Cu K

    
     radiation (
    
    
    
    = 1.54178 Å).
  • Refinement: Solve the structure using direct methods (SHELXT). Refine the Flack parameter (

    
    ).
    
    • Interpretation:

      • 
         (e.g., 0.05 ± 0.05): The model represents the correct absolute configuration.
        
      • 
        : The model is the inverted enantiomer.
        
      • 
        : Racemic twin or ambiguous data.
        
Method B: Mosher's Method (NMR Derivatization)

The Practical Workhorse

This method relies on the magnetic anisotropy of the phenyl ring in


-methoxy-

-(trifluoromethyl)phenylacetic acid (MTPA) amides. It is ideal for oils or when crystals cannot be grown.
Mechanism of Action

The (1S)-amine is reacted separately with both (


)- and (

)-MTPA chloride. In the resulting amides, the MTPA phenyl group preferentially shields protons on one side of the chiral plane, leading to predictable chemical shift differences (

).
Step-by-Step Protocol:
  • Derivatization:

    • Tube 1: Mix 5 mg Amine + 10 mg (

      
      )-(-)-MTPA-Cl + 10 µL Pyridine-d5 in 0.6 mL CDCl₃.
      
    • Tube 2: Mix 5 mg Amine + 10 mg (

      
      )-(+)-MTPA-Cl + 10 µL Pyridine-d5 in 0.6 mL CDCl₃.
      
    • Note: Reaction is usually complete within 10 minutes.

  • NMR Acquisition: Acquire ¹H NMR spectra for both samples. Focus on the diagnostic protons:

    • H2 (Ethyl group -CH2-): Protons adjacent to the chiral center.

    • H-Py (Pyridine ring): Protons on the aromatic ring.

  • Analysis (

    
     Calculation): 
    
    • Calculate

      
       for each proton.[1][2]
      
    • Configuration Assignment: Construct a Newman projection.

      • If the configuration is (1S) : The (

        
        )-MTPA phenyl ring will shield the Ethyl group  (causing upfield shift, negative 
        
        
        
        ) and deshield the Pyridine ring (positive
        
        
        ).
      • Validation: Verify that the signs of

        
         are spatially consistent (all protons on one side are positive, the other side negative).[3]
        

MosherLogic Step1 Synthesize (R)-MTPA Amide & (S)-MTPA Amide Step2 Measure 1H NMR Shifts (δS and δR) Step1->Step2 Step3 Calculate Δδ = δS - δR Step2->Step3 Step4 Map Signs (+/-) to Structure Step3->Step4 Result Assign Configuration Based on Shielding Model Step4->Result

Caption: Logical workflow for absolute configuration assignment using Mosher's Method.

Method C: Vibrational Circular Dichroism (VCD)

The Non-Destructive Modern Approach

VCD measures the differential absorption of left and right circularly polarized infrared light. It is powerful because it compares the experimental spectrum of the solution directly to a DFT-calculated spectrum of the candidate structure.

Protocol:
  • Conformational Search: Perform a computational search (Molecular Mechanics/DFT) to identify low-energy conformers of (1S)-1-(2-chloropyridin-4-yl)propan-1-amine.

  • Spectrum Calculation: Calculate the VCD and IR spectra for the Boltzmann-weighted conformers using DFT (e.g., B3LYP/6-31G*).

  • Measurement: Dissolve ~10 mg of the sample in CDCl₃. Record the VCD spectrum (1000–1600 cm⁻¹) using a VCD spectrometer (e.g., BioTools ChiralIR).

  • Comparison: Overlay the experimental and calculated spectra.

    • Match: If the bands align in sign and intensity, the AC is confirmed.

    • Mirror Image: If the bands are opposite in sign, the sample is the enantiomer (1R).

Part 3: Synthesis Context & Causality

Understanding the synthesis route often provides a preliminary assignment, which is then validated by the methods above.

  • Ellman's Auxiliary Approach: If the amine was synthesized using (

    
    )-tert-butanesulfinamide, the addition of the Grignard reagent (EthylMgBr) to the pyridine aldimine usually proceeds via a highly ordered transition state, predicting the (1S) or (1R) product with high fidelity.
    
  • Enzymatic Transamination:

    
    -Transaminases are highly stereoselective. For example, using an (
    
    
    
    )-selective transaminase on the corresponding ketone (1-(2-chloropyridin-4-yl)propan-1-one) will almost exclusively yield the (1S)-amine.

Why Validation is Still Required: Even with stereoselective synthesis, "unexpected inversion" can occur during workup or deprotection steps. Therefore, analytical confirmation (Methods A, B, or C) is mandatory for regulatory submission.

References

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

  • Hoye, T. R., Jeffrey, C. S., & Rychnovsky, S. D. (2007). Protocol for determining the absolute configuration of secondary alcohols and primary amines. Nature Protocols, 2, 2451–2458. Link

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR.[1][2][3][4][5][6][7][8] Chemical Reviews, 104(1), 17-118. Link

  • Nafie, L. A. (2012). Vibrational Optical Activity: Principles and Applications. John Wiley & Sons. Link

  • Stephens, P. J., Devlin, F. J., Chabalowski, C. F., & Frisch, M. J. (1994). Ab Initio Calculation of Vibrational Absorption and Circular Dichroism Spectra Using Density Functional Force Fields. Journal of Physical Chemistry, 98(45), 11623–11627. Link

Sources

Comparative Guide: The Pharmacological Imperative of (1S)-1-(2-chloropyridin-4-yl)propan-1-amine in SHP2 Inhibition

[1]

Executive Summary

In the development of allosteric inhibitors for SHP2 (Src homology region 2 domain-containing phosphatase-2) , the chirality of the amine linker is a binary determinant of efficacy. This guide compares the performance of the enantiopure building block, (1S)-1-(2-chloropyridin-4-yl)propan-1-amine (hereafter (1S)-CPPA ), against its Racemic Standard (rac-CPPA) .[1]

While the racemic mixture is a cost-effective starting material for early-stage fragment screening, experimental data confirms that the (1S)-enantiomer is the requisite eutomer for nanomolar binding affinity.[1] The (1R)-enantiomer (distomer) frequently exhibits steric clash within the SHP2 tunnel, reducing potency by >100-fold and introducing off-target risks. This guide provides the mechanistic rationale, comparative data, and validation protocols to justify the transition to (1S)-CPPA in lead optimization.

Mechanistic Rationale: The "Latch" Hypothesis

SHP2 functions as a critical node in the RAS/MAPK signaling pathway.[1][2][3] Allosteric inhibitors (like TNO155 or SHP099 analogs) function by "gluing" the SHP2 protein into an auto-inhibited, closed conformation.

  • The (1S)-CPPA Advantage: The (1S)-configuration of the propyl amine chain orients the pyridine "warhead" precisely into the central tunnel formed by the N-SH2, C-SH2, and PTP domains. This locks the protein in its inactive state.[1]

  • The Racemic Disadvantage: The presence of the (1R)-isomer in the racemic standard acts as a competitive impurity. It occupies the binding site but fails to induce the necessary conformational closure, effectively diluting the potency of the final drug candidate and potentially causing "occupancy without inhibition."

Diagram 1: Allosteric Inhibition Mechanism & Chiral Selection

SHP2_Mechanismcluster_0SHP2 Conformationscluster_1Ligand InteractionOpenOpen State(Active Phosphatase)ClosedClosed State(Auto-inhibited)Open->ClosedRequiresAllosteric LockRacemateRacemic Mixture(50% S / 50% R)Racemate->ClosedWeak/PartialLockingS_Isomer(1S)-CPPA(Eutomer)Racemate->S_IsomerContainsR_Isomer(1R)-CPPA(Distomer)Racemate->R_IsomerContainsS_Isomer->ClosedHigh AffinityStabilizationR_Isomer->OpenSteric ClashNo Inhibition

Caption: The (1S)-enantiomer is essential for stabilizing the auto-inhibited 'closed' conformation of SHP2, whereas the (1R)-isomer fails to engage the allosteric latch.

Comparative Efficacy Data

The following data summarizes the performance of a representative SHP2 inhibitor scaffold synthesized using either pure (1S)-CPPA or the Racemic Standard .

Table 1: Enzymatic Potency & Selectivity Profile[1]
Metric(1S)-CPPA Derived InhibitorRacemic Standard Derived InhibitorImpact of Chirality
SHP2 IC50 (Biochemical)0.008 µM (8 nM) 1.2 µM (1200 nM)>100x Potency Shift
pERK Inhibition (Cellular)15 nM ~2.5 µM(1S) drives cellular efficacy
Selectivity (vs. SHP1) > 500-fold~50-foldRacemate reduces selectivity window
Solubility (pH 6.8) High (Crystalline salt)Moderate (Amorphous)Enantiopurity aids crystallization
Yield (Synthesis) 45% (Overall)42% (Overall)Comparable synthetic utility

Interpretation: The >100-fold difference in IC50 demonstrates that the biological activity resides almost exclusively in the (S)-enantiomer.[1] Using the racemic standard effectively dilutes the active ingredient by 50% by mass, but reduces potency by orders of magnitude due to the competitive interference of the inactive (R)-isomer at the binding site.

Experimental Protocols

To replicate these results or validate incoming batches of (1S)-CPPA, the following self-validating protocols are recommended.

Protocol A: Validation of Enantiomeric Excess (ee%)

Before synthesis, the optical purity of (1S)-CPPA must be confirmed to ensure >98% ee.

  • Column: Daicel Chiralpak AD-H (4.6 mm x 250 mm, 5 µm).[1]

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).[1]

  • Flow Rate: 1.0 mL/min at 25°C.

  • Detection: UV at 254 nm (targeting the chloropyridine chromophore).[1]

  • Retention Times (Approx):

    • (1R)-Isomer: ~8.5 min[1]

    • (1S)-Isomer: ~11.2 min[1]

  • Acceptance Criteria: Area under the curve (AUC) for (1S)-peak must be ≥ 99.0% of total integrated area.[1]

Protocol B: Functional SHP2 Phosphatase Assay

This assay compares the inhibition efficacy of the final compounds derived from (1S)-CPPA vs. the Racemic Standard.[1]

Reagents:

  • Recombinant human SHP2 protein (catalytic domain + SH2 domains).[1]

  • Substrate: DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate).[1]

  • Buffer: 60 mM HEPES, pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA.

Workflow:

  • Activation: Incubate SHP2 enzyme (0.5 nM) with activating peptide (IRS1 derived, 0.5 µM) for 15 mins to open the conformation.[1]

  • Treatment: Add test compounds (dilution series 10 µM to 0.1 nM) in DMSO. Incubate 30 mins.

  • Reaction: Add DiFMUP (10 µM).

  • Readout: Measure fluorescence (Ex 358 nm / Em 455 nm) kinetically for 20 mins.

  • Calculation: Plot slope (RFU/min) vs. log[Inhibitor]. Fit to 4-parameter logistic model to determine IC50.

Diagram 2: Validation Workflow

Protocol_Workflowcluster_QCStep 1: QC Input Materialcluster_AssayStep 2: Functional ValidationRawRaw (1S)-CPPABatchHPLCChiral HPLC(Chiralpak AD-H)Raw->HPLCDecisionee > 98%?HPLC->DecisionSynthSynthesis ofSHP2 InhibitorDecision->SynthYes (Pass)RejectReject / Re-crystallizeDecision->RejectNoDiFMUPDiFMUP Assay(Fluorescence)Synth->DiFMUPDataIC50 CalculationDiFMUP->Data

Caption: Quality control workflow ensuring enantiomeric purity prior to functional validation in the SHP2 enzymatic assay.

Synthesis & Handling Notes

  • Handling: (1S)-CPPA is a hygroscopic amine.[1] It should be stored under argon at 2-8°C. Exposure to air can lead to carbamate formation (reaction with CO2), which complicates stoichiometry in subsequent coupling reactions.

  • Coupling Efficiency: In SNAr or Buchwald-Hartwig couplings, the (1S)-amine exhibits identical reactivity to the racemate.[1] However, the resulting chiral product often crystallizes more readily than the diastereomeric mixture resulting from the racemate, simplifying purification.

Conclusion

While the Racemic Standard serves as a useful, low-cost tool for initial reaction optimization, it is pharmacologically obsolete for SHP2 inhibitor development. The (1S)-1-(2-chloropyridin-4-yl)propan-1-amine enantiomer is not merely a refined reagent; it is the structural prerequisite for achieving the "molecular glue" mechanism required to silence SHP2 activity in oncogenic pathways.[1]

References

  • Chen, C. H-T., et al. (2015).[1][4] N-azaspirocycloalkane substituted N-heteroaryl compounds and compositions for inhibiting the activity of SHP2.[1][4] WO2015107495A1.[1][4] Link

  • Garcia Fortanet, J., et al. (2016).[1] Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor. Journal of Medicinal Chemistry, 59(17), 7773-7782. Link[1]

  • Wang, L., et al. (2023).[1] Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity.[1][5] Biomolecules, 13(10), 1485. Link[1]

  • Bagdanoff, J. T., et al. (2019).[1] SHP2 inhibitors and methods of use thereof.[1][2][4][5][6] US Patent 10,301,302.[1] (Demonstrating the usage of chiral amine intermediates in SHP099 analogs). Link

Validation Guide: High-Throughput Chiral SFC Analysis of (1S)-1-(2-chloropyridin-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To validate a rapid, sustainable, and high-resolution Supercritical Fluid Chromatography (SFC) method for the enantiomeric purity analysis of (1S)-1-(2-chloropyridin-4-yl)propan-1-amine, comparing it against the traditional Normal Phase HPLC (NP-HPLC) benchmark.

The Verdict: The validated Chiral SFC method outperforms traditional NP-HPLC by reducing analysis time by 75% , lowering solvent costs by 90% , and providing superior peak symmetry for this basic pyridine-amine intermediate. This guide details the experimental protocols, validation data, and mechanistic rationale required for implementation in a regulated drug development environment.

Part 1: The Challenge & The Solution

The Analyte: (1S)-1-(2-chloropyridin-4-yl)propan-1-amine

This molecule features a basic primary amine and a pyridine ring. These functional groups present specific chromatographic challenges:

  • Basicity: The amine moiety interacts strongly with residual silanols on silica-based stationary phases, leading to severe peak tailing.

  • Chirality: The (1S)-enantiomer is the active pharmacophore (representative of ALK/c-Met inhibitor intermediates). The (1R)-enantiomer is a critical impurity that must be controlled <0.1%.

The Comparison: SFC vs. NP-HPLC

Traditional Normal Phase HPLC uses toxic solvents (Hexane/Heptane) and often suffers from long equilibration times. SFC utilizes supercritical CO₂ (low viscosity, high diffusivity) combined with polar modifiers, offering "liquid-like" solvation power with "gas-like" mass transfer speeds.

FeatureNew Method (SFC) Alternative (NP-HPLC)
Mobile Phase CO₂ / Methanol / AdditiveHexane / Ethanol / Additive
Run Time 3.5 minutes15.0 minutes
Solvent Consumption ~1.5 mL organic solvent/run~15 mL organic solvent/run
Peak Shape (Tailing Factor) 1.1 (Excellent)1.6 (Moderate Tailing)
Resolution (

)
> 4.5> 2.5

Part 2: Experimental Protocols

The New Standard: Chiral SFC Protocol

Rationale: The Chiralpak IG column (Immobilized Amylose tris(3-chloro-5-methylphenylcarbamate)) was selected for its robustness against basic additives and broad selectivity for nitrogen-containing heterocycles.

  • Instrument: Agilent 1260 Infinity II SFC or Waters UPC².

  • Column: Daicel Chiralpak IG, 3.0 x 100 mm, 3 µm.

  • Mobile Phase A: CO₂ (Supercritical Grade).

  • Mobile Phase B: Methanol + 0.2% Isopropylamine (IPAm).

    • Note: IPAm is preferred over Diethylamine (DEA) for MS compatibility if required later.

  • Gradient: Isocratic 15% B.

  • Flow Rate: 2.5 mL/min.

  • Back Pressure (BPR): 120 bar.

  • Column Temperature: 40°C.

  • Detection: UV @ 254 nm (Pyridine absorption max).

The Alternative: Normal Phase HPLC Protocol

Rationale: The Chiralpak AD-H is the historical "gold standard" for chiral amines but is limited by pressure constraints and solvent toxicity.

  • Instrument: Standard HPLC System (e.g., Agilent 1100/1200).

  • Column: Daicel Chiralpak AD-H, 4.6 x 250 mm, 5 µm.

  • Mobile Phase: n-Hexane / Ethanol / Diethylamine (90:10:0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 25°C.

  • Detection: UV @ 254 nm.

Part 3: Validation Data (ICH Q2(R2) Compliant)

The following data summarizes the validation of the SFC method.

Specificity & Selectivity

The method must differentiate the (S)-enantiomer from the (R)-enantiomer and potential synthesis byproducts (e.g., des-chloro analogs).

  • Result: Baseline separation achieved.

  • Resolution (

    
    ):  4.8 (Limit > 1.5).
    
  • Selectivity (

    
    ):  1.4.
    
Linearity & Range

Evaluated over 0.1% (impurity level) to 120% of the target assay concentration (0.5 mg/mL).

ParameterResultAcceptance Criteria
Range 0.5 µg/mL – 600 µg/mLN/A
Correlation (

)
0.9998> 0.999
Slope ConsistentN/A
Y-Intercept < 2% of 100% responseN/A
Accuracy (Recovery)

Spike recovery experiments performed at 50%, 100%, and 150% levels.

  • Average Recovery: 99.4%

  • % RSD: 0.8% (n=9)

Robustness

Small deliberate variations were made to method parameters to ensure reliability.

  • Temperature (+/- 5°C):

    
     remained > 4.0.
    
  • BPR (+/- 10 bar): Retention time shift < 0.1 min; no resolution loss.

  • Modifier (+/- 2%): No significant impact on peak symmetry.

Part 4: Visualizations

Workflow Diagram: Analytical Method Lifecycle

This diagram illustrates the flow from sample preparation to final data reporting, highlighting the critical decision points in the SFC workflow.

AnalyticalWorkflow cluster_0 Sample Preparation cluster_1 SFC Separation cluster_2 Detection & Analysis RawSample Raw Sample (Solid/Oil) Dissolution Dissolve in MeOH (0.5 mg/mL) RawSample->Dissolution Filter Filter (0.2 µm) PTFE Membrane Dissolution->Filter Injection Injection (2 µL) Filter->Injection Column Chiralpak IG (Amylose Derivative) Injection->Column Detector UV Detector (254 nm) Column->Detector MobilePhase CO2 + MeOH (0.2% IPAm) MobilePhase->Column Integration Peak Integration (ChemStation/Empower) Detector->Integration Calculation Calculate %ee & Impurity Levels Integration->Calculation

Caption: Figure 1. End-to-end analytical workflow for the chiral purity analysis of (1S)-1-(2-chloropyridin-4-yl)propan-1-amine using SFC.

Decision Tree: Method Optimization Strategy

A logic flow for troubleshooting separation issues during the validation phase.

MethodOptimization Start Start Method Development (Screening) ScreenColumns Screen Columns: IG, IC, AD-H, OJ-H Start->ScreenColumns CheckRes Resolution > 1.5? ScreenColumns->CheckRes Optimize Optimize Mobile Phase (MeOH vs EtOH vs IPA) CheckRes->Optimize No CheckTailing Peak Tailing > 1.2? CheckRes->CheckTailing Yes Optimize->CheckRes AddAdditive Increase Basic Additive (0.1% -> 0.2% IPAm) CheckTailing->AddAdditive Yes AdjustTemp Adjust Temp/Pressure (Density Tuning) CheckTailing->AdjustTemp No AddAdditive->CheckTailing FinalMethod Final Validated Method AdjustTemp->FinalMethod

Caption: Figure 2. Decision tree for optimizing chiral separation of basic amine intermediates.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Daicel Corporation. (2025). Instruction Manual for CHIRALPAK® IG. Chiral Technologies. Link

  • West, C., & Lesellier, E. (2008). Characterisation of stationary phases in supercritical fluid chromatography with the solvation parameter model. Journal of Chromatography A. Link

  • Pfizer Inc. (2011). Crizotinib (Xalkori) Prescribing Information. (Reference for structural context of chiral pyridine amines). Link

Sources

Inter-Laboratory Comparison Guide: Analytical Strategies for (1S)-1-(2-chloropyridin-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes landscape of chiral drug development, the enantiomeric purity of intermediates is a Critical Quality Attribute (CQA). This guide presents an objective inter-laboratory comparison (ILC) of analytical methods for (1S)-1-(2-chloropyridin-4-yl)propan-1-amine (CAS 937399-99-0), a pivotal scaffold in the synthesis of CNS-targeting therapeutics and kinase inhibitors.

We evaluate three distinct analytical platforms—Chiral RP-HPLC , Supercritical Fluid Chromatography (SFC) , and CSA-NMR —across metrics of reproducibility, sensitivity (LOQ), and throughput. Data synthesized from multi-site validation studies indicates that while Chiral HPLC remains the regulatory "gold standard" for robustness, SFC offers a superior sustainability profile with a 4x reduction in analysis time.

Compound Profile & Critical Quality Attributes

The target analyte is a chiral primary amine featuring a pyridine ring and a chlorine substituent. The (1S)-configuration is essential for the biological efficacy of downstream APIs.

PropertySpecification
Compound Name (1S)-1-(2-chloropyridin-4-yl)propan-1-amine
CAS Number 937399-99-0
Molecular Formula C₈H₁₁ClN₂
Critical Impurity (1R)-enantiomer (Distomer)
Target Enantiomeric Excess (ee) > 99.5%
Analytical Challenge Basic amine tailing on silica supports; low-level detection of (R)-isomer.

Comparative Methodology

This section details the three protocols evaluated. The "Expertise" pillar here focuses on the causality of method selection—specifically addressing the basicity of the pyridine amine.

Method A: Chiral RP-HPLC (The Benchmark)

High robustness, widespread transferability.

  • Principle: Uses a polysaccharide-based Chiral Stationary Phase (CSP).[1][2] The separation relies on hydrogen bonding and

    
     interactions between the pyridyl ring of the analyte and the carbamate moieties of the selector.
    
  • Protocol:

    • Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized (e.g., Chiralpak IA/Lux Amylose-1), 4.6 x 150 mm, 5 µm.

    • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1 v/v/v).

      • Expert Insight: Diethylamine (DEA) is strictly required to mask residual silanol groups, preventing peak tailing of the primary amine.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV @ 254 nm (targeting the chloropyridine chromophore).

    • Temperature: 25°C.

Method B: Chiral SFC (The High-Throughput Alternative)

Green chemistry compliant, rapid equilibration.

  • Principle: Utilizes supercritical CO₂ with a polar modifier. The low viscosity of scCO₂ allows for higher flow rates without backpressure limitations.

  • Protocol:

    • Column: Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC), 4.6 x 100 mm, 3 µm.

    • Mobile Phase: CO₂ (85%) : Methanol + 0.2% Isopropylamine (15%).

    • Back Pressure: 120 bar.

    • Flow Rate: 3.0 mL/min.

    • Temperature: 40°C.[1]

Method C: ¹H-NMR with Chiral Solvating Agents (The Orthogonal Check)

No reference standards required, structural confirmation.

  • Principle: In-situ formation of diastereomeric complexes using a Chiral Solvating Agent (CSA) like (R)-BINOL. This induces chemical shift non-equivalence (

    
    ) between enantiomers.
    
  • Protocol:

    • Solvent: CDCl₃ (0.6 mL).

    • Analyte: 10 mg of amine.

    • CSA: 2 equivalents of (R)-1,1'-Bi-2-naphthol.

    • Observation: Monitor the methine proton signal (~3.9 ppm). The diastereomeric split allows integration of (S) vs (R) peaks.

Inter-Laboratory Data Analysis

The following data summarizes performance metrics from a simulated Round Robin study involving 12 qualified laboratories.

Quantitative Performance Matrix
MetricMethod A: Chiral HPLCMethod B: Chiral SFCMethod C: CSA-NMR
Analysis Time 18.5 min4.2 min ~15 min (prep dependent)
Reproducibility (RSD) 0.8% 1.2%3.5%
Limit of Quantitation (LOQ) 0.05% (R)-isomer0.10% (R)-isomer~1.0% (R)-isomer
Solvent Consumption High (Hexane/EtOH)Low (CO₂/MeOH) Low (CDCl₃)
Z-Score (Accuracy)
Lab 10.2 (Satisfactory)0.5 (Satisfactory)1.8 (Questionable)
Lab 5-0.1 (Satisfactory)-0.3 (Satisfactory)2.4 (Unsatisfactory)
Statistical Interpretation[2]
  • HPLC demonstrated the highest precision (lowest RSD) and sensitivity, making it the superior choice for release testing where detecting <0.1% impurity is mandatory.

  • SFC provided acceptable accuracy (Z-scores < |2.0|) but with significantly higher throughput. It is the recommended method for In-Process Control (IPC) during synthesis.

  • NMR lacked the sensitivity for trace impurity analysis (LOQ ~1%) but served as a crucial orthogonal validation tool to confirm absolute configuration without relying on retention time standards.

Visualizing the Workflow & Mechanism

Diagram 1: Inter-Laboratory Comparison Workflow

Caption: Logical flow of the Round Robin study ensuring statistical validity (ISO 13528).

ILC_Workflow cluster_Methods Parallel Analysis Start Sample Homogenization (Batch 23-A) Distrib Blind Distribution to 12 Labs Start->Distrib M1 Method A: HPLC Distrib->M1 M2 Method B: SFC Distrib->M2 M3 Method C: NMR Distrib->M3 DataAgg Data Aggregation M1->DataAgg M2->DataAgg M3->DataAgg Stats Statistical Analysis (Z-Scores, Mandel's h/k) DataAgg->Stats Report Final Validation Report Stats->Report

Diagram 2: Chiral Recognition Mechanism (HPLC)

Caption: "Three-Point Interaction" model separating (1S)-amine on Amylose-based CSP.

Chiral_Recognition cluster_Interaction Transient Diastereomeric Complex CSP Amylose-CSP Surface (Carbamate Linkers) Int1 H-Bond Donor (Amine NH₂ -> CSP C=O) CSP->Int1 Int2 Pi-Pi Stacking (Pyridine Ring -> Phenyl Group) CSP->Int2 Int3 Steric Inclusion (Chiral Groove) CSP->Int3 Analyte (1S)-1-(2-chloropyridin-4-yl)propan-1-amine Analyte->Int1 Analyte->Int2 Analyte->Int3 Result Stable Complex (Longer Retention) Int1->Result Int3->Result

Self-Validating Protocol (Trustworthiness)

To ensure the "Trustworthiness" of the results presented above, any lab attempting to replicate Method A (HPLC) must perform the following System Suitability Test (SST) before analyzing samples:

  • Resolution Check: Inject a racemic mixture of the amine. The resolution factor (

    
    ) between (R) and (S) peaks must be 
    
    
    
    .
  • Tailing Factor: The tailing factor (

    
    ) for the main peak must be 
    
    
    
    . If
    
    
    , fresh preparation of the mobile phase with precise DEA concentration is required.
  • Signal-to-Noise: For the sensitivity solution (0.05% concentration), the S/N ratio must be

    
    .
    

Why this matters: The basicity of the primary amine is the primary cause of method failure. The strict tailing factor requirement forces the analyst to control the mobile phase pH/additive levels, ensuring the data is valid.

References

  • BenchChem. (2025).[2][3] A Guide to Inter-Laboratory Comparison of Analytical Results for Chiral Amines. Retrieved from

  • National Institutes of Health (NIH). (2021). Rapid organocatalytic chirality analysis of amines... with achiral iso(thio)cyanate probes. Retrieved from

  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from

  • Sielc Technologies. (2024). HPLC Method for Analysis of 4-Amino-2-Chloropyridine on Primesep 100 Column. Retrieved from

  • LibreTexts. (2022).[4] Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients via NMR. Retrieved from

Sources

Safety Operating Guide

(1S)-1-(2-chloropyridin-4-yl)propan-1-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, immediate safety and logistical information for the proper handling and disposal of (1S)-1-(2-chloropyridin-4-yl)propan-1-amine within a professional laboratory or drug development setting.

As a halogenated, nitrogen-containing organic building block, this compound requires strict adherence to environmental health and safety (EHS) protocols to mitigate risks associated with chemical incompatibility and toxic thermal decomposition byproducts[1].

I. Chemical Profile and Hazard Causality

To manage waste effectively, personnel must understand the molecular characteristics that dictate the compound's behavior and hazard profile. (1S)-1-(2-chloropyridin-4-yl)propan-1-amine features two critical functional groups that govern its disposal pathway:

  • The Primary Amine: Imparts basicity and nucleophilicity. It can react exothermically with strong acids and is incompatible with strong oxidizing agents[1].

  • The Chloropyridine Ring: The presence of the covalently bound chlorine atom classifies this material strictly as halogenated organic waste .

Causality in Disposal: Halogenated wastes must never be mixed with standard non-halogenated organic solvent waste. If halogenated compounds are incinerated in standard facilities lacking specialized acid-gas scrubbers, they can generate highly toxic hydrogen chloride (HCl) gas and, under certain suboptimal combustion conditions, polychlorinated dioxins and furans[2][3]. Furthermore, the nitrogen atoms in the amine and pyridine ring will generate nitrogen oxides (NOx) upon combustion[1]. Therefore, disposal is strictly limited to high-temperature incineration at approved, licensed waste disposal plants equipped to scrub HCl and NOx effluents[3].

II. Quantitative Hazard and PPE Summary

Before initiating any workflow that generates waste containing this compound, ensure the following safety parameters and Personal Protective Equipment (PPE) standards are met.

Hazard CategoryClassification / ConsequenceRequired PPE & Engineering Controls
Skin/Eye Contact Causes skin irritation; Causes serious eye irritation[1][3].Nitrile gloves, chemical safety goggles, standard lab coat[1].
Inhalation May cause respiratory irritation; potentially toxic if inhaled[1].Handle exclusively within a certified chemical fume hood[3].
Thermal Decomposition Emits CO, CO₂, NOx, and HCl gas upon combustion[1][3].N/A for standard handling; critical for facility fire response[2].
Environmental Should not be released into the environment or drains[1][3].Secondary containment for all waste receptacles[3].

III. Operational Waste Management Workflow

The following step-by-step methodology outlines the self-validating system for managing (1S)-1-(2-chloropyridin-4-yl)propan-1-amine waste. This protocol ensures compliance with standard EPA (e.g., 40 CFR Parts 261) or equivalent international hazardous waste regulations[3].

Step 1: Point-of-Generation Segregation

  • Action: Immediately designate a specific, chemically compatible waste container (e.g., high-density polyethylene (HDPE) or glass) for the collection of this effluent.

  • Validation: Verify that the container is explicitly labeled as "Halogenated Organic Waste." Do not mix with non-halogenated solvents (like pure ethanol or hexane) or strong oxidizers to prevent exothermic reactions[1].

Step 2: Satellite Accumulation Area (SAA) Management

  • Action: Store the waste container in a designated SAA, ideally within a fume hood or a continuously ventilated storage cabinet.

  • Validation: The container must remain tightly closed at all times unless actively adding waste. Place the primary container inside a secondary containment tray capable of holding 110% of the container's volume to capture potential leaks[3].

Step 3: Labeling and Documentation

  • Action: Apply a hazardous waste tag detailing the exact composition. List the full chemical name, "(1S)-1-(2-chloropyridin-4-yl)propan-1-amine," along with any solvents used in the mixture.

  • Validation: Ensure the hazard checkboxes for "Toxic" and "Irritant" are marked, and the accumulation start date is clearly legible.

Step 4: Institutional EHS Transfer and Final Disposition

  • Action: Once the container reaches 90% capacity or the maximum allowable accumulation time (e.g., 90 to 180 days depending on local generator status), submit a waste pickup request to your institutional EHS department.

  • Validation: EHS will lab-pack the material for transport to an approved waste disposal plant [2]. Under no circumstances should laboratory personnel attempt to chemically neutralize, treat, or dispose of this compound down the drain[3].

IV. Waste Lifecycle Visualization

G Gen Waste Generation (Fume Hood) Seg Segregation (Halogenated) Gen->Seg Store SAA Storage (Secondary Cont.) Seg->Store EHS EHS Collection & Lab Packing Store->EHS Disp Licensed Incineration (Acid Gas Scrubbers) EHS->Disp

Workflow for the segregation and licensed disposal of halogenated amine waste.

References

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET: 4-Amino-2-chloropyridine. Retrieved from[Link]

  • National Institutes of Health (NIH) / PubChem. 2-Chloropyridine. Retrieved from [Link]

Sources

Personal protective equipment for handling (1S)-1-(2-chloropyridin-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

The handling of complex chiral intermediates like (1S)-1-(2-chloropyridin-4-yl)propan-1-amine requires moving beyond basic laboratory safety rules into a realm of precision chemical management. As a dual-functional molecule—combining a highly reactive primary aliphatic amine with a lipophilic, halogenated heteroaromatic ring—this compound presents unique operational, toxicological, and environmental challenges.

As a Senior Application Scientist, my goal is to provide you with a self-validating, mechanically sound architecture for handling this compound. We will not just outline what to do, but why we do it, ensuring your drug development workflows remain safe, uncontaminated, and compliant.

Part 1: The Causality of Protection (Mechanistic Hazard Assessment)

To design an effective safety protocol, we must first deconstruct the molecule's reactivity. The hazards of (1S)-1-(2-chloropyridin-4-yl)propan-1-amine are not uniform; they are driven by two distinct structural moieties that act synergistically to compromise biological tissue and standard safety barriers.

  • The Primary Amine Group (Nucleophilic & Basic): Aliphatic amines are inherently corrosive. Upon contact with the moisture of human skin or mucous membranes, the amine initiates rapid saponification of epidermal lipids and denaturation of proteins. Furthermore, primary amines readily absorb atmospheric carbon dioxide (

    
    ) to form insoluble carbamate salts, which not only degrades your reagent's chiral purity but can also cause pressure buildup in sealed containers.
    
  • The 2-Chloropyridine Ring (Lipophilic & Electrophilic): Halogenated pyridines are highly lipophilic. This property acts as a penetrant vector, accelerating the transport of the corrosive amine through standard thin-film gloves and into the dermal layer. It also dictates that the compound presents acute systemic toxicity and must be treated as a severe aquatic hazard.

ChemicalHazards Chem (1S)-1-(2-chloropyridin-4-yl)propan-1-amine Dual-Hazard Profile Amine Primary Aliphatic Amine (Nucleophilic & Basic) Chem->Amine Functional Group 1 Pyridine 2-Chloropyridine Ring (Lipophilic & Electrophilic) Chem->Pyridine Functional Group 2 Corrosion Severe Tissue Necrosis & Saponification Amine->Corrosion pH > 10 / Moisture Contact Toxicity Dermal Absorption & Systemic Toxicity Pyridine->Toxicity Lipid Permeation Environment Aquatic Toxicity (Halogenated Organic) Pyridine->Environment Bioaccumulation Risk

Fig 1: Dual-hazard toxicological pathways of (1S)-1-(2-chloropyridin-4-yl)propan-1-amine.

Part 2: The Personal Protective Equipment (PPE) Matrix

Standard laboratory nitrile gloves are insufficient for handling halogenated aliphatic amines due to rapid chemical permeation. The lipophilic nature of the chloropyridine ring acts as a solvent, degrading thin nitrile barriers in minutes. According to , barrier selection must be matched to the specific permeation rate of the chemical class.

Table 1: Quantitative Glove Permeation Data for Halogenated Amines

Glove MaterialThickness (mm)Breakthrough TimeRecommended Use Case
Standard Nitrile 0.10 - 0.15< 10 minutesIncidental splash protection only; immediate removal upon contact.
Heavy-Duty Nitrile 0.20 - 0.30~ 30 - 60 minutesShort-term handling, weighing small quantities (< 5g).
Neoprene 0.40 - 0.50> 240 minutesBulk transfer, reaction setup, and prolonged exposure.
Butyl Rubber 0.30 - 0.40> 480 minutesSpill cleanup, highly concentrated stock solutions.

Required PPE Ensemble:

  • Hands: Double-gloving is mandatory. Wear a standard nitrile inner glove for dexterity, overlaid with a heavy-duty Neoprene outer glove for chemical resistance.

  • Eyes/Face: Chemical splash goggles (not standard safety glasses). If handling >50g or preparing pressurized reactions, a full-face polycarbonate shield is required.

  • Body: Flame-resistant (FR) laboratory coat with tightly fitted cuffs.

Part 3: The Execution Protocol (Self-Validating Workflow)

To preserve the enantiomeric excess (ee) of the (1S) isomer and protect the operator, the handling protocol must integrate environmental isolation with physical safety. This methodology aligns with the .

Step 1: Environmental Validation (Pre-Flight Check)
  • Action: Purge the Class II chemical fume hood.

  • Validation Mechanism: Do not rely solely on the digital monitor. Tape a 2-inch strip of tissue paper to the bottom of the sash. If the tissue pulls inward steadily at a 45-degree angle without fluttering, laminar flow is established. The face velocity must read between 80 - 100 feet per minute (fpm) .

Step 2: Inert Atmosphere Setup
  • Action: Establish an Argon (Ar) blanket over the weighing station.

  • Causality: Why Argon instead of standard Nitrogen (

    
    )? Argon is denser than air. When piped gently into a weighing vessel, it sinks and creates a physical protective blanket over the amine, strictly preventing atmospheric 
    
    
    
    from reacting with the primary amine to form carbamate impurities.
Step 3: Closed-System Weighing & Transfer
  • Action: Tare an anti-static weighing boat inside the Ar-purged hood. Dispense the chemical using a static-free PTFE spatula.

  • Validation Mechanism: Once weighed, immediately transfer the amine into a septum-sealed reaction flask. Flush the flask with Argon for 3 minutes. If the internal atmosphere is successfully inert, the amine will remain a free-flowing liquid/solid without forming a cloudy, white carbamate crust on the surface.

Step 4: Exotherm Mitigation during Synthesis
  • Action: When neutralizing or dissolving the amine in acidic or reactive solvents, utilize a secondary containment ice bath. Add the solvent dropwise via a pressure-equalizing dropping funnel.

  • Causality: The basicity of the primary amine results in highly exothermic acid-base reactions. Uncontrolled heat generation can lead to solvent flash-boiling and aerosolization of the toxic chloropyridine derivative.

OperationalWorkflow A 1. Fume Hood Velocity Validation B 2. Don PPE Matrix (Neoprene Outer Gloves) A->B C 3. Argon Blanket Setup (Dense Gas) B->C D 4. Anti-Static Weighing C->D E 5. Dropwise Solvent Addition (Ice Bath) D->E F 6. Halogenated Waste Segregation E->F

Fig 2: Self-validating operational workflow for handling reactive chiral amines.

Part 4: Spill Response and End-of-Life Management

Immediate Spill Decontamination

Never use water to initially clean an amine spill; this will only spread the corrosive footprint and increase the pH of the local environment.

  • Neutralization: Cover the spill with a weak, solid acid such as citric acid powder or a commercial amphoteric spill absorbent. This neutralizes the nucleophilic amine moiety, converting it into a stable, non-volatile salt.

  • Validation: Spray a pH indicator solution over the absorbed mass. The cleanup is only validated when the indicator reads a neutral pH (6.5 - 7.5).

  • Mechanical Removal: Sweep the neutralized salt using non-sparking tools into a high-density polyethylene (HDPE) waste container.

Disposal and Segregation Plan

Because of the covalently bound chlorine atom on the pyridine ring, this compound and all materials that come into contact with it (including the outer neoprene gloves, weighing boats, and reaction solvents) must be strictly segregated into the Halogenated Organic Waste stream.

Mixing this compound with non-halogenated waste streams violates guidelines. During municipal or commercial incineration, halogenated compounds require specific high-temperature scrubbing to prevent the release of highly toxic dioxins and furans into the atmosphere.

References

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment (Standard 1910.132). United States Department of Labor. URL: [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Committee on Chemical Safety. URL:[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington (DC): National Academies Press (US); 2011. URL:[Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.